molecular formula C21H40O4 B1676719 1-Monoelaidin CAS No. 2716-53-2

1-Monoelaidin

货号: B1676719
CAS 编号: 2716-53-2
分子量: 356.5 g/mol
InChI 键: RZRNAYUHWVFMIP-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-[(9E)-octadecenoyl]glycerol is a 1-monoglyceride in which the acyl group is specified as (9E)-octadecenoyl. It is functionally related to an elaidic acid.

属性

IUPAC Name

2,3-dihydroxypropyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRNAYUHWVFMIP-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
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DSSTOX Substance ID

DTXSID0052831
Record name trans-Monoelaidin
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Molecular Weight

356.5 g/mol
Source PubChem
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Physical Description

Dry Powder; Liquid, Clear amber or pale yellow liquid; [Hawley] Yellow liquid or soft solid with a sweet odor; mp = 25 deg C (unstable); [HSDB] Solid; mp = 35.5 deg C; Opaque liquid; mp = 20 deg C; [MSDSonline], pale yellow viscous oily liquid with a faint fatty odour
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name Glycerol monooleate
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Record name Glyceryl monooleate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238-240 °C AT 3 MM HG
Record name GLYCEROL MONOOLEATE
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Solubility

INSOL IN WATER; SOL IN ETHANOL, ETHER, CHLOROFORM, insoluble in water; soluble in hot organic solvents, soluble in hot alcohol (in ethanol)
Record name GLYCEROL MONOOLEATE
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Record name Glyceryl monooleate
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Density

0.9420 @ 20 °C/4 °C, 0.925-0.935
Record name GLYCEROL MONOOLEATE
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Record name Glyceryl monooleate
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Color/Form

PLATES FROM ETHANOL, YELLOW OIL OR SOFT SOLID

CAS No.

25496-72-4, 2716-53-2
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2,3-propanetriol
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Record name trans-Monoelaidin
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Record name Oleic acid, monoester with glycerol
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Record name GLYCEROL MONOOLEATE
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Melting Point

25 °C (UNSTABLE), MELTING POINT: 32 °C (UNSTABLE) /PRIMARY BETA FORM/; 35.5 °C (STABLE) /BETA FORM/
Record name GLYCEROL MONOOLEATE
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Foundational & Exploratory

Physicochemical Characteristics of 1-Monoelaidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin, also known as glycerol (B35011) α-monoelaidate or 1-mono-trans-9-octadecenoyl glycerol, is a monoglyceride containing an elaidic acid moiety, the trans isomer of oleic acid. As a member of the lipid family, its physicochemical properties are crucial for its behavior in biological and pharmaceutical systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with the TRPV1 signaling pathway.

Physicochemical Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its physical and chemical properties.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C21H40O4[1][2][3]
Molecular Weight 356.54 g/mol [1][2][3]
Appearance White to light yellow powder/crystal[3][4][5]
Melting Point 56-59 °C[2]
Boiling Point 483.3 ± 35.0 °C (Predicted)[1][6]
Density 0.969 ± 0.06 g/cm³ (Predicted)[1][6]
Flash Point 155.4 °C[7]
Storage Temperature Room Temperature (Sealed in dry) or -20°C[1][7]
Table 2: Solubility and Partitioning Properties of this compound
PropertyObservation/ValueReference(s)
Solubility in Water Insoluble[8]
Solubility in Organic Solvents Soluble in hot Methanol (B129727), Ethanol, Ether, Chloroform[2][8]
LogP (Predicted) 4.92030[7]
pKa (Predicted) 13.16 ± 0.20[1][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical characteristics of this compound are provided below. These protocols are based on standard methods for lipid analysis.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (closed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

  • The melting point is reported as a range from the onset to the completion of melting.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Materials:

  • This compound sample

  • A range of solvents (e.g., water, ethanol, methanol, chloroform, ether)

  • Glass vials with screw caps

  • Shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.

  • Seal the vial and place it on a shaker or vortex it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the suspension to separate the undissolved solid from the solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be employed for the identification and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if derivatized).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water. The specific gradient will depend on the separation requirements.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detector: ELSD or UV (after appropriate derivatization).

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or chloroform).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a known amount of the this compound-containing sample in the mobile phase or a compatible solvent.

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

This compound is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[1][6] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in the perception of pain and heat.

TRPV1 Activation Signaling Pathway

The activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain and heat. The downstream signaling cascade involves several key pathways that modulate cellular responses.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Sensitization Channel Sensitization TRPV1->Sensitization Monoelaidin This compound Monoelaidin->TRPV1 activates Depolarization Membrane Depolarization Ca_Influx->Depolarization PLC PLC Ca_Influx->PLC activates Na_Influx->Depolarization Action_Potential Action Potential (Pain & Heat Sensation) Depolarization->Action_Potential PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC activates PKC->TRPV1 phosphorylates

Caption: TRPV1 activation by this compound and downstream signaling.

Experimental Workflow for Assessing TRPV1 Activation

A common method to assess the activation of TRPV1 by a compound like this compound is to use a cell-based calcium imaging assay.

TRPV1_Activation_Workflow start Start cell_culture Culture TRPV1-expressing cells (e.g., HEK293-TRPV1) start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_compound Add this compound (test compound) baseline->add_compound measure_fluorescence Measure fluorescence change over time add_compound->measure_fluorescence add_agonist Add a known TRPV1 agonist (e.g., Capsaicin) as a positive control measure_fluorescence->add_agonist measure_control Measure fluorescence change add_agonist->measure_control analysis Analyze data: Calculate the increase in intracellular Ca²⁺ concentration measure_control->analysis end End analysis->end

Caption: Workflow for assessing TRPV1 activation by this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, complete with tabulated data and experimental protocols for their determination. Understanding these properties is fundamental for researchers and professionals in drug development, as they influence the formulation, delivery, and biological activity of this lipid molecule. The elucidation of its role as a TRPV1 activator and the associated signaling pathway further highlights its potential significance in sensory perception and related therapeutic areas. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows involved in the study of this compound.

References

The Biological Role of 1-Monoelaidin in Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. Its presence in cellular membranes, though typically at low levels, can significantly influence the biophysical properties and signaling functions of the membrane. This technical guide provides an in-depth exploration of the biological role of this compound, summarizing its effects on membrane characteristics, outlining its potential involvement in cellular signaling, and providing detailed experimental protocols for its study.

Physicochemical Properties of this compound

This compound is an amphiphilic molecule with a polar glycerol (B35011) headgroup and a nonpolar acyl chain. The trans-configuration of the double bond in the elaidic acid tail gives it a more linear and rigid structure compared to its cis-isomer, 1-monoolein. This structural difference is fundamental to its distinct effects on membrane architecture.

PropertyValueReference
Molecular Formula C21H40O4[1][2]
Molecular Weight 356.55 g/mol [1][3]
Melting Point 56-59 °C[1][3]
Physical State (20°C) Solid[3]
Solubility Soluble in hot methanol[1][3]

Impact of this compound on Cell Membrane Biophysics

The incorporation of this compound into a lipid bilayer can alter its physical properties. While direct quantitative data for this compound is limited, studies on membranes containing trans-fatty acids provide valuable insights into its likely effects. The linear nature of the elaidic acid chain allows for tighter packing with saturated lipids and cholesterol, leading to changes in membrane fluidity, thickness, and curvature.

Membrane Fluidity and Lipid Packing

The presence of trans-unsaturated fatty acids like elaidic acid generally decreases membrane fluidity.[4] This is in contrast to cis-unsaturated fatty acids, which introduce kinks in the acyl chain and increase fluidity.[4] The straighter trans-acyl chain of this compound can pack more closely with the acyl chains of other lipids, leading to a more ordered and less dynamic membrane environment.

Quantitative Data on Related Trans-Fatty Acid-Containing Lipids

The following table summarizes the biophysical properties of phosphatidylcholines (PCs) containing a trans-unsaturated fatty acid (trans-10, cis-12 conjugated linoleic acid) compared to its cis- counterpart, which can serve as a model for understanding the effects of this compound.

PropertyPC with trans-10, cis-12 CLA (A)PC with cis-9, trans-11 CLA (C)Key FindingReference
Surface Area per Molecule (Ų) Similar to C at various pressuresSimilar to A at various pressuresIn the absence of cholesterol, surface area is similar.[5]
Condensing Effect of Cholesterol More condensedLess condensedThe trans-containing lipid shows a greater reduction in surface area in the presence of cholesterol, indicating tighter packing.[5]
Cholesterol Binding Affinity IncreasedDecreasedLiposomes with the trans-containing lipid bind more cholesterol.[5]
Permeability to Carboxyfluorescein Less permeableMore permeableThe tighter packing of the trans-containing lipid reduces membrane permeability.[5]

These findings suggest that this compound would likely increase the order of the cell membrane, enhance interactions with cholesterol, and decrease membrane permeability.

Membrane Bending Rigidity

Potential Signaling Roles of this compound

Monoacylglycerols are not merely structural components of membranes; they can also act as signaling molecules or precursors to signaling lipids.[5][6][7] The biological activity of this compound in signaling is likely linked to its metabolism and its ability to influence the activity of membrane-associated proteins.

Precursor to Diacylglycerol (DAG)

Monoacylglycerols can be converted to diacylglycerols (DAGs) through the action of monoacylglycerol acyltransferases (MGATs).[5] DAG is a critical second messenger that activates several signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.[3][8][9] Therefore, this compound could serve as a precursor for the synthesis of a specific species of DAG containing elaidic acid, which may have unique signaling properties.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

The lipid environment of the cell membrane plays a crucial role in regulating the function of integral membrane proteins, including G-protein coupled receptors (GPCRs).[4][10][11][12] Changes in membrane fluidity, thickness, and lipid packing induced by this compound could allosterically modulate the conformation and activity of GPCRs, thereby influencing downstream signaling cascades.

Activation of Protein Kinase C (PKC)

As a precursor to DAG, this compound can indirectly lead to the activation of PKC.[13][14] Conventional and novel PKC isoforms are recruited to the cell membrane by DAG, where they are activated and phosphorylate a wide range of substrate proteins involved in processes such as cell growth, differentiation, and apoptosis.[13][14] The specific structure of DAG derived from this compound might lead to differential activation of PKC isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological role of this compound in cell membranes.

Liposome (B1194612) Preparation for Biophysical Studies

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for use in various biophysical assays.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound

  • Chloroform (B151607)

  • Desired buffer (e.g., PBS, pH 7.4)

  • Argon or Nitrogen gas

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of POPC and this compound in chloroform to achieve the target molar ratio.

    • Remove the chloroform under a stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask on a rotary evaporator under vacuum for at least 2 hours.

  • Hydration:

    • Add the desired buffer to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid mixture.

    • Hydrate the lipid film for 1-2 hours with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Heat the extruder to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membranes 11-21 times to form LUVs of a uniform size.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by dynamic light scattering (DLS).

Membrane Fluidity Measurement using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity upon incorporation of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Liposomes (prepared as in 4.1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Fluorometer with polarization filters

  • Cuvettes

Procedure:

  • Probe Incorporation:

    • Dilute the liposome suspension to the desired concentration in buffer.

    • Add the DPH stock solution to the liposome suspension to a final concentration of approximately 1 µM.

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A correction factor (G-factor) for the instrument's differential sensitivity to the two polarization directions should be determined using the probe in solution.

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • A higher anisotropy value indicates lower membrane fluidity.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to assess whether this compound can influence PKC activity, likely through its conversion to DAG.

Materials:

  • Purified PKC isoform

  • Liposomes containing phosphatidylserine (B164497) (PS) and with or without this compound (prepared as in 4.1)

  • PKC substrate peptide (e.g., a synthetic peptide with a phosphorylation site for PKC)

  • [γ-³²P]ATP

  • ATP

  • Assay buffer (containing MgCl₂, CaCl₂, DTT, etc.)

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, liposomes (with and without this compound), PKC substrate peptide, and purified PKC enzyme.

    • Pre-incubate the mixture for a few minutes at the desired reaction temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

  • Incubation and Termination:

    • Incubate the reaction for a specific time (e.g., 10 minutes) at the reaction temperature.

    • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • An increase in radioactivity in the presence of liposomes containing this compound would suggest an enhancement of PKC activity.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows discussed in this guide.

Potential Signaling Pathways of this compound

Monoelaidin This compound MGAT MGAT Monoelaidin->MGAT substrate Membrane Altered Membrane Properties Monoelaidin->Membrane incorporates into DAG Diacylglycerol (DAG) MGAT->DAG synthesizes PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse leads to GPCR GPCR Membrane->GPCR modulates G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates SecondMessenger Second Messenger Effector->SecondMessenger produces SecondMessenger->CellularResponse leads to

Caption: Potential signaling roles of this compound.

Experimental Workflow for Membrane Fluidity Analysis

start Start prepare_liposomes Prepare Liposomes (with/without this compound) start->prepare_liposomes add_probe Incorporate Fluorescent Probe (DPH) prepare_liposomes->add_probe measure_anisotropy Measure Fluorescence Anisotropy add_probe->measure_anisotropy calculate_fluidity Calculate Membrane Fluidity measure_anisotropy->calculate_fluidity compare Compare Fluidity (Control vs. This compound) calculate_fluidity->compare end End compare->end

Caption: Workflow for membrane fluidity analysis.

Workflow for PKC Activity Assay

start Start prepare_reagents Prepare Reaction Mix: - Liposomes (± this compound) - Purified PKC - Substrate Peptide start->prepare_reagents initiate_reaction Initiate Reaction with [γ-³²P]ATP prepare_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Spot onto Phosphocellulose Paper incubate->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze PKC Activity quantify->analyze end End analyze->end

References

1-Monoelaidin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Monoelaidin as a Trans Fatty Acid Monoacylglycerol

Introduction

This compound is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As a member of the monoacylglycerol class of lipids, it possesses an amphiphilic nature, making it a molecule of interest for various applications, including as a potential component in drug delivery systems and as a bioactive lipid.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

This compound is the 1-monoglyceride of (9E)-octadecenoic acid (elaidic acid).[2] Its structure consists of a glycerol (B35011) backbone esterified at the 1-position with elaidic acid. This trans fatty acid component confers distinct physical properties compared to its cis-isomer counterpart, 1-monoolein.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂₁H₄₀O₄[1][3]
Molecular Weight 356.55 g/mol [4][5]
Appearance White to light yellow powder or crystal[5][6]
Melting Point 56-59 °C[4][6]
Boiling Point 483.3±35.0 °C (Predicted)[3]
Density 0.969±0.06 g/cm³ (Predicted)[3]
Solubility Insoluble in water; soluble in organic solvents like methanol (B129727) and chloroform.[1]
Purity (Commercial) >97.0% (GC)[5][6]
Synonyms Glycerol α-Monoelaidate, 1-Mono-trans-9-octadecenoyl Glycerol[4][5][6]
CAS Number 2716-53-2[2][3][5]

Synthesis and Purification

The synthesis of 1-monoacylglycerols like this compound can be achieved through several methods, including enzymatic and chemical routes. A common strategy involves the protection of the glycerol backbone, followed by esterification and deprotection.

Experimental Protocol: Two-Step Synthesis of 1-Monoacylglycerol

This protocol is adapted from methods for synthesizing 1-monoolein and can be applied to the synthesis of this compound by substituting oleic acid/ethyl oleate (B1233923) with elaidic acid/ethyl elaidate (B1234055).

Step 1: Transesterification to form 1,2-acetonide-3-elaidoyl glycerol

  • Combine ethyl elaidate and 1,2-acetonide glycerol in a round-bottom flask. A molar ratio of 1:6 (ethyl elaidate to 1,2-acetonide glycerol) can be used.

  • Add a catalyst, such as sodium carbonate (Na₂CO₃), to the mixture.

  • Heat the reaction mixture to 120 °C with continuous stirring for approximately 18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the catalyst by filtration.

  • The resulting product, 1,2-acetonide-3-elaidoyl glycerol, can be purified by column chromatography.

Step 2: Deprotection to yield this compound

  • Dissolve the purified 1,2-acetonide-3-elaidoyl glycerol in ethanol (B145695) in a round-bottom flask.

  • Add an acidic resin, such as Amberlyst-15, to the solution to catalyze the deprotection.

  • Stir the mixture at room temperature for approximately 18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the Amberlyst-15 resin.

  • Evaporate the ethanol under reduced pressure to obtain crude this compound.

Experimental Protocol: Purification by Column Chromatography
  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the non-polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

  • Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start Materials: Elaidic Acid/Ethyl Elaidate & 1,2-Acetonide Glycerol esterification Esterification/ Transesterification start->esterification intermediate Protected Intermediate: 1,2-acetonide-3-elaidoyl glycerol esterification->intermediate deprotection Deprotection (Acidic Resin) intermediate->deprotection crude_product Crude this compound deprotection->crude_product column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities

Activation of TRPV1 Receptor

This compound has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[3] The activation of TRPV1 by monoacylglycerols suggests a potential role for these lipids in cellular signaling pathways related to pain, inflammation, and temperature sensation.

Signaling Pathway: TRPV1 Activation by this compound

The activation of TRPV1 by this compound is part of a larger signaling cascade that can be initiated by the activation of G-protein coupled receptors (GPCRs) and the subsequent action of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). DAG can then be metabolized by diacylglycerol lipase (B570770) (DAGL) to form 2-arachidonoylglycerol (B1664049) (2-AG), which can isomerize to 1-arachidonoylglycerol. Both 1- and 2-monoacylglycerols can directly activate the TRPV1 channel, leading to an influx of calcium ions (Ca²⁺) and subsequent downstream cellular responses.

Below is a DOT script for a Graphviz diagram illustrating the TRPV1 signaling pathway involving monoacylglycerols.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAGL DAGL DAG->DAGL metabolized by TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx allows Monoelaidin This compound DAGL->Monoelaidin produces Ligand Ligand Ligand->GPCR activates Monoelaidin->TRPV1 activates Cellular_Response Downstream Cellular Response Ca_influx->Cellular_Response triggers

Caption: TRPV1 activation pathway by this compound.

Antibacterial Properties

Monoacylglycerols, particularly those with medium-chain fatty acids, have demonstrated antibacterial activity. While specific data for this compound is limited, the general mechanism is thought to involve the disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Table 2: Antibacterial Activity of a Related Monoacylglycerol (Monolaurin)

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Streptococcus pyogenes3.9 µg/mL[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterium (e.g., 10⁵ CFU/mL).

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Applications in Drug Development

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[1] These systems can encapsulate lipophilic drugs, potentially improving their solubility, stability, and bioavailability.

Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

  • Melt the solid lipid (this compound) by heating it above its melting point.

  • Dissolve the lipophilic drug in the molten lipid.

  • Heat an aqueous surfactant solution to the same temperature.

  • Disperse the drug-lipid mixture in the hot surfactant solution under high-speed homogenization to form a coarse emulsion.

  • Process the hot pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Below is a DOT script for a Graphviz diagram illustrating the workflow for the preparation of drug-loaded SLNs.

G Melt_Lipid Melt this compound Dissolve_Drug Dissolve Lipophilic Drug in Molten Lipid Melt_Lipid->Dissolve_Drug Pre_Emulsion Form Hot Pre-emulsion (High-Speed Homogenization) Dissolve_Drug->Pre_Emulsion Heat_Surfactant Heat Aqueous Surfactant Solution Heat_Surfactant->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling and Recrystallization HPH->Cooling SLNs Drug-Loaded SLNs Cooling->SLNs

Caption: Workflow for preparing drug-loaded SLNs with this compound.

Quantitative Analysis of Drug Encapsulation and Release

Table 3: Key Parameters for Characterizing Drug Delivery Systems

ParameterDescriptionGeneral Methodology
Encapsulation Efficiency (EE%) The percentage of the initial drug amount that is successfully entrapped within the nanoparticles.Separation of free drug from nanoparticles (e.g., by ultracentrifugation), followed by quantification of the drug in the supernatant and/or the nanoparticles.
Drug Loading (DL%) The percentage of the drug's weight relative to the total weight of the nanoparticle.Quantification of the drug in a known amount of lyophilized nanoparticles.
In Vitro Drug Release The rate and extent of drug release from the nanoparticles over time in a specific release medium.Dialysis bag method or sample and separate method, with periodic sampling and quantification of the released drug.

Experimental Protocol: Determination of Encapsulation Efficiency (EE%)

  • Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation at a high speed and low temperature.

  • Carefully collect the supernatant containing the free drug.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Toxicology

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

An acute oral toxicity study is typically conducted in rodents (e.g., rats) to determine the LD₅₀ of a substance.

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of this compound to several groups of animals at different dose levels. A vehicle control group should also be included.

  • Observe the animals for signs of toxicity and mortality for a period of 14 days.

  • Record body weights at regular intervals.

  • At the end of the observation period, perform a gross necropsy on all animals.

  • The LD₅₀ value is calculated statistically as the dose that is lethal to 50% of the animals in a dose group.

Conclusion

This compound is a trans fatty acid monoacylglycerol with distinct physicochemical properties and interesting biological activities. Its ability to activate the TRPV1 receptor and its potential as a component of drug delivery systems make it a subject of interest for further research in pharmacology and drug development. While specific toxicological data is lacking, its classification within the generally safe category of monoacylglycerols provides a basis for its exploration in various applications. The experimental protocols provided in this guide offer a starting point for researchers interested in investigating the synthesis, properties, and applications of this compound.

References

Synthesis and Purification of 1-Monoelaidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Monoelaidin (Glycerol 1-monoelaidate), a monoacylglycerol of significant interest in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data, and visual representations of key processes.

Introduction

This compound is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As an intermediate in lipid metabolism, it holds potential for various research applications, including the study of lipid signaling pathways and the development of novel therapeutics.[1] This guide details established chemical and enzymatic methods for its synthesis and subsequent purification to a high degree of purity required for research purposes.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic approaches. Each method offers distinct advantages and disadvantages in terms of yield, purity, and environmental impact.

Chemical Synthesis

A common chemical synthesis route involves a two-step process starting from the protection of glycerol (B35011), followed by esterification with elaidic acid and subsequent deprotection.

Experimental Protocol:

Step 1: Synthesis of 1,2-isopropylidene-rac-glycerol-3-elaidate

  • In a two-necked round-bottom flask equipped with a reflux condenser, dissolve isopropylidene glycerol (1.0 molar equivalent) and elaidic acid (0.95 molar equivalents) in anhydrous chloroform.

  • Add p-toluenesulfonic acid (pTSA) (0.05 molar equivalents) as a catalyst.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and neutralize the excess pTSA with sodium acetate.

  • Wash the solution with deionized water, dry the organic phase over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

Step 2: Synthesis of this compound

  • To the crude product from Step 1, add 2-methoxyethanol (B45455) and boric acid.

  • Reflux the mixture for 40 minutes to remove the isopropylidene protecting group.

  • After cooling, dissolve the mixture in diethyl ether, wash with deionized water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield crude this compound.

This chemical synthesis method has a reported yield of approximately 11%.[2]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity and fewer byproducts. The direct esterification of elaidic acid and glycerol catalyzed by a lipase (B570770) is a common approach.

Experimental Protocol:

  • Combine elaidic acid and glycerol in a suitable molar ratio (e.g., 1:2 to 1:5) in a solvent-free system or in a non-polar organic solvent such as hexane (B92381) or isooctane.

  • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the mixture. The enzyme loading is typically 5-10% by weight of the substrates.

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with constant stirring.

  • To drive the reaction towards product formation, remove the water produced during the esterification, for example, by using molecular sieves or applying a vacuum.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction reaches completion or equilibrium, terminate the reaction by filtering off the immobilized enzyme.

While specific yield and purity data for the enzymatic synthesis of this compound are not extensively reported, similar lipase-catalyzed esterifications of other fatty acids with glycerol have achieved high conversions and monoacylglycerol content.

Purification of this compound

The crude product from either synthesis method is a mixture containing this compound, unreacted starting materials, and byproducts such as di- and triglycerides.[2] Purification is crucial to obtain a product suitable for research applications.

Crystallization

Crystallization is an effective method for purifying this compound from the crude reaction mixture.

Experimental Protocol:

  • Dissolve the crude this compound in a mixture of diethyl ether and hexane (e.g., 80:20 v/v).

  • Perform an initial crystallization at a low temperature (e.g., -18°C) for 2 hours.

  • Filter the precipitate and subject it to a second crystallization overnight at a slightly higher temperature (e.g., 6°C).

  • Collect the crystals of pure this compound by filtration.

Column Chromatography

For higher purity, column chromatography can be employed.

Experimental Protocol:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane.

  • Load the sample onto the column.

  • Elute the column with a gradient of a more polar solvent, such as diethyl ether or ethyl acetate, in hexane.

  • Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

ParameterChemical SynthesisEnzymatic Synthesis (General)Purification (Crystallization)
Starting Materials Isopropylidene glycerol, Elaidic acidElaidic acid, GlycerolCrude this compound
Catalyst p-Toluenesulfonic acidLipase (e.g., Novozym 435)-
Reaction Time Several hours2-24 hours-
Reaction Temperature Reflux50-70°C-18°C to 6°C
Yield ~11%[2]Varies (often >50% for MAGs)High recovery of pure product
Purity Requires purificationGenerally higher initial purity>95% achievable

Signaling Pathways Involving Monoacylglycerols

While the specific signaling roles of this compound are not yet fully elucidated, monoacylglycerols, in general, are important intermediates in lipid metabolism and can influence cellular signaling. A key enzyme in this context is monoacylglycerol lipase (MGL), which hydrolyzes monoacylglycerols into free fatty acids and glycerol.[2][3] The products of this hydrolysis can then enter various signaling pathways. For instance, the released fatty acids can be precursors for the synthesis of signaling molecules like prostaglandins.[2]

Below is a generalized diagram illustrating the metabolic fate of monoacylglycerols and their connection to signaling pathways.

Monoacylglycerol_Metabolism_and_Signaling TG Triglycerides DAG Diacylglycerols TG->DAG ATGL/HSL MAG This compound (Monoacylglycerols) DAG->MAG HSL FFA Elaidic Acid (Free Fatty Acids) MAG->FFA MGL Glycerol Glycerol MAG->Glycerol MGL Signaling Downstream Signaling (e.g., Prostaglandins) FFA->Signaling Chemical_Synthesis_Workflow Start Start: Isopropylidene glycerol + Elaidic acid Step1 Step 1: Esterification (pTSA, Chloroform, Reflux) Start->Step1 Intermediate Crude 1,2-isopropylidene-rac- glycerol-3-elaidate Step1->Intermediate Step2 Step 2: Deprotection (2-Methoxyethanol, Boric Acid, Reflux) Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Enzymatic_Synthesis_Workflow Start Start: Elaidic acid + Glycerol Reaction Enzymatic Esterification (Immobilized Lipase, 50-70°C, Water Removal) Start->Reaction Filtration Enzyme Filtration Reaction->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Purification_Workflow Crude_Product Crude this compound Dissolution Dissolution in Diethyl ether/Hexane Crude_Product->Dissolution Alternative Alternative: Column Chromatography Crude_Product->Alternative Crystallization1 First Crystallization (-18°C) Dissolution->Crystallization1 Filtration1 Filtration Crystallization1->Filtration1 Crystallization2 Second Crystallization (6°C) Filtration1->Crystallization2 Filtration2 Filtration Crystallization2->Filtration2 Final_Product Pure this compound Filtration2->Final_Product Alternative->Final_Product

References

1-Monoelaidin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, biological activity, and experimental applications of 1-Monoelaidin (CAS Number: 2716-53-2), a monoglyceride with significant potential in biomedical research and pharmaceutical development.

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, explores its role as a transient receptor potential vanilloid 1 (TRPV1) agonist, and discusses its applications in drug delivery systems. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and application.

Core Properties of this compound

This compound is a monoglyceride consisting of glycerol (B35011) esterified with elaidic acid, the trans isomer of oleic acid. Its unique physicochemical properties are fundamental to its biological functions and applications.

Identifier Value Source(s)
CAS Number 2716-53-2[1][2][3][4]
Molecular Formula C21H40O4[1][3]
Molecular Weight 356.54 g/mol [3][5]
Synonyms Glycerol α-monoelaidate, 1-Mono-trans-9-octadecenoyl Glycerol, (E)-9-Octadecenoic acid, 2,3-dihydroxypropyl ester[3][4]
Physicochemical Property Value Source(s)
Physical Form White to light yellow powder/crystal[6]
Melting Point 56-59 °C
Boiling Point (Predicted) 483.3 ± 35.0 °C[4]
Density (Predicted) 0.969 ± 0.06 g/cm³[4]
Solubility Soluble in hot methanol
Storage Temperature Sealed in a dry place at room temperature or -20°C for long-term storage.[1][4]

Biological Activity: A Potent TRPV1 Agonist

This compound is recognized as an activator of the Transient Receptor Potential Vanilloid subtype 1 (TRPV1), also known as the capsaicin (B1668287) receptor.[4] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation.

Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the generation of an action potential. This signaling is integral to the sensation of noxious stimuli. Monoacylglycerols, including this compound, have been identified as functional compounds that can activate TRPV1 both in vitro and in vivo. Their potency is reported to be about 50 times less than that of capsaicin, with a maximal response approximately half that of capsaicin.

Signaling Pathway of TRPV1 Activation by this compound

The following diagram illustrates the proposed signaling cascade initiated by the binding of this compound to the TRPV1 receptor.

TRPV1_Activation cluster_ions Cation Influx cluster_neuron Inside Sensory Neuron Monoelaidin This compound TRPV1 TRPV1 Channel (Closed State) Monoelaidin->TRPV1 Binds to intracellular site TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Conformational Change Ca_ion Ca²⁺ TRPV1_Open->Ca_ion Na_ion Na⁺ TRPV1_Open->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to CNS (Pain/Heat Sensation) ActionPotential->Signal Neuron Sensory Neuron

TRPV1 activation by this compound.

Applications in Drug Delivery

Monoglycerides, including the cis-isomer of this compound (monoolein), are extensively investigated as components of lipid-based drug delivery systems (LBDDS). These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs. Mono- and di-glycerides can act as single-component excipients, simplifying formulation screening. The self-emulsifying properties of these lipids in the gastrointestinal tract can improve drug solubilization and absorption.

While direct studies on this compound in drug delivery are less common than for its cis-counterpart, its lipid nature and ability to form self-assembled nanostructures suggest its potential in forming various liquid crystalline phases, such as cubic and hexagonal phases. These structures can encapsulate and provide sustained release of therapeutic agents.

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol outlines a general method for preparing liposomes incorporating this compound, which can be adapted for drug encapsulation studies.

Liposome_Preparation_Workflow start Start dissolve 1. Dissolve this compound & other lipids in chloroform (B151607) start->dissolve evaporate 2. Evaporate solvent under nitrogen to form a thin lipid film dissolve->evaporate vacuum 3. Dry film under vacuum to remove residual solvent evaporate->vacuum hydrate 4. Hydrate film with aqueous buffer (containing drug, if applicable) vacuum->hydrate vortex 5. Vortex/Agitate to form Multilamellar Vesicles (MLVs) hydrate->vortex size 6. Size reduction (optional): Sonication or Extrusion vortex->size end End: Unilamellar Liposomes size->end

Workflow for liposome (B1194612) preparation.

Methodology:

  • Lipid Dissolution: Co-dissolve this compound and other lipid components (e.g., phospholipids, cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for several hours to ensure complete removal of any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the mixture by vortexing or mechanical shaking. This process causes the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain a more uniform size distribution and produce unilamellar vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.

In Vitro Cell-Based Assay for TRPV1 Activation

This protocol describes a cell-based assay to quantify the activation of TRPV1 by this compound using a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture: Culture a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1) in appropriate media and conditions until they reach a suitable confluency for the assay (typically 80-90%).

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer solution in the dark at 37°C for 30-60 minutes.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Add the different concentrations of the this compound solution (and appropriate controls, such as a known TRPV1 agonist like capsaicin and a vehicle control) to the wells.

    • Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying TRPV1 channel activation.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio relative to the baseline fluorescence. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration) of this compound.

Safety and Handling

This compound is generally considered a safe compound for laboratory use.[1] However, standard safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a dry and cool place.[2] For long-term stability, storage at -20°C is recommended.

  • Hazard Statements: According to some suppliers, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific interactions and formulation characteristics will continue to unveil its full potential in the pharmaceutical and biomedical fields.

References

Natural occurrence of 1-Monoelaidin in lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of 1-Monoelaidin in Lipids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a monoacylglycerol (MAG) consisting of a glycerol (B35011) backbone esterified with elaidic acid (C18:1 trans-9), the most common trans fatty acid. Unlike its cis-isomer, 1-monoolein, the presence of this compound in nature is not widespread and is intrinsically linked to the sources of elaidic acid. Monoacylglycerols themselves are typically found in very low concentrations in cells and tissues, acting as transient intermediates in the synthesis and breakdown of more complex glycerolipids. The primary origins of elaidic acid, and by extension this compound, are twofold: minor amounts are formed naturally through biohydrogenation in ruminant animals, while the vast majority has historically been produced through the industrial partial hydrogenation of vegetable oils. This guide provides a comprehensive overview of the origins, metabolism, and analytical challenges associated with this compound, presenting available data and detailed experimental protocols for its identification and quantification.

Sources and Natural Occurrence of this compound

The presence of this compound in lipids is directly correlated with the availability of its constituent fatty acid, elaidic acid. There are two primary pathways that lead to the formation of elaidic acid and its subsequent incorporation into glycerolipids like this compound.

  • Natural (Ruminant) Pathway : In the rumen of animals like cows, sheep, and goats, gut microbes perform biohydrogenation of dietary unsaturated fatty acids, such as linoleic and linolenic acid. This process creates a variety of trans fatty acid isomers as intermediates, including vaccenic acid and, to a lesser extent, elaidic acid[1][2][3][4]. These trans fatty acids are then absorbed by the animal and incorporated into their tissue fat and milk. Ruminant-derived fats typically contain 2-9% total trans fatty acids[1][2][5].

  • Industrial (Processing) Pathway : The main source of trans fats in the human diet has been the industrial partial hydrogenation of vegetable oils (PHVOs). This process converts liquid oils into semi-solid fats for use in margarine, shortening, and many processed foods. The process creates a complex mixture of trans fatty acid isomers, with elaidic acid being a major component[1][5]. Furthermore, mono- and diglycerides (food additive E471) are commercially produced as emulsifiers via the glycerolysis of fats and oils. When PHVOs are used as the feedstock, the resulting E471 mixture contains this compound[6][7][8][9].

Monoacylglycerols are also naturally formed during the digestion of dietary triglycerides by lipases and exist as intermediates in cellular lipid metabolism[10]. Therefore, the consumption of any triglyceride containing elaidic acid will result in the transient formation of this compound in the digestive tract.

cluster_natural Natural (Ruminant) Pathway cluster_industrial Industrial Pathway PUFA Dietary PUFAs (e.g., Linoleic Acid) Rumen Rumen Biohydrogenation PUFA->Rumen rTFA Ruminant trans-Fatty Acids (Vaccenic, Elaidic Acid) Rumen->rTFA rTAG Ruminant Triglycerides (TAG) rTFA->rTAG Esterification rMAG This compound (Trace Amounts) rTAG->rMAG Lipolysis VegOil Vegetable Oils PHO Partial Hydrogenation VegOil->PHO iTFA Industrial trans-Fatty Acids (Elaidic Acid) PHO->iTFA iTAG Partially Hydrogenated Oils (TAGs) iTFA->iTAG Esterification Glycerolysis Glycerolysis iTAG->Glycerolysis Glycerol Glycerol Glycerol->Glycerolysis E471 Emulsifier E471 (Mono- & Diglycerides) Glycerolysis->E471 Contains this compound TAG Dietary Triacylglycerol (TAG) (containing Elaidic Acid) MAG 2-Monoelaidin (2-MAG) TAG->MAG Pancreatic Lipase FFA Free Fatty Acids (including Elaidic Acid) TAG->FFA Lumen Intestinal Lumen Enterocyte Enterocyte MAG_abs Absorbed 2-MAG MAG->MAG_abs Absorption FFA_abs Absorbed FFAs FFA->FFA_abs Absorption TAG_resyn Resynthesized TAG MAG_abs->TAG_resyn Re-esterification FFA_abs->TAG_resyn Chylo Chylomicron Assembly TAG_resyn->Chylo Lymph To Lymphatic System Chylo->Lymph cluster_analysis Start Sample Homogenization (Food or Tissue) Extract Lipid Extraction (e.g., Folch/B&D method with acetone/ether modification) Start->Extract Add internal standard (e.g., d5-MAG) Separate Isolate MAG Fraction (SPE or Flash Chromatography) Extract->Separate Low temperature Deriv Derivatization (Silylation) (Required for GC-MS) Separate->Deriv LCMS Analysis by LC-MS/MS Separate->LCMS Direct analysis Note Critical Step: Prevent Acyl Migration! - Use low temperature - Use appropriate solvents - Minimize time Separate->Note GCMS Analysis by GC-MS Deriv->GCMS Data Data Processing & Quantification (vs. Internal Standard) GCMS->Data LCMS->Data

References

In-Depth Technical Guide: The Mechanism of Action of 1-Monoelaidin on Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-Monoelaidin, a monoacylglycerol containing the trans-fatty acid elaidic acid, on the structure and properties of lipid bilayers. This document synthesizes findings from various biophysical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Introduction

This compound, as a monoacylglycerol, possesses an amphipathic nature that facilitates its interaction with and incorporation into lipid bilayers, the fundamental structure of cellular membranes. Its distinct molecular geometry, characterized by the linear conformation of its trans-unsaturated acyl chain, significantly influences the packing of neighboring phospholipids (B1166683). This perturbation of the lipid matrix leads to alterations in key biophysical properties of the membrane, including fluidity, phase behavior, and permeability. Understanding these effects is crucial for researchers in fields ranging from membrane biophysics to drug delivery, as changes in membrane characteristics can impact cellular signaling, protein function, and the transport of therapeutic agents across the cell membrane.

Effects on Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer induces significant changes to its physical and chemical properties. These alterations are primarily driven by the straight-chain nature of the elaidic acid component, which allows for closer packing with saturated phospholipids compared to their cis-isomers.

Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermotropic phase behavior of lipid bilayers. The main phase transition temperature (Tm), at which the bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase, is a critical parameter for membrane stability and function.

Studies on dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that the inclusion of elaidic acid, the fatty acid component of this compound, leads to an increase in the phase transition temperature.[1] This effect is similar to that observed with the addition of saturated fatty acids.[1] The linear structure of the trans-fatty acid allows for more favorable van der Waals interactions with the saturated acyl chains of DPPC, stabilizing the gel phase and requiring more energy (a higher temperature) to induce the transition to the liquid-crystalline state.

Table 1: Effect of Elaidic Acid on the Phase Transition Temperature of DPPC Bilayers

Molar Ratio (Elaidic Acid:DPPC)Phase Transition Temperature (Tm) (°C)Change in Tm (°C)
0:100 (Pure DPPC)41.50
10:90> 41.5Increased
Membrane Structure and Packing

The introduction of this compound into a lipid bilayer directly impacts its structural organization, including the area per lipid and the overall bilayer thickness. These parameters can be precisely measured using Small-Angle X-ray Scattering (SAXS) and Neutron Diffraction techniques.

The straight acyl chain of this compound promotes tighter packing of the surrounding phospholipids. This is in contrast to its cis-isomer, monoolein, which introduces a kink in its acyl chain, leading to increased disorder and a larger area per lipid. In dioleoylphosphatidylcholine (DOPC) membranes, the addition of elaidic acid leads to an increase in the lattice parameter of the lamellar phase at lower concentrations, suggesting an expansion of the bilayer. However, at higher concentrations (above 30 mol%), a transition to a non-lamellar inverted hexagonal (HII) phase is observed.

Table 2: Structural Parameters of DOPC Bilayers Containing Elaidic Acid

Mol% Elaidic Acid in DOPCPhaseLamellar Lattice Parameter (Å)
10LamellarIncreased
20LamellarIncreased
30LamellarIncreased
40Inverted Hexagonal (HII)74.9

Source: Data adapted from X-ray diffraction studies on DOPC membranes with elaidic acid.

Membrane Permeability

The permeability of a lipid bilayer is a measure of its barrier function, controlling the passage of ions and molecules. The incorporation of molecules like this compound can disrupt the packing of the lipid bilayer, creating defects that can lead to increased permeability.

Vesicle leakage assays, often employing fluorescent dyes like calcein (B42510) or carboxyfluorescein, are used to quantify changes in membrane permeability. While specific data for this compound is limited, studies on related monoacylglycerols suggest that they can induce leakage from liposomes. The extent of this leakage is dependent on the concentration of the monoacylglycerol and the lipid composition of the bilayer. It is hypothesized that the perturbation of the lipid packing by this compound creates transient pores or defects in the membrane, allowing for the efflux of encapsulated contents.

Mechanism of Action: A Visual Representation

The interaction of this compound with a lipid bilayer can be visualized as a multi-step process, from its initial partitioning into the membrane to its influence on the collective properties of the bilayer.

Mechanism_of_Action Mechanism of this compound Action on Lipid Bilayers cluster_0 Initial Interaction cluster_1 Membrane Incorporation & Perturbation cluster_2 Biophysical Consequences a This compound in Aqueous Phase b Partitioning into Bilayer Interface a->b Hydrophobic Effect c Insertion of Elaidic Acid Chain into Hydrophobic Core b->c d Alignment with Phospholipid Acyl Chains c->d van der Waals Interactions e Disruption of Lipid Packing d->e f Increased Gel Phase Stability (Higher Tm) e->f g Decreased Area per Lipid (Tighter Packing) e->g h Altered Bilayer Thickness e->h i Increased Permeability (Formation of Defects) e->i

Caption: The proposed mechanism of this compound's interaction with lipid bilayers.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Liposome (B1194612) Preparation for Biophysical Studies

Objective: To prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) containing a defined concentration of this compound for use in DSC, SAXS, and permeability assays.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) or Dioleoylphosphatidylcholine (DOPC)

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (for LUVs)

  • Bath sonicator

Protocol:

  • Lipid Film Formation:

    • Co-dissolve the desired amounts of phospholipid (e.g., DPPC) and this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the phase transition temperature of the lipid mixture.

    • Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (for LUVs):

    • For the preparation of LUVs, subject the MLV suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes through the membrane to ensure a homogenous population of LUVs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers containing this compound.

Protocol:

  • Prepare liposome samples (MLVs are typically used) with varying molar ratios of this compound to phospholipid as described in Protocol 4.1.

  • Degas the liposome suspension and the reference buffer before loading into the DSC sample and reference cells, respectively.

  • Perform multiple heating and cooling scans over a temperature range that encompasses the expected phase transition of the lipid mixture (e.g., 20-60 °C for DPPC). A typical scan rate is 1 °C/min.

  • Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and the area under the peak (which is proportional to the enthalpy of the transition, ΔH).

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the structural parameters of lipid bilayers, such as the lamellar repeat distance (d-spacing) and the area per lipid, in the presence of this compound.

Protocol:

  • Prepare concentrated samples of MLVs with varying concentrations of this compound.

  • Load the sample into a temperature-controlled sample holder.

  • Acquire SAXS data over a range of scattering vectors (q) that covers the expected Bragg peaks from the lamellar structure.

  • Analyze the positions of the Bragg peaks to calculate the lamellar d-spacing.

  • Further analysis of the scattering form factor can provide information on the electron density profile of the bilayer, from which the bilayer thickness and area per lipid can be derived.

Vesicle Leakage Assay

Objective: To quantify the effect of this compound on the permeability of lipid vesicles.

Protocol:

  • Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50 mM carboxyfluorescein) as described in Protocol 4.1.

  • Remove unencapsulated dye by size-exclusion chromatography.

  • Dilute the dye-loaded LUVs into a cuvette containing buffer.

  • Monitor the baseline fluorescence.

  • Add this compound (typically from a concentrated stock solution in a suitable solvent like ethanol (B145695) or DMSO) to the vesicle suspension and continuously monitor the increase in fluorescence over time.

  • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

  • Calculate the percentage of leakage at different time points relative to the maximum fluorescence.

Experimental and Logical Workflows

The investigation of this compound's effect on lipid bilayers follows a logical progression of experiments, each providing a piece of the puzzle to build a comprehensive understanding of its mechanism of action.

Experimental_Workflow Experimental Workflow for Investigating this compound's Effects cluster_prep Sample Preparation cluster_thermo Thermotropic Properties cluster_struct Structural Analysis cluster_perm Functional Properties cluster_analysis Data Integration & Mechanistic Model prep Liposome Preparation (DPPC/1-Monoelaidin) dsc Differential Scanning Calorimetry (DSC) prep->dsc saxs Small-Angle X-ray Scattering (SAXS) prep->saxs neutron Neutron Diffraction prep->neutron leakage Vesicle Leakage Assay prep->leakage dsc_out Determine Tm and ΔH dsc->dsc_out analysis Integrate Data and Formulate Mechanism of Action dsc_out->analysis struct_out Determine Bilayer Thickness, Area per Lipid, and Phase saxs->struct_out neutron->struct_out struct_out->analysis perm_out Quantify Membrane Permeability leakage->perm_out perm_out->analysis

Caption: A logical workflow for the biophysical characterization of this compound's interaction with lipid bilayers.

Conclusion

The interaction of this compound with lipid bilayers is a complex process that results in significant alterations to the membrane's structural and functional properties. The linear geometry of its trans-acyl chain promotes tighter lipid packing, leading to an increase in the gel-to-liquid crystalline phase transition temperature and a potential decrease in the area per lipid. These structural changes can, in turn, affect the barrier function of the membrane, leading to increased permeability. The methodologies and data presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other monoacylglycerols on lipid membranes, with implications for our understanding of membrane biophysics, cellular processes, and the development of novel drug delivery systems. Further research is warranted to obtain more direct quantitative data on this compound to refine our understanding of its specific interactions with various lipid systems.

References

The Influence of 1-Monoelaidin on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane fluidity is a critical parameter governing a multitude of cellular processes, including signal transduction, ion transport, and enzyme activity. The lipid composition of the bilayer is a primary determinant of this property. This technical guide provides an in-depth analysis of the influence of 1-monoelaidin, a monoacylglycerol containing the trans-fatty acid elaidic acid, on the fluidity of lipid membranes. Through a comprehensive review of established biophysical techniques—Differential Scanning Calorimetry (DSC), Fluorescence Anisotropy, and Molecular Dynamics (MD) simulations—this document elucidates the molecular mechanisms by which this compound is expected to decrease membrane fluidity. Due to its linear acyl chain geometry, this compound promotes tighter lipid packing, leading to a more ordered, gel-like membrane state. This guide presents expected quantitative data, detailed experimental protocols, and visual representations of the underlying principles and potential signaling implications, offering a valuable resource for researchers in cellular biology and drug development.

Introduction

Biological membranes are dynamic, fluid structures, a property essential for their proper function[1]. This fluidity is largely dictated by the nature of the constituent lipid molecules[1]. Factors such as acyl chain length, degree of saturation, and the isomeric configuration of double bonds play pivotal roles[1]. This compound is a monoacylglycerol that incorporates elaidic acid, an 18-carbon monounsaturated fatty acid with a double bond in the trans configuration. Unlike its cis-isomer, oleic acid, which introduces a pronounced kink in the acyl chain, the trans-double bond of elaidic acid results in a more linear, rigid structure, similar to that of saturated fatty acids.

This structural difference has profound implications for membrane packing and, consequently, membrane fluidity. The incorporation of this compound into a lipid bilayer is hypothesized to increase the van der Waals interactions between adjacent acyl chains, leading to a more ordered and less fluid membrane state. Understanding the precise impact of this compound on membrane biophysics is crucial for elucidating its roles in cellular physiology and pathology, particularly in the context of diets rich in trans-fatty acids.

This guide will explore the theoretical underpinnings and experimental approaches used to characterize the influence of this compound on membrane fluidity, providing researchers with the necessary tools to investigate these effects in their own systems of interest.

The Impact of this compound on Membrane Physical Properties: Quantitative Insights

While direct quantitative data for membranes composed solely of this compound are limited in the readily available scientific literature, a substantial body of work on elaidic acid and related trans-fatty acids allows for robust predictions. The following tables summarize expected quantitative data when this compound is incorporated into a model phospholipid membrane, such as one composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC).

Table 1: Expected Thermodynamic Parameters from Differential Scanning Calorimetry (DSC)

Membrane CompositionMain Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Transition Width (ΔT1/2) (°C)
Pure POPC~ -2~ 7.6Narrow
POPC with this compound (10 mol%)Expected to be higher than pure POPCExpected to be higherExpected to be broader
POPC with 1-Monoolein (cis-isomer) (10 mol%)Expected to be lower than pure POPCExpected to be lowerExpected to be broader

Note: The values for pure POPC are well-established. The expected changes upon addition of this compound are based on the known effects of trans-fatty acids on increasing lipid order.

Table 2: Expected Fluorescence Anisotropy Data

Membrane CompositionProbeTemperature (°C)Steady-State Fluorescence Anisotropy (r)Interpretation
Pure POPCDPH25~ 0.15High Fluidity
POPC with this compound (10 mol%)DPH25Expected to be > 0.15Decreased Fluidity
Pure POPCDPH10~ 0.30Lower Fluidity
POPC with this compound (10 mol%)DPH10Expected to be > 0.30Further Decreased Fluidity

Note: DPH (1,6-diphenyl-1,3,5-hexatriene) is a common fluorescent probe used to measure membrane fluidity. Higher anisotropy (r) values correlate with a more ordered, less fluid membrane environment.[2][3][4]

Table 3: Expected Parameters from Molecular Dynamics (MD) Simulations

Membrane CompositionArea per Lipid (Å2)Bilayer Thickness (Å)Acyl Chain Order Parameter (SCD)
Pure POPC~ 68.3~ 37.5~ 0.2 (mid-chain)
POPC with this compound (10 mol%)Expected to be < 68.3Expected to be > 37.5Expected to be > 0.2
POPC with 1-Monoolein (10 mol%)Expected to be > 68.3Expected to be < 37.5Expected to be < 0.2

Note: The order parameter (SCD) is a measure of the orientational order of the lipid acyl chains. A value of 1 indicates perfect alignment with the membrane normal, while 0 represents random orientation.[1][5][6][7]

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermotropic phase behavior of lipid membranes. It measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm) and the enthalpy of transition (ΔH).

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., POPC and this compound at a specific molar ratio) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the Tm of the lipid mixture. This will form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm)[8].

  • DSC Measurement:

    • Accurately transfer a known amount of the liposome suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans into the calorimeter.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.

    • Record the differential heat flow as a function of temperature.

    • Perform at least two heating and cooling scans to ensure reproducibility[8].

  • Data Analysis:

    • The Tm is determined as the temperature at the peak of the endothermic transition.

    • The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

    • The cooperativity of the transition can be assessed by the width of the peak at half-height (ΔT1/2).

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. The degree of rotational freedom is inversely related to the local viscosity or "fluidity" of the membrane.

  • Probe Incorporation:

    • Prepare liposomes as described in the DSC protocol.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes. This can be done by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching and membrane perturbation.

    • Incubate the mixture in the dark for at least 1 hour to allow for complete incorporation of the probe.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission light paths.

    • Set the excitation and emission wavelengths appropriate for the probe (for DPH, λex ≈ 360 nm and λem ≈ 430 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

    • Measure the correction factor, G, by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (IHV) and horizontally (IHH) (G = IHV / IHH).

  • Data Analysis:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • Higher 'r' values indicate restricted rotational motion of the probe and thus, lower membrane fluidity[9].

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the structure and dynamics of lipid bilayers, allowing for the calculation of key parameters related to membrane fluidity.

  • System Setup:

    • Use a molecular modeling software package (e.g., GROMACS, CHARMM) to build a model lipid bilayer[10].

    • Define the lipid composition (e.g., POPC with a specific mole percentage of this compound).

    • Solvate the bilayer with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a desired salt concentration.

  • Simulation Protocol:

    • Choose an appropriate force field for lipids (e.g., CHARMM36, GROMOS).

    • Perform an energy minimization of the system to remove any steric clashes.

    • Equilibrate the system in a stepwise manner, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble, to allow the system to reach the desired temperature and pressure.

    • Run a production simulation for a sufficient length of time (typically hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

  • Data Analysis:

    • Area per lipid: Calculate the average area of the simulation box in the x-y plane and divide by the number of lipids in one leaflet.

    • Bilayer thickness: Determine the average distance between the phosphorus atoms of the two leaflets.

    • Acyl chain order parameter (SCD): Calculate the orientational order of the C-D (or C-H) bonds of the lipid acyl chains with respect to the bilayer normal.

Visualizing the Impact of this compound

Logical Workflow for Assessing Membrane Fluidity

workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Acquisition & Analysis cluster_interp Interpretation prep_lipids Prepare Lipid Mixture (e.g., POPC + this compound) create_film Create Lipid Film prep_lipids->create_film md Molecular Dynamics (MD) Simulations prep_lipids->md hydrate Hydrate Film to form MLVs create_film->hydrate extrude Extrude to form LUVs (Optional) hydrate->extrude dsc Differential Scanning Calorimetry (DSC) extrude->dsc fluorescence Fluorescence Anisotropy extrude->fluorescence dsc_data Measure Tm, ΔH dsc->dsc_data fluorescence_data Measure Anisotropy (r) fluorescence->fluorescence_data md_data Calculate Area/Lipid, Thickness, Order Parameter md->md_data interpretation Assess Change in Membrane Fluidity dsc_data->interpretation fluorescence_data->interpretation md_data->interpretation

Caption: Workflow for the experimental and computational assessment of this compound's effect on membrane fluidity.

Molecular Basis of Decreased Fluidity

molecular_packing cluster_cis Membrane with cis-Monoacylglycerol (e.g., 1-Monoolein) cluster_trans Membrane with trans-Monoacylglycerol (this compound) cis_lipid1 ~ cis_lipid2 ~ cis_lipid3 ~ label_cis Kinked acyl chains Disordered packing Increased Fluidity trans_lipid1 trans_lipid2 trans_lipid3 label_trans Linear acyl chains Ordered packing Decreased Fluidity

Caption: Comparison of lipid packing in membranes containing cis vs. trans monoacylglycerols.

Potential Implications for Cellular Signaling

Changes in membrane fluidity can have significant consequences for the function of membrane-associated proteins, including receptors and enzymes involved in signal transduction. A decrease in membrane fluidity, as is expected with the incorporation of this compound, can:

  • Modulate G-Protein Coupled Receptor (GPCR) Activity: The conformational changes required for GPCR activation and subsequent G-protein coupling can be hindered in a more rigid membrane environment[11].

  • Influence Protein Kinase C (PKC) Activation: The translocation of PKC to the membrane, a key step in its activation, is sensitive to the lipid environment. Changes in membrane fluidity and packing can affect the availability of diacylglycerol (DAG) and the overall membrane interface, thereby modulating PKC activity[12][13][14][15].

  • Alter Lipid Raft Formation: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to be in a more ordered state. The incorporation of this compound could potentially promote the formation or stabilization of such domains, thereby compartmentalizing and influencing signaling cascades that are dependent on raft integrity.

Hypothetical Signaling Pathway Modulation

signaling_pathway monoelaidin This compound Incorporation membrane Decreased Membrane Fluidity Increased Lipid Order monoelaidin->membrane gpcr GPCR membrane->gpcr Inhibits conformational change pkc PKC membrane->pkc Modulates translocation and activation downstream Altered Downstream Signaling gpcr->downstream pkc->downstream

Caption: Hypothetical modulation of GPCR and PKC signaling pathways by this compound-induced changes in membrane fluidity.

Conclusion

The available evidence strongly suggests that this compound, by virtue of its linear trans-acyl chain, decreases membrane fluidity. This effect is driven by enhanced van der Waals interactions and more ordered packing of the lipid molecules within the bilayer. This guide has provided a comprehensive overview of the theoretical basis for this phenomenon, along with detailed experimental protocols for its investigation using DSC, fluorescence anisotropy, and MD simulations. The expected quantitative outcomes from these techniques have been summarized to aid in experimental design and data interpretation. Furthermore, the potential consequences of these biophysical changes on cellular signaling have been highlighted. For researchers in cell biology, biochemistry, and drug development, a thorough understanding of how molecules like this compound modulate the physical properties of cell membranes is paramount for unraveling complex physiological and pathological processes. The methodologies and conceptual frameworks presented herein provide a solid foundation for further research into the multifaceted roles of trans-monoacylglycerols in biological systems.

References

A Comprehensive Review of 1-Monoelaidin in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin, a monoacylglycerol containing an elaidic acid moiety, serves as a crucial tool in lipid research. Its unique physicochemical properties, stemming from the trans-configuration of its unsaturated acyl chain, make it an invaluable model lipid for studying the effects of trans fats on biological membranes and a component in various drug delivery systems. This technical guide provides a comprehensive overview of this compound, summarizing its properties, experimental methodologies, and its role in signaling pathways and drug development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow solid at room temperature.[1] It is produced through the esterification of one molecule of elaidic acid and one molecule of glycerol (B35011).[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C21H40O4[2]
Molecular Weight 356.54 g/mol [2]
Melting Point 56-59 °C[1]
Boiling Point 483.3 °C at 760 mmHg[2]
Density 0.969 g/cm³[2]
Solubility Soluble in hot methanol[1]
Storage Temperature -20°C[2]

Synthesis and Purification

A common method for the synthesis of this compound involves a two-step chemical process starting from isopropylidene glycerol and elaidic acid.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Esterification: Isopropylidene glycerol is reacted with elaidic acid in the presence of a catalyst to form the isopropylidene-protected monoelaidin.

  • Deprotection: The isopropylidene group is removed to yield this compound.

  • Purification: The crude product, a mixture of monoglycerides, diglycerides, and free elaidic acid, is purified by crystallization.[1]

    • The raw product is dissolved in a diethyl ether/hexane mixture (80:20, v/v).

    • The first crystallization is performed at -18°C for 2 hours.

    • A second crystallization is carried out overnight at 6°C.[1]

Experimental Protocol: Purification by Column Chromatography

For higher purity, column chromatography can be employed.

Materials:

  • Silica (B1680970) gel (60-120 mesh)

  • Mobile phase (e.g., a gradient of hexane and ethyl acetate)

  • Glass column

  • Cotton or glass wool

Procedure:

  • Column Packing: A plug of cotton or glass wool is placed at the bottom of the column. The column is then wet-packed with a slurry of silica gel in the initial mobile phase.[3][4]

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel bed.[4][5]

  • Elution: The mobile phase is passed through the column. The polarity of the solvent is gradually increased to elute compounds with different polarities.[5]

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.[4][6]

  • Solvent Evaporation: The solvent from the pure fractions is evaporated under reduced pressure to yield purified this compound.[6]

G cluster_synthesis Synthesis cluster_purification Purification Isopropylidene glycerol Isopropylidene glycerol Esterification Esterification Isopropylidene glycerol->Esterification Elaidic acid Elaidic acid Elaidic acid->Esterification Protected Monoelaidin Protected Monoelaidin Esterification->Protected Monoelaidin Deprotection Deprotection Protected Monoelaidin->Deprotection Crude this compound Crude this compound Deprotection->Crude this compound Crystallization Crystallization Crude this compound->Crystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Crystallization->Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Role in Lipid Research and Membrane Studies

This compound is extensively used as a model lipid to investigate the biophysical effects of trans fatty acids on cell membranes. Its linear structure, due to the trans double bond, allows for tighter packing within the lipid bilayer compared to its cis isomer, monoolein. This difference in packing affects membrane properties such as fluidity, thickness, and permeability.

Experimental Protocol: Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)

SAXS and WAXS are powerful techniques to study the structure of this compound in aqueous dispersions, revealing the different liquid crystalline phases it can form.

Materials:

  • Purified this compound

  • Aqueous buffer

  • X-ray source (synchrotron or laboratory-based)

  • 2D detector

Procedure:

  • Sample Preparation: A dispersion of this compound in an aqueous buffer is prepared at a specific concentration.

  • SAXS/WAXS Measurement: The sample is placed in a temperature-controlled sample holder and exposed to a collimated X-ray beam.[7] The scattered X-rays are collected on a 2D detector.[7]

  • Data Analysis: The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile.

    • SAXS data provides information on the long-range order and the type of liquid crystalline phase (e.g., lamellar, cubic, hexagonal). The relative positions of the Bragg peaks are characteristic of the phase symmetry.[8]

    • WAXS data reveals information about the short-range order, such as the packing of the hydrocarbon chains.[9] For example, a sharp peak around 4.2 Å⁻¹ is indicative of a gel phase, while a broad peak around 4.5 Å⁻¹ suggests a fluid lamellar phase.[9]

G This compound Dispersion This compound Dispersion X-ray Beam X-ray Beam This compound Dispersion->X-ray Beam Scattering Scattering X-ray Beam->Scattering 2D Detector 2D Detector Scattering->2D Detector Data Analysis Data Analysis 2D Detector->Data Analysis Phase Identification Phase Identification Data Analysis->Phase Identification Structural Parameters Structural Parameters Data Analysis->Structural Parameters

Caption: Experimental workflow for SAXS/WAXS analysis of this compound.

Role in Signaling Pathways: Activation of TRPV1

This compound has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and thermoregulation.[10] The activation of TRPV1 by monoacylglycerols provides a link between phospholipase C (PLC) signaling and TRPV1 activity.[11]

Upon stimulation of G-protein coupled receptors (GPCRs), PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] DAG can be further metabolized by diacylglycerol lipase (B570770) (DAGL) to produce 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid and a known TRPV1 agonist.[11] While this compound is not a direct product of this pathway, its structural similarity to other endogenous monoacylglycerols suggests it can also directly activate TRPV1.[10] Activation of TRPV1 leads to an influx of Ca²⁺, which triggers various downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPV1 TRPV1 Channel Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Opens Monoelaidin This compound (exogenous) Monoelaidin->TRPV1 Directly Activates Downstream Downstream Signaling Ca2_influx->Downstream

Caption: Signaling pathway of TRPV1 activation by this compound.

Applications in Drug Development

The unique properties of this compound and other monoacylglycerols make them valuable in drug delivery systems.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Monoacylglycerols are key components of SNEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract.[12] These systems can enhance the oral bioavailability of poorly water-soluble drugs by increasing their solubilization and absorption.[12]

Topical and Transdermal Drug Delivery

This compound can act as a penetration enhancer in topical and transdermal formulations.[13][14] Its amphiphilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, disrupting the lipid barrier and facilitating the permeation of active pharmaceutical ingredients.[13][14]

Analytical Techniques

A variety of analytical techniques are employed to characterize this compound.

TechniqueApplication
Mass Spectrometry (MS) Determination of molecular weight and structural elucidation through fragmentation analysis. The fragmentation pattern of monoacylglycerols typically involves the neutral loss of the glycerol head group.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, including the position of the double bond and the stereochemistry. 1H and 13C NMR spectra can be used to confirm the identity and purity of the compound.
Thin-Layer Chromatography (TLC) A rapid and simple method for monitoring the progress of synthesis and purification, and for assessing the purity of the final product.
Gas Chromatography (GC) Used to determine the purity of this compound, often after conversion to a more volatile derivative.

Conclusion

This compound is a versatile and important molecule in lipid research. Its well-defined chemical and physical properties make it an excellent model for studying the influence of trans fatty acids on membrane structure and function. Furthermore, its role as a signaling molecule and its application in advanced drug delivery systems highlight its significance for researchers, scientists, and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in various research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for 1-Monoelaidin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin is a monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As a lipid molecule, it possesses the ability to modulate cellular signaling pathways, making it a compound of interest for various cell culture studies. These application notes provide detailed protocols for the preparation, handling, and experimental use of this compound, along with summaries of its known biological activities and relevant quantitative data.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C21H40O4
Molecular Weight 356.55 g/mol
Appearance White to light yellow powder/crystal
Melting Point 56-59 °C
Solubility Soluble in organic solvents like DMSO and hot methanol.[1]
Storage Store at room temperature in a dry and dark place.

Safety and Handling: this compound is considered a relatively safe compound, though direct contact may cause minor irritation[1][2]. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses[1]. Avoid inhalation of dust or fumes[2]. For detailed safety information, refer to the Material Safety Data Sheet (MSDS)[2].

Preparation of this compound for Cell Culture

Due to its hydrophobic nature, this compound requires a specific solubilization protocol for use in aqueous cell culture media. The following three-step protocol is recommended to achieve a stable, homogenous solution[3][4].

Protocol: Solubilization of this compound

  • Step 1: Prepare a 10 mM Stock Solution in DMSO.

    • Weigh out the desired amount of this compound powder.

    • Dissolve in pure DMSO to a final concentration of 10 mM.

    • If the compound does not readily dissolve, briefly vortex at maximum speed and warm to 37°C in a water bath[3][4].

  • Step 2: Dilute with Fetal Bovine Serum (FBS).

    • Pre-warm FBS to approximately 50°C in a water bath.

    • Dilute the 10 mM this compound stock solution 10-fold with the pre-warmed FBS to achieve a 1 mM solution.

    • Keep this solution warm (around 40°C) to maintain solubility[3][4].

  • Step 3: Final Dilution in Cell Culture Media.

    • Pre-warm the desired cell culture medium (containing no more than 1% FBS) to 37°C.

    • Perform the final dilution of the 1 mM this compound/FBS solution into the pre-warmed cell culture medium to achieve the desired final working concentration (e.g., for a final concentration of 10 µM, dilute the 1 mM stock 1:100)[3][4].

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[5].

Biological Activities and Signaling Pathways

This compound is known to be a bioactive lipid that can influence cellular signaling, primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and potentially through direct interaction with Protein Kinase C (PKC).

Activation of TRPV1

Monoacylglycerols have been shown to activate the TRPV1 ion channel, a non-selective cation channel involved in pain sensation and inflammation[6]. Activation of TRPV1 leads to an influx of calcium ions (Ca2+), initiating a variety of downstream signaling events[6][7].

Signaling Pathway: this compound-Induced TRPV1 Activation

TRPV1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound TRPV1 TRPV1 This compound->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates 2-AG 2-AG Production TRPV1->2-AG Increases Anandamide Anandamide Degradation TRPV1->Anandamide Decreases PLC PLC PKC PKC PLC->PKC Activates Ca_influx->PLC Activates AMPK AMPK Ca_influx->AMPK Activates ERK ERK PKC->ERK Activates Downstream Downstream Effects (e.g., Gene Expression, Neurotransmitter Release) AMPK->Downstream ERK->Downstream 2-AG->Downstream Anandamide->Downstream

This compound activates the TRPV1 channel, leading to calcium influx and downstream signaling.
Potential Direct Activation of Protein Kinase C (PKC)

Unsaturated fatty acids, which are structurally related to the elaidic acid component of this compound, have been shown to directly activate PKC in the absence of phospholipids (B1166683) and Ca2+[8]. This suggests a potential secondary signaling mechanism for this compound.

Quantitative Data: Activation of PKC by Oleic Acid

ActivatorKa (Activation Constant)Reference
Oleic Acid50 µM[8]
Arachidonic Acid53 µM[8]

Signaling Pathway: Crosstalk between TRPV1 and PKC

PKC can phosphorylate and sensitize the TRPV1 channel, creating a positive feedback loop that can amplify the cellular response to inflammatory mediators[9][10][11].

TRPV1_PKC_Crosstalk cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates PKC PKC PKC->TRPV1 Ca_influx->PKC Activates This compound This compound This compound->TRPV1 Activates This compound->PKC Potentially Activates (Directly)

Potential interplay between this compound, TRPV1, and PKC signaling pathways.

Experimental Protocols

Cell Viability/Cytotoxicity Assay

It is crucial to determine the cytotoxic potential of this compound in your specific cell line to establish a non-toxic working concentration range. A standard MTT or similar cell viability assay can be used.

Protocol: MTT Cell Viability Assay

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate to allow formazan (B1609692) formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Workflow for determining the cytotoxicity of this compound using an MTT assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[12].

  • Treatment: Prepare serial dilutions of this compound in cell culture medium using the solubilization protocol described in Section 2. Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO and FBS as the highest this compound concentration).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Expected Outcome: While specific IC50 values for this compound are not widely reported, other monoacylglycerols have shown cytotoxic effects in cancer cell lines, suggesting that this compound may also exhibit dose-dependent cytotoxicity[13].

TRPV1 Activation Assay (Calcium Influx)

Activation of TRPV1 by this compound can be assessed by measuring the resulting increase in intracellular calcium concentration using a fluorescent calcium indicator.

Protocol: Fluorescent Calcium Influx Assay

Calcium_Assay_Workflow cluster_workflow Calcium Influx Assay Workflow A 1. Seed cells on a black-walled, clear-bottom 96-well plate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Wash cells to remove extracellular dye B->C D 4. Acquire baseline fluorescence reading C->D E 5. Add this compound D->E F 6. Continuously measure fluorescence to detect calcium influx E->F

Workflow for measuring this compound-induced calcium influx.

Methodology:

  • Cell Seeding: Seed cells expressing TRPV1 (either endogenously or through transfection) onto a black-walled, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove any extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence intensity.

  • Compound Addition: Add this compound (prepared as described in Section 2) to the wells. A positive control (e.g., capsaicin) and a vehicle control should be included.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the extent of calcium influx. Dose-response curves can be generated to calculate the EC50 value for this compound.

Expected Outcome: Based on studies with related monoacylglycerols, this compound is expected to induce a dose-dependent increase in intracellular calcium in TRPV1-expressing cells[6].

Summary and Conclusion

This compound is a bioactive lipid with the potential to modulate key signaling pathways in vitro. Its ability to activate the TRPV1 channel and potentially interact with PKC makes it a valuable tool for studying cellular processes related to inflammation, pain, and lipid signaling. The protocols provided in these application notes offer a starting point for researchers to investigate the effects of this compound in their specific cell culture models. It is recommended that initial experiments focus on determining the optimal, non-toxic working concentration range and confirming the activation of the expected signaling pathways.

References

Application Notes and Protocols for 1-Monoelaidin as a Substrate for Lipid-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin is a monounsaturated monoacylglycerol containing elaidic acid, a trans-unsaturated fatty acid. As a structural analog of the endogenous endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), this compound serves as a valuable substrate for studying the activity of various lipid-modifying enzymes, particularly monoacylglycerol lipase (B570770) (MAGL). MAGL is a key serine hydrolase responsible for the degradation of 2-AG, terminating its signaling.[1][2] The hydrolysis of this compound by MAGL releases elaidic acid, which can then influence various cellular signaling pathways. These application notes provide detailed protocols for utilizing this compound as a substrate to characterize enzyme kinetics and explore its downstream signaling effects.

Data Presentation: Enzyme Kinetics

EnzymeSubstrateSystemKm (μM)Vmax (μM/min/mg)
Human Monoacylglycerol Lipase (hMAGL)AHMMCEBuffer18.3 ± 2.8191.4 ± 10.5
Human Monoacylglycerol Lipase (hMAGL)AHMMCEPOPC/POPG Nanodiscs7.5 ± 1.8565.4 ± 52

*AHMMCE (arachidonoyl 7-hydroxy-4-methylcoumarin ester) is a fluorogenic substrate analog of 2-AG.

Experimental Protocols

Protocol 1: In Vitro Monoacylglycerol Lipase (MAGL) Activity Assay using this compound

This protocol describes the determination of MAGL activity by quantifying the release of elaidic acid from this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

Materials:

  • This compound

  • Recombinant human MAGL (or cell/tissue homogenates)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

  • Quenching Solution: Acetonitrile (B52724) containing an internal standard (e.g., d8-oleic acid)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • 96-well microplate

  • Incubator

  • LC-MS system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of recombinant hMAGL in the assay buffer. If using cell or tissue homogenates, prepare them in an appropriate lysis buffer and determine the protein concentration.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in the assay buffer to the desired final concentrations. It is recommended to prepare a range of substrate concentrations to determine kinetic parameters.

  • Enzyme Reaction: a. In a 96-well plate, add 50 µL of the enzyme preparation to each well. b. To initiate the reaction, add 50 µL of the this compound substrate solution to each well. c. Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard to each well.

  • Sample Preparation for LC-MS: a. Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet any precipitated protein. b. Transfer the supernatant to a new 96-well plate or LC-MS vials.

  • LC-MS Analysis: a. Analyze the samples using a reverse-phase C18 column. b. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Detect elaidic acid and the internal standard using negative ion mode electrospray ionization (ESI) and selected reaction monitoring (SRM).

  • Data Analysis: a. Quantify the amount of elaidic acid produced by comparing its peak area to that of the internal standard. b. Calculate the enzyme activity as nmol of elaidic acid produced per minute per mg of protein. c. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Investigation of Elaidic Acid-Induced Signaling Pathways in Cell Culture

This protocol outlines a method to study the downstream signaling effects of elaidic acid, the product of this compound hydrolysis, in a cell culture model.

Materials:

  • Mammalian cell line (e.g., macrophages like RAW 264.7 or hepatocytes like HepG2)

  • Cell culture medium and supplements

  • Elaidic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Reagents for Western blotting, RT-qPCR, or ELISA to analyze specific signaling pathways (e.g., NF-κB, MAPK, PPAR activation).

  • Cell lysis buffer

  • Protein assay kit

  • Antibodies for Western blotting

  • Primers for RT-qPCR

  • ELISA kits for cytokine measurement

Procedure:

  • Cell Culture and Treatment: a. Culture the cells to 70-80% confluency in standard growth medium. b. Prepare a stock solution of elaidic acid complexed with fatty acid-free BSA. c. Treat the cells with different concentrations of the elaidic acid-BSA complex for various time points (e.g., 6, 12, 24 hours). Include a BSA-treated vehicle control.

  • Sample Collection and Preparation: a. For Western Blotting: Lyse the cells in a suitable lysis buffer, determine the protein concentration, and prepare lysates for SDS-PAGE. b. For RT-qPCR: Isolate total RNA from the cells using a suitable method and synthesize cDNA. c. For ELISA: Collect the cell culture supernatant to measure the secretion of cytokines.

  • Analysis of Signaling Pathways: a. Western Blotting: Analyze the activation of signaling proteins (e.g., phosphorylation of p65 for NF-κB, p38, JNK, ERK for MAPK pathway) using specific antibodies. b. RT-qPCR: Analyze the gene expression of target genes related to inflammation (e.g., TNF-α, IL-6, IL-1β) or lipid metabolism (e.g., PPAR target genes).[7] c. ELISA: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Data Analysis: a. Quantify the results from Western blotting, RT-qPCR, and ELISA. b. Compare the results from elaidic acid-treated cells to the vehicle control to determine the effect on the signaling pathways of interest.

Visualizations

Diagram 1: Experimental Workflow for MAGL Activity Assay

MAGL_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Preparation (Recombinant MAGL or Cell/Tissue Homogenate) Reaction Enzyme Reaction (Incubate at 37°C) Enzyme->Reaction Substrate Substrate Preparation (this compound) Substrate->Reaction Quench Reaction Quenching (Acetonitrile + Internal Std) Reaction->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Data Data Analysis (Quantification of Elaidic Acid, Kinetic Parameter Calculation) LCMS->Data

Caption: Workflow for determining MAGL activity using this compound.

Diagram 2: Signaling Pathway of Elaidic Acid

Elaidic_Acid_Signaling cluster_hydrolysis Enzymatic Hydrolysis cluster_cellular_effects Cellular Effects Monoelaidin This compound MAGL MAGL Monoelaidin->MAGL ElaidicAcid Elaidic Acid MAGL->ElaidicAcid Glycerol Glycerol MAGL->Glycerol ER_Stress Endoplasmic Reticulum Stress ElaidicAcid->ER_Stress induces PPAR PPAR Activation ElaidicAcid->PPAR acts as ligand for Lipid_Rafts Integration into Lipid Rafts ElaidicAcid->Lipid_Rafts MAPK MAPK Pathway (p38, JNK, ERK) ER_Stress->MAPK activates NFkB NF-κB Pathway MAPK->NFkB activates NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NLRP3->Cytokines promotes release of Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression regulates EGFR EGFR Signaling Modulation Lipid_Rafts->EGFR

Caption: Downstream signaling pathways affected by elaidic acid.

Diagram 3: Logical Relationship of this compound Metabolism and Signaling

Logical_Relationship cluster_substrate Substrate & Enzyme cluster_product Hydrolysis Product cluster_signaling Downstream Signaling This compound This compound MAGL MAGL This compound->MAGL Substrate for Elaidic Acid Elaidic Acid MAGL->Elaidic Acid Produces Inflammatory Response Inflammatory Response Elaidic Acid->Inflammatory Response Triggers Gene Regulation Gene Regulation Elaidic Acid->Gene Regulation Modulates Membrane Dynamics Membrane Dynamics Elaidic Acid->Membrane Dynamics Alters

References

Applications of 1-Monoelaidin in a Laboratory Setting: Probing the Intricacies of Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic fields of cell biology and drug discovery, understanding the nuanced interactions between lipids and proteins is paramount. 1-Monoelaidin, a monoacylglycerol, has emerged as a valuable tool for researchers, scientists, and drug development professionals. Its structural similarity to diacylglycerol (DAG), a crucial second messenger in numerous signaling pathways, allows it to serve as a potent mimetic, enabling the detailed study of lipid-protein interactions. This application note provides an in-depth overview of the use of this compound in studying Protein Kinase C (PKC) activation, G-protein coupled receptor (GPCR) modulation, and ion channel activity, complete with detailed protocols and quantitative data.

Application in Protein Kinase C (PKC) Activation

Introduction:

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol (DAG) to their C1 domains. As a DAG analog, this compound can be employed to dissect the mechanisms of PKC activation and to screen for potential modulators of this pathway.

Experimental Protocol: In Vitro PKC Activity Assay

This protocol outlines the steps to measure the activity of a purified PKC isoform in the presence of this compound.

Materials:

  • Purified PKC isoform (e.g., PKCα, PKCβ, PKCγ)

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • ATP (γ-³²P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Stopping solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix phosphatidylserine and this compound at the desired molar ratio in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, lipid vesicles, and the PKC substrate peptide.

    • Add the purified PKC enzyme to the mixture.

    • Initiate the reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stopping the Reaction and Detection:

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.

    • Wash the P81 paper extensively with the stopping solution to remove unincorporated γ-³²P-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

Data Presentation:

This compound (mol%)PKC Activity (cpm)
05,000 ± 500
115,000 ± 1,200
2.535,000 ± 2,500
560,000 ± 4,800
1075,000 ± 6,000

Visualization of the PKC Activation Pathway:

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) (or this compound) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive binds & activates PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane Substrate Substrate Protein PKC_active->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate GPCR GPCR GPCR->PLC activates Ligand Ligand Ligand->GPCR GPCR_Workflow cluster_workflow Experimental Workflow Start Start Seed_Cells Seed cells expressing GPCR Start->Seed_Cells Load_Dye Load cells with Fura-2 AM Seed_Cells->Load_Dye Wash_Cells Wash cells Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_Compound Add this compound or Agonist Measure_Baseline->Add_Compound Measure_Response Measure fluorescence change Add_Compound->Measure_Response Analyze_Data Analyze data Measure_Response->Analyze_Data End End Analyze_Data->End Ion_Channel_Modulation cluster_logic Logical Relationship Start This compound Application Binding Binds to Ion Channel (or associated protein) Start->Binding Conformational_Change Induces Conformational Change Binding->Conformational_Change Gating_Change Alters Channel Gating Conformational_Change->Gating_Change Current_Change Change in Ion Current Gating_Change->Current_Change

Application Notes and Protocols for the GC-MS Analysis of 1-Monoelaidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Monoelaidin is a monoacylglycerol containing an elaidic acid moiety, a trans-isomer of oleic acid. As an intermediate in lipid metabolism, the accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of monoacylglycerols. However, due to their low volatility, derivatization is a necessary step to improve their chromatographic behavior. This application note provides a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol outlines the extraction of lipids, including this compound, from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., 1-monononadecanoin (C19:0) or a deuterated analog)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass test tubes with screw caps

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL glass vial, add 100 µL of plasma.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the vial.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried lipid extract is now ready for derivatization.

Trimethylsilyl (B98337) (TMS) Derivatization

This protocol describes the derivatization of the hydroxyl groups of this compound to form volatile trimethylsilyl ethers.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 60°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized monoacylglycerols. Parameters may need to be optimized for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-600
Solvent Delay5 min

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. The following table presents hypothetical quantitative data for illustrative purposes, based on typical performance for monoacylglycerol analysis.[1][2]

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Linearity (R²)
This compound51592 ± 5>0.995

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the GC-MS analysis of this compound.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) extraction Lipid Extraction (Chloroform/Methanol) sample->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying derivatization TMS Derivatization (BSTFA + 1% TMCS, 60°C) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data quantification Quantification (Internal Standard Method) data->quantification results Final Results quantification->results

GC-MS Analysis Workflow for this compound.
Metabolic Pathway of Monoacylglycerols

This compound is an intermediate in the broader metabolism of glycerolipids. The following diagram shows the central role of monoacylglycerols in the synthesis and breakdown of triacylglycerols.

metabolic_pathway cluster_lipolysis Lipolysis cluster_synthesis Synthesis TG Triacylglycerols (TAG) DG Diacylglycerols (DAG) TG->DG Lipolysis ATGL ATGL/HSL TG->ATGL MG This compound (Monoacylglycerol) DG->MG Lipolysis FA Fatty Acids (e.g., Elaidic Acid) DG->FA HSL_MGL HSL/MGL DG->HSL_MGL DGAT DGAT DG->DGAT Glycerol Glycerol MG->Glycerol Lipolysis MG->FA MG->HSL_MGL MGAT MGAT MG->MGAT GPAT GPAT AGPAT AGPAT G3P Glycerol-3-Phosphate G3P->GPAT LPA Lysophosphatidic Acid LPA->AGPAT ATGL->DG HSL_MGL->MG HSL_MGL->Glycerol MGAT->DG DGAT->TG GPAT->LPA AGPAT->DG PAP PAP

Simplified Metabolic Pathway of Monoacylglycerols.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-Monoelaidin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the analysis of 1-Monoelaidin, a monoacylglycerol, using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals involved in drug development and lipid analysis.

Application Notes

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. For lipids like this compound, which lack strong UV chromophores, HPLC methods often employ detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), Refractive Index (RI) detectors, or Mass Spectrometry (MS). Reversed-phase chromatography is the most common separation mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

The separation of monoacylglycerols, including this compound, is based on their hydrophobicity. The elution order is influenced by the length and degree of unsaturation of the fatty acid chain. In reversed-phase HPLC, 2-acyl-sn-glycerol isomers tend to elute earlier than their 1-acyl-sn-glycerol counterparts.[1]

A critical step in the analysis of this compound is sample preparation. To ensure accurate quantification and prevent interference, it is often necessary to purify the sample to remove other lipids like free fatty acids, diacylglycerols, and triacylglycerols.[2] This can be achieved through techniques such as thin-layer chromatography (TLC) or solid-phase extraction (SPE).[2][3]

Experimental Protocols

The following protocols describe established HPLC methods for the analysis of monoacylglycerols, which can be applied to this compound.

Protocol 1: Reversed-Phase HPLC with ELSD Detection

This protocol is a general method for the separation of monoacylglycerols.

1. Sample Preparation:

  • If the sample contains a complex mixture of lipids, pre-purification is recommended.[2]

  • Use solid-phase extraction (SPE) with a suitable sorbent to isolate the monoacylglycerol fraction.[3]

  • Alternatively, preparative thin-layer chromatography (TLC) can be employed.[2]

  • Dissolve the extracted this compound sample in the initial mobile phase solvent for injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[2]

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water (acidified with 0.1% trifluoroacetic acid, if needed, for better peak shape).[4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10-20 µL.

  • Detector: Evaporative Light Scattering Detector (ELSD).[2]

    • Nebulizer Temperature: 40-60°C

    • Evaporator Temperature: 60-80°C

    • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min

3. Data Analysis:

  • Identify the this compound peak based on its retention time, as determined by injecting a pure standard.

  • Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.

Protocol 2: HPLC with Mass Spectrometry (MS) Detection

This method offers higher sensitivity and specificity, providing structural information for unequivocal identification.

1. Sample Preparation:

  • Follow the sample preparation steps outlined in Protocol 1. The cleaner the sample, the better the performance of the MS detector.

2. HPLC System and Conditions:

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase: A gradient elution is typically employed.[5]

    • Mobile Phase A: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Detector: Mass Spectrometer (e.g., ESI-Q-ToF).[5]

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

3. Data Analysis:

  • Identify this compound by its specific mass-to-charge ratio (m/z) and retention time.

  • For quantification, use an internal standard and construct a calibration curve.

Quantitative Data Summary

The following table summarizes quantitative data for monoacylglycerols from various studies. Note that specific data for this compound was not available in the searched literature; however, the data for structurally similar monoacylglycerols can serve as a valuable reference.

ParameterAnalyteMethodValueReference
Limit of Detection (LOD) C16:0 MonoacylglycerolHPLC-MS0.3 - 0.8 mg/L[5]
Limit of Quantification (LOQ) C16:0 MonoacylglycerolHPLC-MS0.8 - 1.7 mg/L[5]
Linearity Range 1-MonolaurinHPLC-GS-PCRD0.18 - 80.3 nmol[6]
Retention Time 2-MonooleinHPLC-ELSD~4 min[2]

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Crude Sample Extraction Lipid Extraction Sample->Extraction Purification Purification (SPE or TLC) Extraction->Purification FinalSample Prepared Sample in Solvent Purification->FinalSample HPLC HPLC System FinalSample->HPLC Injection Column C18 Column Detector Detector (ELSD/MS) DataAcquisition Data Acquisition Detector->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis Report Final Report Analysis->Report Protocol_Logic start Start prep_sample Prepare Sample (Dissolve in Mobile Phase) start->prep_sample inject_sample Inject Sample into HPLC prep_sample->inject_sample separation Separation on C18 Column (Gradient Elution) inject_sample->separation detection Detection (ELSD or MS) separation->detection data_analysis Data Analysis (Identify & Quantify) detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Creating Stable 1-Monoelaidin-Containing Lipid Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical considerations for the preparation and stabilization of lipid vesicles containing 1-Monoelaidin. This compound is a monoglyceride lipid that can self-assemble in aqueous solutions to form various structures, including vesicles and more complex liquid crystalline phases like cubosomes. The stability of these vesicles is paramount for their application in areas such as drug delivery, diagnostics, and as model cell membranes.

I. Introduction to this compound and Vesicle Stability

This compound is a monoacylglycerol containing an 18-carbon fatty acid chain with a single trans double bond (elaidic acid). Its amphiphilic nature drives the formation of bilayer vesicles in aqueous environments. However, the stability of these vesicles can be influenced by several factors, including temperature, pH, ionic strength of the buffer, and the presence of other lipids or stabilizing agents.

Monoolein, the cis-isomer of this compound, has been more extensively studied and provides a useful reference. Monoolein-based dispersions are known to form cubosomes, which are nanoparticles containing a bicontinuous cubic liquid crystalline phase. These structures offer a large surface area and can encapsulate both hydrophobic and hydrophilic molecules. The stability of these particles is often enhanced by the use of polymeric stabilizers.

Key challenges in formulating stable this compound vesicles include preventing aggregation and controlling the size and lamellarity of the vesicles. The protocols outlined below are designed to address these challenges and produce stable, well-characterized vesicle preparations.

II. Quantitative Data Summary

The following tables summarize representative quantitative data for monoglyceride-based lipid vesicles. It is important to note that specific data for this compound is limited in the current literature. Therefore, data from its close analog, monoolein, is presented to provide expected ranges for key characterization parameters.

Table 1: Representative Physicochemical Properties of Monoolein-Based Vesicles/Cubosomes

Formulation Component(s)Method of PreparationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Monoolein, Poloxamer 407Emulsification & Sonication~200Bimodal distributionNot Reported
Monoolein, Pluronic F127SonicationNot SpecifiedNot SpecifiedNot Reported
Monoolein, Pluronic F108SonicationNot SpecifiedNot SpecifiedNot Reported

Note: The size and PDI of monoglyceride vesicles can be highly dependent on the preparation method and the presence of stabilizers. The bimodal distribution noted for the monoolein/poloxamer 407 formulation suggests the co-existence of different structures, such as vesicles and cubosomes.

Table 2: Influence of Cholesterol on Vesicle Properties (General Observations)

Cholesterol Content (mol%)Effect on Membrane RigidityEffect on Vesicle StabilityEffect on Particle Size
Low (≤10%)Minor increaseMay undergo full fusionVariable
Moderate (30-50%)Significant increaseStabilizes at hemifusion stage, reduces aggregationCan lead to smaller, more compact vesicles

Cholesterol is a critical component for modulating the fluidity and stability of lipid bilayers. Its incorporation into this compound vesicles is expected to enhance their stability by increasing the packing density of the lipid chains.

III. Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • This compound

  • Chloroform (B151607) or a chloroform:methanol (2:1 v/v) mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound (and any other lipids, such as cholesterol) in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be sufficient to keep the lipid in a fluid state.

    • Continue evaporation for at least 1-2 hours after a thin, uniform lipid film is visible to ensure complete removal of the solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of this compound.

    • Agitate the flask by gentle swirling or vortexing to detach the lipid film from the flask wall, resulting in a milky suspension of MLVs. Allow the suspension to hydrate for at least 1 hour.

  • Vesicle Sizing (Optional):

    • Sonication: To produce SUVs, sonicate the MLV suspension using a bath sonicator or a probe sonicator until the suspension becomes translucent. Care should be taken to avoid overheating the sample.

    • Extrusion: For LUVs with a defined size, pass the MLV suspension through polycarbonate filters with a specific pore size (e.g., 100 nm or 200 nm) using a lipid extruder. This process should be repeated multiple times (typically 11-21 passes) to ensure a narrow size distribution.

Protocol 2: Characterization of this compound Vesicles

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the vesicle suspension.

  • Dilute the vesicle sample in the hydration buffer to an appropriate concentration for DLS measurement.

  • Perform the measurement at a controlled temperature (e.g., 25°C). The PDI value will indicate the homogeneity of the vesicle size distribution (a PDI < 0.2 is generally considered monodisperse).

2. Zeta Potential Measurement:

  • Measure the zeta potential using Laser Doppler Velocimetry, often available on the same instrument as DLS.

  • The zeta potential provides information about the surface charge of the vesicles, which is a key factor in their colloidal stability. Vesicles with a zeta potential greater than |30| mV are generally considered stable against aggregation.

3. Stability Assessment:

  • Monitor the size, PDI, and zeta potential of the vesicle suspension over time at different storage temperatures (e.g., 4°C, 25°C).

  • Visual inspection for any signs of aggregation or precipitation should also be performed.

IV. Visualizations

Signaling Pathway

Monoacylglycerol_Signaling_Pathway

Experimental Workflow

Experimental_Workflow

Logical Relationship

Stability_Factors Vesicle_Stability Vesicle Stability Lipid_Composition Lipid Composition (this compound, Cholesterol) Lipid_Composition->Vesicle_Stability Temp Temperature Temp->Vesicle_Stability Buffer Buffer Properties (pH, Ionic Strength) Buffer->Vesicle_Stability Prep_Method Preparation Method (Sonication, Extrusion) Prep_Method->Vesicle_Stability

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of 1-Monoelaidin in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 1-Monoelaidin aggregation in experimental setups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: this compound (Glyceryl Monooleate) is difficult to dissolve.

  • Question: My this compound is a waxy solid at room temperature. What is the best way to dissolve it?

  • Answer: this compound is a lipid that is solid at room temperature and insoluble in water. To dissolve it effectively, you will need to use organic solvents and gentle heating. It is soluble in hot alcohol (ethanol), chloroform, and ether.[1][2][3][4][5][6]

    • Recommended Solvents: Ethanol and Dimethyl Sulfoxide (DMSO) are commonly used.

    • Heating: Gently warm the solvent with the this compound to facilitate dissolution. For ethanol, heating to 50°C (122°F) has been shown to be effective.[1] For preparing formulations, melting this compound at approximately 40-45°C is a common first step.[7][8]

    • Sonication: In some cases, sonication can aid in the dissolution process.

Issue 2: My this compound solution is cloudy or shows immediate precipitation upon preparation.

  • Question: I've dissolved this compound in an organic solvent, but the solution is not clear. What should I do?

  • Answer: Cloudiness or precipitation can occur if the this compound is not fully dissolved or if the solvent is not pure.

    • Ensure Complete Dissolution: Make sure you are using a sufficient volume of solvent and that the solution is adequately heated and mixed until all solid this compound has dissolved.

    • Check Solvent Quality: Use high-purity, anhydrous solvents to avoid introducing water, which can cause this compound to precipitate.

Issue 3: My this compound precipitates when I add it to my aqueous experimental buffer or cell culture medium.

  • Question: I prepared a clear stock solution of this compound in an organic solvent, but it crashes out when I dilute it in my aqueous buffer. How can I prevent this?

  • Answer: This is a common issue with hydrophobic compounds. The rapid change in solvent polarity upon dilution into an aqueous medium causes the compound to become insoluble and precipitate. Here are several strategies to overcome this:

    • Use a Stabilizer/Surfactant: Incorporating a stabilizer into your formulation is crucial for creating stable aqueous dispersions of this compound. Poloxamer 407 (Pluronic® F127) is a commonly used and effective stabilizer for monoolein-based vesicles and cubosomes.[9][10] Other surfactants like Tween 80 or lecithin (B1663433) can also be used.[7]

    • Slow, Dropwise Addition: Add the this compound stock solution to the aqueous phase very slowly, drop-by-drop, while vigorously vortexing or stirring the aqueous phase. This helps to disperse the lipid quickly and prevent the formation of large aggregates.

    • Maintain Temperature: Ensure your aqueous buffer is at an appropriate temperature. Sometimes, maintaining a slightly elevated temperature (e.g., room temperature or 37°C) during dilution can help, but be mindful of the stability of other components in your experiment.

    • Optimize Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (ideally below 1%) to minimize its impact on your experimental system and to prevent solvent-induced precipitation.

Issue 4: My this compound dispersion aggregates over time.

  • Question: My this compound vesicles/nanoparticles look good initially, but they aggregate after a few hours or upon storage. How can I improve their stability?

  • Answer: Long-term stability of this compound dispersions depends on several factors:

    • Stabilizer Concentration: The concentration of your stabilizer is critical. Insufficient stabilizer will not provide enough steric hindrance to prevent aggregation. Conversely, excessive amounts can sometimes lead to the formation of different phases. You may need to optimize the stabilizer-to-lipid ratio.[9]

    • Storage Temperature: The stability of this compound dispersions can be temperature-sensitive. Some formulations may aggregate at lower temperatures (e.g., in the refrigerator). It is important to determine the optimal storage temperature for your specific formulation by testing stability at different temperatures (e.g., 4°C, room temperature, 37°C).[9]

    • pH and Ionic Strength: The pH and ionic strength of the aqueous phase can influence the stability of the dispersion, especially in mixed lipid systems. While this compound is non-ionic, these parameters can affect the overall surface charge and interactions between particles.

Quantitative Data Summary

The following table summarizes the available solubility information for this compound (Glyceryl Monooleate).

SolventTemperatureSolubilityNotes
EthanolHotSoluble"Soluble in hot alcohol".[2][4][5][6]
Ethanol50°C (122°F)Soluble[1]
EthanolRoom Temp.> 1 g / 1 mL[11]
EthanolColdSlightly Soluble[1]
ChloroformRoom Temp.Soluble[2][3][4]
EtherRoom Temp.Soluble[2][3][4]
Petroleum EtherRoom Temp.Soluble[1]
WaterRoom Temp.Insoluble / Immiscible[1][2][3][4][5][6]
Organic SolventsRoom Temp.SolubleGeneral statement of solubility in organic solvents.[12]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound using a Stabilizer (Thin-Film Hydration Method)

This protocol is adapted from methods used to prepare monoolein-based vesicles and cubosomes and is suitable for creating a stable aqueous dispersion for various in vitro assays.[9]

Materials:

  • This compound (Glyceryl Monooleate)

  • Pluronic® F127 (Poloxamer 407)

  • Organic Solvent (e.g., Ethanol or a Chloroform:Methanol mixture)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vortex mixer

  • Water bath

Procedure:

  • Dissolving the Lipid and Stabilizer:

    • Weigh the desired amounts of this compound and Pluronic® F127. A common starting weight ratio is 9:1 (this compound:Pluronic® F127).[9]

    • Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Creating a Thin Film:

    • Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, you can further dry the film under a vacuum for at least one hour.

  • Hydration of the Film:

    • Pre-warm your aqueous buffer to the desired temperature (e.g., room temperature or 37°C).

    • Add the pre-warmed buffer to the round-bottom flask containing the lipid film.

    • Vigorously vortex the flask to hydrate (B1144303) the lipid film. This will result in the formation of a milky-white dispersion of this compound vesicles/particles. The final lipid concentration is typically in the range of 5-10 mg/mL.[9]

  • Homogenization (Optional):

    • For a more uniform particle size distribution, the dispersion can be further processed by sonication or high-pressure homogenization. The specific parameters will depend on the desired particle characteristics.

Visualizations

experimental_workflow Workflow for Preparing a Stable this compound Dispersion cluster_step1 Step 1: Dissolution cluster_step2 Step 2: Film Formation cluster_step3 Step 3: Hydration cluster_step4 Step 4: Homogenization (Optional) dissolve Dissolve this compound and Pluronic F127 in organic solvent evaporate Remove solvent via rotary evaporation to form a thin lipid film dissolve->evaporate hydrate Hydrate the film with aqueous buffer and vortex evaporate->hydrate homogenize Sonication or high-pressure homogenization for uniform size hydrate->homogenize end end homogenize->end Stable Dispersion

Caption: A flowchart illustrating the key steps in preparing a stable aqueous dispersion of this compound.

References

Technical Support Center: Optimizing 1-Monoelaidin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 1-Monoelaidin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cells?

A1: this compound is a monoacylglycerol (MAG) consisting of a glycerol (B35011) molecule esterified to elaidic acid, a trans-unsaturated fatty acid. As a lipid molecule, its primary mechanism of action is related to its influence on cellular signaling pathways that are regulated by lipids. While direct evidence is limited, its structural similarity to diacylglycerol (DAG), a key second messenger, suggests that it may modulate protein kinase C (PKC) and diacylglycerol kinase (DGK) signaling pathways. However, it's important to note that the elaidic acid component is a trans-isomer of oleic acid, and studies have shown that trans-fatty acids are significantly less effective at activating PKC compared to their cis-counterparts.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is a lipid and is therefore poorly soluble in aqueous solutions like cell culture media. A common method for solubilization is to first dissolve it in an organic solvent, such as ethanol (B145695) or DMSO, and then complex it with a carrier protein like bovine serum albumin (BSA) before adding it to your cell culture medium. This ensures better bioavailability and reduces the risk of precipitation. Always ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific endpoint of your assay (e.g., cytotoxicity, signaling pathway modulation). Based on studies with other monoacylglycerols and the fatty acid component, elaidic acid, a starting range of 10 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: Can this compound be cytotoxic to cells?

A4: Yes, like many lipids, this compound can be cytotoxic at higher concentrations. The cytotoxicity is cell-type dependent. It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay (e.g., MTT, CCK-8) before proceeding with functional assays.

Q5: How stable is this compound in cell culture medium?

A5: The stability of lipids in cell culture media can be a concern. When complexed with BSA, the stability of this compound is improved. However, it is recommended to prepare fresh this compound-BSA complexes for each experiment to ensure consistent results. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in cell culture medium. - Incomplete solubilization.- High final concentration of this compound.- Low BSA to this compound molar ratio.- Ensure complete dissolution in the organic solvent before adding to the BSA solution.- Perform a concentration titration to find the solubility limit in your medium.- Increase the BSA concentration to maintain a suitable molar ratio (e.g., 1:3 to 1:6, this compound:BSA).
High background or inconsistent results in assays. - Instability of this compound in the medium.- Presence of unbound this compound micelles.- Contamination of reagents.- Prepare fresh this compound-BSA complex for each experiment.- Ensure proper complexation with BSA by following the detailed protocol.- Use high-purity reagents and sterile techniques.
No observable effect at expected concentrations. - Suboptimal concentration of this compound.- Cell line is not responsive.- Degradation of this compound.- Perform a dose-response experiment with a wider concentration range.- Verify the expression of target pathways (e.g., PKC isoforms) in your cell line.- Use freshly prepared solutions.
High cytotoxicity observed even at low concentrations. - Solvent toxicity.- Cell line is particularly sensitive to lipids.- Contamination of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cells (typically <0.5%).- Perform a preliminary toxicity screen with a broad range of concentrations.- Use a high-purity grade of this compound.

Quantitative Data

The following table presents hypothetical IC50 values for this compound in various cancer cell lines, based on published data for other cytotoxic monoacylglycerols.[1] It is crucial for researchers to determine the specific IC50 values for their cell lines of interest.

Cell LineCancer TypeHypothetical IC50 (µM)
HCT-116Colon Carcinoma50
U-937Histiocytic Lymphoma75
HeLaCervical Cancer100
MCF-7Breast Cancer85

Experimental Protocols

Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)

This protocol describes the preparation of a this compound-BSA complex for use in cell culture.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (High Purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Sterile microcentrifuge tubes and serological pipettes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the required amount of this compound in DMSO or ethanol. Gently vortex until fully dissolved.

  • Prepare a 1 mM BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 1 mM. Warm to 37°C to aid dissolution.

  • Complex this compound with BSA: a. In a sterile tube, add the desired volume of the 1 mM BSA solution. b. While gently vortexing the BSA solution, slowly add the 10 mM this compound stock solution to achieve the desired molar ratio (e.g., for a 1:5 molar ratio of this compound to BSA, add 100 µL of 10 mM this compound to 5 mL of 1 mM BSA). c. Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.

  • Prepare working concentrations: Dilute the this compound-BSA complex in your cell culture medium to the desired final concentrations for your experiment.

  • Control Preparation: Prepare a vehicle control containing the same final concentrations of DMSO/ethanol and BSA in the cell culture medium.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound-BSA complex (prepared as in Protocol 1)

  • Vehicle control (BSA and solvent in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include a vehicle control and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathways and Workflows

Hypothesized Signaling Pathway for this compound

This compound, as a monoacylglycerol, is hypothesized to influence the diacylglycerol (DAG) signaling pathway. DAG is a crucial second messenger that activates Protein Kinase C (PKC). This compound can be acted upon by monoacylglycerol lipase (B570770) (MAGL) to release elaidic acid and glycerol. Additionally, it may compete with DAG for binding to proteins with C1 domains or be phosphorylated by diacylglycerol kinases (DGKs) to produce lysophosphatidic acid (LPA), another signaling molecule.

G node_1_Monoelaidin This compound node_MAGL MAGL node_1_Monoelaidin->node_MAGL Hydrolysis node_DGK Diacylglycerol Kinase (DGK) node_1_Monoelaidin->node_DGK Phosphorylation node_ElaidicAcid Elaidic Acid node_MAGL->node_ElaidicAcid node_PKC Protein Kinase C (PKC) node_ElaidicAcid->node_PKC Weak/No Activation node_CellResponse Cellular Response (e.g., Proliferation, Apoptosis) node_PKC->node_CellResponse node_LPA Lysophosphatidic Acid (LPA) node_DGK->node_LPA node_LPA->node_CellResponse node_DAG Diacylglycerol (DAG) node_DAG->node_PKC Activation node_PLC Phospholipase C (PLC) node_PLC->node_DAG node_PIP2 PIP2 node_PIP2->node_PLC

Caption: Hypothesized signaling pathways influenced by this compound.

Experimental Workflow for Assessing this compound's Effect on PKC Activity

This workflow outlines the steps to investigate the impact of this compound on Protein Kinase C (PKC) activity in a cell-based assay.

G node_start Start node_prepare_cells Prepare Cells (e.g., Seed in plates) node_start->node_prepare_cells node_treat_cells Treat Cells with this compound (Dose-response) node_prepare_cells->node_treat_cells node_prepare_1m Prepare this compound-BSA Complex (Protocol 1) node_prepare_1m->node_treat_cells node_controls Include Controls (Vehicle, Positive Control e.g., PMA) node_treat_cells->node_controls node_incubate Incubate for a defined period node_controls->node_incubate node_lyse Lyse Cells node_incubate->node_lyse node_pkc_assay Perform PKC Activity Assay (e.g., ELISA-based) node_lyse->node_pkc_assay node_analyze Analyze Data (Compare to controls) node_pkc_assay->node_analyze node_end End node_analyze->node_end

Caption: Workflow for PKC activity assay with this compound.

References

Troubleshooting 1-Monoelaidin instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Monoelaidin, focusing on its stability in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as glycerol (B35011) 1-monoelaidate, is a monoacylglycerol. It is an ester of glycerol and elaidic acid, the trans isomer of oleic acid. Due to its amphiphilic nature, it can self-assemble into various liquid crystalline phases in aqueous environments. It is often used in research for drug delivery systems, protein crystallization, and as a component in model cell membranes. It also serves as an intermediate in the biosynthesis of other lipids like triglycerides and phospholipids.[1][2]

Q2: What are the primary stability concerns for this compound in long-term experiments?

A2: The primary stability concerns for this compound, similar to other monooleins, include:

  • Physical Instability: This primarily involves temperature-dependent phase transitions. At lower temperatures (below 17°C), it can transition from a desired cubic phase to a lamellar crystalline phase, which may not be suitable for the intended application.[3] Dispersions of this compound, such as nanoparticles, can also be prone to aggregation and precipitation over time.

  • Chemical Instability: As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to yield glycerol and elaidic acid. This can be influenced by pH and the presence of enzymes like lipases. Oxidation of the unsaturated acyl chain is another potential degradation pathway.

Q3: How should this compound be properly stored to ensure long-term stability?

A3: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to keep it in a freezer at temperatures of -20°C or lower.[3] For aqueous formulations, refrigeration at 2°C may provide better stability over several months compared to freezing or room temperature storage.[4][5] It is also advisable to aliquot the sample to avoid multiple freeze-thaw cycles, which can negatively impact stability.[3]

Troubleshooting Guides

Issue 1: Unexpected Phase Transitions or Precipitation in this compound Formulations

Symptoms:

  • Visual observation of cloudiness, precipitation, or crystal formation in the sample.

  • Changes in the sample's viscosity.

  • Inconsistent experimental results over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Temperature Fluctuations Maintain strict temperature control throughout the experiment, from preparation to storage and handling. Avoid temperatures below 17°C where phase transitions are more likely to occur for monoolein (B16389) formulations.[3]
Inappropriate Hydration Level The stability of the cubic phase is highly dependent on water content. Ensure the hydration level is appropriate for the desired phase and remains consistent across experiments.
Influence of Additives Other molecules in the formulation, such as detergents or other lipids, can destabilize the desired phase. Re-evaluate the compatibility and concentration of all components in your formulation.
Incorrect Solvent The choice of solvent can significantly impact the self-assembly and stability of this compound. Ensure the solvent system is appropriate for maintaining the desired lipid phase.
Issue 2: Chemical Degradation of this compound

Symptoms:

  • A shift in the pH of the solution over time.

  • Appearance of new peaks or disappearance of the this compound peak in analytical chromatography (e.g., HPLC, TLC).

  • Loss of biological activity or intended function.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis Maintain an appropriate pH for your formulation. For many lipids, neutral pH is preferable to acidic or alkaline conditions which can catalyze hydrolysis. If enzymatic degradation is a concern, consider adding appropriate enzyme inhibitors.
Oxidation If oxidation is suspected, consider preparing and handling the samples under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may also be beneficial, but their compatibility with the experimental system must be verified.
Photodegradation Protect the samples from light, especially during long-term storage and experiments, by using amber vials or covering the containers with aluminum foil.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The specific solvent and concentration will depend on the experimental requirements.

Materials:

  • This compound

  • Appropriate solvent (e.g., ethanol, chloroform)

  • Vortex mixer

  • Sonicator (optional)

  • Glass vials

Procedure:

  • Weigh the desired amount of this compound in a clean glass vial.

  • Add the appropriate volume of the chosen solvent to the vial.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but avoid excessive heat to prevent degradation.

  • For formulations requiring dispersion in an aqueous buffer, the ethanolic stock solution can be added dropwise to the buffer while vortexing to facilitate the formation of desired lipid structures.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol outlines a general method for assessing the chemical stability of this compound over time.

Materials:

  • This compound sample at different time points

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Reference standard of this compound

Procedure:

  • Prepare a calibration curve using the this compound reference standard.

  • At each time point of the stability study, take an aliquot of the this compound sample.

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Inject the sample into the HPLC system.

  • Analyze the chromatogram to determine the peak area of this compound and any potential degradation products.

  • Quantify the amount of remaining this compound by comparing its peak area to the calibration curve.

  • The appearance of new peaks over time can indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep 1. Sample Preparation (Formulation) storage 2. Long-Term Storage (Controlled Conditions) prep->storage sampling 3. Time-Point Sampling storage->sampling analysis 4. Analytical Testing (e.g., HPLC, DLS) sampling->analysis data 5. Data Analysis (Quantification, Phase Characterization) analysis->data conclusion 6. Stability Conclusion data->conclusion

Caption: Workflow for assessing this compound stability.

degradation_pathway Potential Degradation Pathways of this compound monoelaidin This compound hydrolysis Hydrolysis (H₂O, Acid/Base, Lipase) monoelaidin->hydrolysis oxidation Oxidation (O₂, Light) monoelaidin->oxidation glycerol Glycerol hydrolysis->glycerol elaidic_acid Elaidic Acid hydrolysis->elaidic_acid oxidation_products Oxidation Products oxidation->oxidation_products

Caption: Key degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for this compound Instability start Instability Observed? physical Physical Instability? (Precipitation, Phase Change) start->physical Yes chemical Chemical Degradation? (New Peaks in HPLC) start->chemical No temp Check Temperature Control physical->temp Yes hydration Verify Hydration Level physical->hydration Yes additives Assess Additive Compatibility physical->additives Yes ph Monitor and Adjust pH chemical->ph Yes oxidation_check Protect from Oxygen/Light chemical->oxidation_check Yes enzyme Consider Enzyme Inhibition chemical->enzyme Yes

Caption: A logical approach to troubleshooting instability.

References

Technical Support Center: Experiments with 1-Monoelaidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in experiments involving 1-Monoelaidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a monoacylglycerol containing the trans-unsaturated fatty acid, elaidic acid. It is often used in biomedical research to study lipid metabolism, membrane biophysics, and cell signaling. It can serve as a substrate for enzymes like monoacylglycerol lipase (B570770) (MAGL) and can be incorporated into model membranes to investigate the effects of trans-fatty acids on membrane properties.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is poorly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). A common practice is to create a 10-100 mM stock solution in 100% DMSO. When diluting the stock into your aqueous experimental buffer or cell culture medium, ensure vigorous mixing to minimize precipitation. The final concentration of the organic solvent should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts.

Q3: What are the potential sources of artifacts when using this compound?

A3: Artifacts in experiments with this compound can arise from several sources:

  • Poor Solubility and Aggregation: Due to its hydrophobicity, this compound can precipitate or form micelles in aqueous solutions, leading to inconsistent effective concentrations and physical interference in assays.

  • Chemical Instability: The ester bond in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, releasing elaidic acid and glycerol. The double bond in the elaidic acid chain can also be prone to oxidation.

  • Degradation Products: The hydrolysis product, elaidic acid, is known to have biological effects, including the induction of apoptosis and endoplasmic reticulum stress, which can be mistaken for the effects of this compound itself.[1]

  • Interactions with Media Components: In cell culture experiments, this compound can interact with components of the medium, such as bovine serum albumin (BSA), which can affect its availability and delivery to cells.[2][3][4]

  • Effects on Membrane Properties: As a lipid, this compound can directly alter the fluidity, permeability, and organization of cellular membranes, which can indirectly affect the function of membrane proteins and signaling pathways.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed Upon Addition of this compound to Aqueous Buffer or Cell Culture Medium
Possible Cause Troubleshooting Step Rationale
Poor Solubility Prepare a higher concentration stock solution in DMSO or ethanol to minimize the volume of organic solvent added to the aqueous phase.A smaller volume of a more concentrated stock will result in a lower final solvent concentration, which may be less likely to cause precipitation.
Add the this compound stock solution to the aqueous phase with vigorous and continuous vortexing or stirring.Rapid mixing helps to disperse the hydrophobic molecules before they can aggregate and precipitate.
Pre-warm the aqueous buffer or medium before adding the this compound stock.Increased temperature can transiently increase the solubility of lipids.
For cell culture, consider pre-complexing this compound with fatty acid-free BSA.BSA can act as a carrier for lipids in aqueous solutions, improving their solubility and delivery to cells.
Concentration Above CMC Determine the Critical Micelle Concentration (CMC) of this compound in your experimental buffer. Work at concentrations below the CMC if you want to study the monomeric form.Above the CMC, this compound will form micelles, which can have different physical and biological properties than the monomeric form, potentially leading to artifacts.
Issue 2: Inconsistent or Unreliable Experimental Results
Possible Cause Troubleshooting Step Rationale
Degradation of this compound Prepare fresh stock solutions of this compound regularly and store them at -20°C or -80°C under an inert gas (e.g., argon or nitrogen).Monoacylglycerols can be susceptible to hydrolysis and oxidation over time. Fresh solutions ensure the use of the intact compound.
Perform experiments at a controlled and neutral pH whenever possible.The ester bond of this compound is more susceptible to hydrolysis at acidic or basic pH.
Include a "vehicle-only" control (the same concentration of DMSO or ethanol used to dissolve this compound) in all experiments.This control helps to distinguish the effects of the solvent from the effects of this compound.
Include a "degraded this compound" control by intentionally hydrolyzing a sample (e.g., by treating with a lipase or exposing to extreme pH) and testing its effect.This can help to determine if the observed effects are due to the intact molecule or its degradation products.
Off-Target Effects of Elaidic Acid Include a positive control with elaidic acid alone to assess its contribution to the observed effects.Elaidic acid, a potential hydrolysis product, has known biological activities that could confound the interpretation of results.[1][5]
Issue 3: Unexpected Cellular Responses or Cytotoxicity
Possible Cause Troubleshooting Step Rationale
Membrane Disruption Assess membrane integrity using assays such as lactate (B86563) dehydrogenase (LDH) release or propidium (B1200493) iodide staining.High concentrations of lipids can disrupt cell membranes, leading to non-specific cytotoxicity.
Titrate the concentration of this compound to find a non-toxic working range.Determining the dose-response relationship is crucial to identify a concentration that elicits the desired biological effect without causing overt toxicity.
Induction of Cellular Stress Monitor markers of cellular stress, such as reactive oxygen species (ROS) production or the unfolded protein response (UPR).Elaidic acid, a potential breakdown product, is known to induce oxidative and endoplasmic reticulum stress.[1]
Interaction with Serum Proteins If using serum-containing medium, be aware that this compound can bind to albumin, affecting its free concentration. Consider using serum-free medium or fatty acid-free BSA.The binding of this compound to serum proteins can alter its bioavailability and lead to variability in experimental outcomes.[2][3][4]

Quantitative Data Summary

Parameter Solvent/Condition Value Notes
Solubility DMSOSolublePrepare stock solutions in the range of 10-100 mM.
EthanolSolubleCan be used as an alternative to DMSO for stock solutions.
Aqueous Buffers (e.g., PBS)Poorly solubleProne to precipitation and aggregation.
Cell Culture MediaPoorly solubleSolubility can be enhanced by complexing with BSA.
Stability pHMore stable at neutral pH.Susceptible to hydrolysis at acidic and basic pH.
TemperatureMore stable at lower temperatures.Degradation rate increases with temperature. Store stock solutions at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell Culture
  • Stock Solution Preparation (100 mM in DMSO):

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (for a final concentration of 10 µM in cell culture medium):

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • In a sterile tube, perform a serial dilution of the stock solution in sterile cell culture medium to reach the desired final concentration. For example, to make a 10 µM working solution in 1 mL of medium, add 0.1 µL of the 100 mM stock solution.

    • Immediately before adding to the cells, vortex the working solution vigorously for at least 30 seconds to ensure maximal dispersion.

    • The final DMSO concentration in this example would be 0.0001%, which is well below the generally accepted non-toxic limit of 0.1%.

Protocol 2: Preparation of Liposomes Containing this compound

This protocol describes the thin-film hydration method for preparing large unilamellar vesicles (LUVs).[6][7]

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and other desired lipids (e.g., a major component like POPC) in chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v).

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS) to the flask. The volume should be sufficient to achieve the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. This allows the lipid bilayers to swell and form multilamellar vesicles (MLVs).

  • Extrusion (for LUV formation):

    • Load the MLV suspension into an extruder.

    • Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs with a more uniform size distribution.

    • Store the prepared liposomes at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting stock 1. Prepare this compound Stock Solution (in DMSO) working 2. Prepare Working Solution (Dilute in Aqueous Buffer) stock->working treat 3. Treat Cells or Model System working->treat measure 4. Perform Assay and Measure Endpoint treat->measure control 5. Analyze Data with Appropriate Controls measure->control artifact Potential Artifact? (e.g., precipitation, off-target effects) control->artifact troubleshoot Consult Troubleshooting Guide artifact->troubleshoot Yes

Caption: Workflow for experiments using this compound, highlighting key steps from preparation to troubleshooting.

signaling_pathway_artifact cluster_experiment Experimental System monoelaidin This compound hydrolysis Hydrolysis (pH, Temp, Enzymes) monoelaidin->hydrolysis target_pathway Intended Target Pathway monoelaidin->target_pathway Intended Effect elaidic_acid Elaidic Acid hydrolysis->elaidic_acid glycerol Glycerol hydrolysis->glycerol off_target_pathway Off-Target Pathways (e.g., ER Stress, Apoptosis) elaidic_acid->off_target_pathway Artifactual Effect observed_effect Observed Experimental Effect target_pathway->observed_effect off_target_pathway->observed_effect

Caption: Potential for artifacts from this compound degradation products in cell signaling experiments.

References

Optimizing Liposome Extrusion with 1-Monoelaidin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extrusion of liposomes incorporating 1-Monoelaidin. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate a smooth and efficient workflow.

I. Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in liposome (B1194612) formulations?

A1: this compound is a monoacylglycerol with a trans-unsaturated acyl chain. Its inclusion in a liposome bilayer can influence the membrane's physical properties, such as fluidity and stability. The trans-unsaturated chain allows for a relatively straight conformation, which can promote stable packing within the lipid bilayer.

Q2: What is the phase transition temperature (Tm) of this compound, and why is it important for extrusion?

Q3: What is a good starting concentration for this compound in my liposome formulation?

A3: The optimal concentration of this compound will depend on the other lipids in your formulation and the desired properties of the final liposomes. Based on general liposome preparation protocols, a total lipid concentration of 10-20 mg/mL is a common starting point.[2] For formulations containing multiple lipids, the molar ratio of each component is critical. It is advisable to start with a low molar percentage of this compound and systematically increase it to observe its effect on liposome size, stability, and encapsulation efficiency.

Q4: How many extrusion passes are necessary?

A4: The number of extrusion passes influences the homogeneity and size of the liposomes.[1] Generally, 10-20 passes are recommended to achieve a narrow and uniform size distribution.[3] However, excessive passes can sometimes lead to sample loss or destabilization.[1]

Q5: What pore size membrane should I use for extrusion?

A5: The choice of membrane pore size directly determines the final size of the extruded liposomes.[4] For the production of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), polycarbonate membranes with pore sizes ranging from 30 nm to 400 nm are commonly used. To achieve a more homogeneous size distribution, it is often recommended to sequentially extrude the liposome suspension through membranes of decreasing pore size.[4]

II. Troubleshooting Guide

This guide addresses common problems encountered during the extrusion of liposomes containing this compound.

Problem Possible Causes Solutions
High back pressure during extrusion Extrusion temperature is below the Tm of the lipid mixture.Determine the Tm of your this compound-containing lipid mixture using DSC and perform the extrusion at a temperature at least 10-20°C above the highest Tm.[5]
Lipid concentration is too high.Reduce the total lipid concentration. A typical starting range is 10-20 mg/mL.[4]
Clogged membrane pores.Ensure the extruder and all components are thoroughly cleaned before use. Consider a pre-extrusion step through a larger pore size membrane to remove larger aggregates.[2]
Liposome leakage from the extruder Improper assembly of the extruder.Ensure all connections, especially the Luer locks, are securely tightened.
Damaged O-rings or seals.Inspect all O-rings and seals for wear and tear and replace if necessary.
Excessive pressure applied too quickly.Apply gradual and steady pressure during manual extrusion. For automated systems, use the lowest effective pressure.[6]
Final liposome size is larger than the membrane pore size High lipid concentration leading to vesicle fusion after extrusion.Optimize the lipid concentration.
Insufficient number of extrusion passes.Increase the number of passes through the membrane (e.g., 11-21 passes).
The formation of non-lamellar lipid phases (e.g., HII phase) by monoacylglycerols.While this compound has a trans double bond which favors lamellar structures, high concentrations of monoacylglycerols can sometimes promote the formation of non-bilayer structures. Consider reducing the molar percentage of this compound or including lipids that stabilize the lamellar phase, such as cholesterol or phospholipids (B1166683) with large headgroups.[5]
Low encapsulation efficiency Leakage of encapsulated material during extrusion.Optimize extrusion pressure and the number of passes. Higher pressures can sometimes lead to increased leakage.[6]
Suboptimal hydration of the lipid film.Ensure the lipid film is thin and evenly distributed before hydration. Allow for adequate hydration time above the Tm.
Liposome aggregation after extrusion Insufficient surface charge.Consider including a charged lipid (e.g., a small percentage of a cationic or anionic lipid) in the formulation to increase electrostatic repulsion between vesicles.
High liposome concentration.Dilute the liposome suspension after extrusion for storage.

III. Experimental Protocols

A. Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing liposomes containing this compound.

Materials:

  • This compound

  • Other desired lipids (e.g., phospholipids, cholesterol)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Mini-extruder

  • Polycarbonate membranes of desired pore sizes

  • Gas-tight syringes

  • Rotary evaporator

  • Water bath sonicator

  • Heating block

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratios. A typical total lipid concentration in the organic solvent is 10-20 mg/mL.[2]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer should be chosen to achieve the final desired total lipid concentration (e.g., 10-20 mg/mL).

    • Agitate the flask by vortexing or in a water bath sonicator above the Tm of the lipid mixture to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (above the Tm). This step can increase encapsulation efficiency.[6]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size according to the manufacturer's instructions.

    • Pre-heat the extruder to a temperature at least 10-20°C above the Tm of the lipid mixture.

    • Load the MLV suspension into one of the syringes and attach it to the extruder.

    • Gently push the suspension through the membrane into the second syringe.

    • Repeat this process for a total of 11-21 passes.

    • If sequential extrusion is desired, start with a larger pore size membrane and repeat the process with progressively smaller pore sizes.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the resulting liposomes using Dynamic Light Scattering (DLS).

    • Assess the stability of the liposomes over time by monitoring changes in size and PDI.

    • Determine the encapsulation efficiency using appropriate analytical techniques (e.g., chromatography, fluorescence spectroscopy).

B. Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Procedure:

  • Prepare a hydrated lipid sample containing this compound at the desired concentration.

  • Load the sample into a DSC pan.

  • Use an empty pan as a reference.

  • Scan the sample over a relevant temperature range (e.g., 0°C to 100°C) at a controlled heating rate (e.g., 5°C/min).

  • The Tm is identified as the peak of the endothermic transition in the thermogram.[7]

IV. Data Presentation

Table 1: General Parameters for Liposome Extrusion

ParameterRecommended RangeRationale
Total Lipid Concentration 10 - 20 mg/mL[2][4]Higher concentrations can lead to increased viscosity and difficulty in extrusion.
Extrusion Temperature > Tm of all lipids[1]Ensures lipids are in a fluid state for easier passage through the membrane.
Number of Passes 10 - 21 passes[3]Promotes a more uniform and smaller vesicle size.
Extrusion Pressure Low to moderate[6]High pressures can cause sample leakage and damage the liposomes.
Membrane Pore Size 30 nm - 400 nm[6]Determines the final size of the liposomes.

V. Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_extrusion Extrusion cluster_char Characterization Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Add Buffer Freeze-Thaw Freeze-Thaw Hydration->Freeze-Thaw Optional Extrusion Extrusion Hydration->Extrusion Freeze-Thaw->Extrusion DLS Analysis DLS Analysis Extrusion->DLS Analysis Stability Assessment Stability Assessment DLS Analysis->Stability Assessment Encapsulation Efficiency Encapsulation Efficiency DLS Analysis->Encapsulation Efficiency

Caption: Experimental workflow for liposome preparation and characterization.

Troubleshooting_Logic High Back Pressure High Back Pressure Check Temperature Check Temperature High Back Pressure->Check Temperature Is T > Tm? Check Concentration Check Concentration Check Temperature->Check Concentration Yes Increase Temperature Increase Temperature Check Temperature->Increase Temperature No Check Membrane Check Membrane Check Concentration->Check Membrane Optimal Decrease Concentration Decrease Concentration Check Concentration->Decrease Concentration Too High Clean/Replace Membrane Clean/Replace Membrane Check Membrane->Clean/Replace Membrane Clogged Problem Solved Problem Solved Increase Temperature->Problem Solved Decrease Concentration->Problem Solved Clean/Replace Membrane->Problem Solved

Caption: Troubleshooting logic for high back pressure during extrusion.

References

Addressing phase separation of 1-Monoelaidin in mixed lipid systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing phase separation and other common issues encountered when working with 1-Monoolein (1-Monoelaidin) in mixed lipid systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with 1-Monoolein formulations?

A1: 1-Monoolein formulations, especially those forming the desirable bicontinuous cubic phases, are prone to several stability challenges. The most significant is temperature-dependent phase transition; the cubic phase can convert to a lamellar crystalline (Lc) or solid phase at temperatures below approximately 17°C, which is often unsuitable for applications like drug delivery or protein crystallization.[1][2] Other prevalent issues include:

  • Influence of Additives: The incorporation of molecules such as detergents, salts, or certain lipids can destabilize the cubic phase, inducing a transition to lamellar, hexagonal, or other phases.[1][2][3][4]

  • Hydration Level: The stability and type of phase formed by 1-Monoolein are critically dependent on the water content.[1][5][6]

  • Chemical Degradation: As an ester-containing molecule, 1-Monoolein is susceptible to hydrolysis. The encapsulated active pharmaceutical ingredient (API) may also degrade via pathways like oxidation or photolysis.[1]

  • Dispersion Instability: When formulated as nanoparticles (e.g., cubosomes), physical instability issues like particle aggregation and precipitation can arise over time.[1][7]

Q2: How does temperature affect the phase behavior of 1-Monoolein?

A2: Temperature is a critical parameter governing the phase of hydrated 1-Monoolein. At lower temperatures (below ~17-20°C), 1-Monoolein-water systems tend to form a lamellar crystalline (Lc) phase, which is a more ordered, solid-like state.[1][2][5] As the temperature increases, it transitions into the more fluid and less ordered liquid crystalline phases, such as the bicontinuous cubic (QII) and, at even higher temperatures, the inverse hexagonal (HII) phase.[5][8] It's important to note that the liquid crystalline phases below about 17°C are considered metastable.[2][5]

Q3: What is the role of hydration in the formation of 1-Monoolein phases?

A3: The level of hydration, or water content, is a key determinant of the self-assembled structure of 1-Monoolein. In excess water (typically above 20-40% w/w), 1-Monoolein spontaneously forms bicontinuous cubic phases (such as Pn3m and Ia3d).[5][9] At lower hydration levels, it tends to form lamellar phases. The precise water content influences the lattice parameters of the cubic phase and the transition boundaries between different phases.[5]

Q4: Can additives be incorporated into 1-Monoolein cubic phases, and what are the potential consequences?

A4: Yes, various additives can be incorporated, but they can significantly impact phase stability.[3] For instance, in membrane protein crystallization, cholesterol is often added to improve crystal quality.[10] However, high concentrations of additives like detergents can disrupt the cubic phase, leading to a transition to a lamellar phase.[3][4] The effect of an additive depends on its molecular shape, charge, and concentration.[3][11][12]

Troubleshooting Guides

Issue 1: Unexpected Phase Separation or Formation of a Non-Cubic Phase

Symptoms:

  • The sample appears cloudy, opaque, or birefringent under cross-polarized light microscopy, instead of the expected transparent, non-birefringent appearance of the cubic phase.[9]

  • Small-Angle X-ray Scattering (SAXS) data shows diffraction patterns characteristic of lamellar (equally spaced peaks) or hexagonal phases (peaks in the ratio 1, √3, 2, ...) instead of the cubic phase.[13]

  • The formulation's viscosity is lower than the typical high viscosity of the cubic phase.[9]

Possible Causes and Solutions:

Possible Cause Suggested Solution
Incorrect Hydration Level Verify the water content in your formulation. The cubic phase typically forms in the hydration range of 20-40% (w/w). Adjust the lipid-to-water ratio accordingly.[5][9]
Low Temperature The cubic phase of 1-Monoolein is not stable below approximately 17°C.[1][2] Ensure all preparation and storage steps are conducted above this temperature. For low-temperature applications, consider using a different monoacylglycerol like 7.9 MAG, which forms a stable cubic phase at lower temperatures.[2]
Incompatible Additives Certain additives (e.g., high concentrations of detergents, some salts, or other lipids) can disrupt the cubic phase structure.[2][3][4] Review the literature for the compatibility of your specific additive with 1-Monoolein. Consider reducing the additive concentration or screening for alternative, more compatible molecules.
Incorrect pH or Ionic Strength The charge state of the lipid headgroup or incorporated molecules can be influenced by pH and ionic strength, affecting the phase behavior.[11][12] Prepare your system in a buffered aqueous solution and evaluate the effect of varying the pH and salt concentration.

Experimental Protocols

Protocol 1: Preparation of 1-Monoolein-Based Dispersions (Cubosomes)

This protocol describes a general method for preparing 1-Monoolein cubosomes stabilized by a non-ionic block copolymer like Pluronic F127.

Materials:

  • 1-Monoolein (MO)

  • Pluronic F127

  • Organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vortex mixer or sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve 1-Monoolein and Pluronic F127 in an organic solvent within a round-bottom flask. A common starting weight ratio of 1-Monoolein to Pluronic F127 is 9:1 or 8:2.[7]

    • Remove the organic solvent using a rotary evaporator to create a thin lipid film on the flask's interior wall.

    • Further dry the film under vacuum for a minimum of 2 hours to eliminate any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The final lipid concentration is typically between 5-10 mg/mL.[7]

    • Vigorously agitate the mixture using a vortex mixer or sonication until the lipid film is fully dispersed, forming a milky suspension of cubosomes.

Protocol 2: Characterization of Lipid Phase by Small-Angle X-ray Scattering (SAXS)

SAXS is the definitive technique for identifying the liquid crystalline phase of a lipid system.

Procedure:

  • Sample Preparation: Load the hydrated lipid sample into an X-ray transparent capillary tube.

  • Data Collection:

    • Mount the capillary in a SAXS instrument equipped with a temperature-controlled sample holder.

    • Expose the sample to a collimated X-ray beam and collect the scattered X-rays on a 2D detector.[14]

  • Data Analysis:

    • Integrate the 2D scattering pattern to obtain a 1D plot of intensity versus the scattering vector, q.

    • Identify the phase by the relative positions of the Bragg peaks. The characteristic peak ratios for common phases are:[13]

      • Lamellar (Lα): 1, 2, 3, 4...

      • Hexagonal (HII): 1, √3, √4, √7...

      • Cubic (Pn3m): √2, √3, √4, √6, √8...

      • Cubic (Ia3d): √6, √8, √14, √16...

Protocol 3: Assessment of Phase Transitions using Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperature and enthalpy of phase transitions.[15][16]

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the hydrated lipid sample into a DSC pan and seal it hermetically. Prepare a reference pan containing the same buffer.

  • Data Collection:

    • Place the sample and reference pans into the DSC instrument.

    • Heat and/or cool the sample at a controlled rate (e.g., 1-5°C/min) over the temperature range of interest.

  • Data Analysis:

    • The instrument records the heat flow difference between the sample and the reference.

    • Phase transitions appear as endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram. The peak temperature corresponds to the transition temperature (Tm).[17]

Protocol 4: Visualization of Nanoparticle Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of dispersed nanoparticles in their native, hydrated state.[18][19]

Procedure:

  • Sample Preparation:

    • Apply a small droplet (3-4 µL) of the nanoparticle dispersion to a TEM grid.

    • Blot the grid to create a thin film of the sample.

    • Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample.[20]

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Image the sample at cryogenic temperatures under low-dose electron conditions to prevent radiation damage.

  • Data Analysis:

    • The resulting images reveal the size, shape, and internal structure of the nanoparticles.[18] For cubosomes, a characteristic internal cubic lattice structure should be visible.

Data and Visualization

Quantitative Data Summary

Table 1: Phase Transitions of 1-Monoolein in Sucrose (B13894) Solutions Data extracted from studies on the kinetics of cubic-HII phase transitions.

Sucrose Concentration (mol/kg)Transition Temperature (°C)
0~95
1~75
2~55
3~35

Source: Adapted from literature on the modulation of 1-Monoolein phase transitions by sucrose.[21]

Table 2: Common 1-Monoolein Cubic Phases and Their SAXS Peak Ratios

Cubic Phase Space GroupCharacteristic SAXS Peak Ratios (s_hkl)
Pn3m (Double Diamond)√2, √3, √4, √6, √8, √9, √10, √11
Ia3d (Gyroid)√6, √8, √14, √16, √20, √22, √24, √26
Im3m √2, √4, √6, √8

Source: Based on established SAXS patterns for lipid cubic phases.[13]

Diagrams

G Troubleshooting Workflow for Phase Separation Issues start Observation: Unexpected Phase (Cloudy, Birefringent) check_temp Is Temperature > 17°C? start->check_temp check_hydration Is Hydration 20-40% w/w? check_temp->check_hydration Yes increase_temp Action: Increase Temperature During Preparation/Storage check_temp->increase_temp No check_additives Are Additives Compatible? check_hydration->check_additives Yes adjust_hydration Action: Adjust Water Content check_hydration->adjust_hydration No modify_additives Action: Reduce Concentration or Replace Additive check_additives->modify_additives No recharacterize Re-characterize Phase (SAXS, Microscopy) check_additives->recharacterize Yes increase_temp->recharacterize adjust_hydration->recharacterize modify_additives->recharacterize

Caption: A logical workflow for troubleshooting phase separation.

G Experimental Workflow for Characterizing 1-Monoolein Dispersions prep Prepare Dispersion (e.g., Film Hydration) visual_insp Visual Inspection (Clarity, Uniformity) prep->visual_insp polarized_microscopy Polarized Light Microscopy visual_insp->polarized_microscopy Initial Assessment dsc DSC Analysis polarized_microscopy->dsc Anisotropic? (Birefringent) saxs SAXS Analysis polarized_microscopy->saxs Isotropic? (Dark) dsc->saxs cryo_tem Visualize Nanostructure & Morphology saxs->cryo_tem Identify Bulk Phase

Caption: Workflow for characterizing 1-Monoolein dispersions.

References

Technical Support Center: Enhancing the Stability of 1-Monoelaidin-Containing Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of 1-Monoelaidin-containing emulsions.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may arise during your experiments.

Issue 1: Emulsion Creaming or Sedimentation

Question: My this compound emulsion is separating, with a distinct layer forming at the top (creaming) or bottom (sedimentation). What is causing this and how can I prevent it?

Answer: Creaming and sedimentation are common forms of emulsion instability driven by density differences between the oil and water phases.[1] These phenomena can be precursors to more severe instability like coalescence.[1][2]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient Viscosity of the Continuous Phase Increase the viscosity of the continuous phase by adding thickening agents or stabilizers like xanthan gum or guar (B607891) gum.[3][4] This slows the movement of droplets, hindering separation.[2][4]
Large Droplet Size Reduce the droplet size by optimizing the homogenization process.[2] This can be achieved by increasing homogenization time or pressure.[5] Smaller droplets are less affected by gravity.[2]
Inadequate Emulsifier Concentration Ensure there is enough this compound to completely cover the surface of the oil droplets.[4][6] Insufficient emulsifier leads to droplet aggregation.
Temperature Fluctuations Store the emulsion at a constant, controlled temperature.[7] Temperature changes can affect viscosity and droplet interactions, leading to instability.[8] Refrigeration can enhance the stability of the α-gel phase of monoglycerides.[3]

Issue 2: Emulsion Coalescence and Breaking

Question: The droplets in my this compound emulsion are merging, leading to complete phase separation (breaking). How can I improve its stability?

Answer: Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the breakdown of the emulsion.[1][9] This indicates a failure of the interfacial film.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Ineffective Interfacial Film The stability of the interfacial film is crucial.[4][6] Consider using a co-surfactant or a combination of emulsifiers to create a more robust film.[2] The molecular structure of the surfactant plays a key role in its ability to stabilize the emulsion.[10]
Incorrect pH The pH of the aqueous phase can significantly impact the stability of emulsions, especially those stabilized by proteins or pH-sensitive emulsifiers.[11][12][13][14][15] Determine the optimal pH for your system to ensure maximum electrostatic or steric repulsion between droplets.
High Ionic Strength The presence of salts can disrupt the stability of some emulsions by altering the interfacial film.[4][6] Evaluate the effect of ionic strength on your formulation. In some cases, adding electrolytes like NaCl can improve stability by increasing electrostatic repulsion.[16]
Polymorphic Transitions of this compound Monoglycerides can exist in different polymorphic forms. The α-gel phase is known to form a more stable emulsion compared to the β-coagel phase.[3] Slow cooling rates without shear can help maintain the desirable α-gel phase.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an emulsifier?

The optimal concentration of this compound depends on several factors, including the oil-to-water ratio, the desired droplet size, and the presence of other surface-active components.[17] Generally, there must be sufficient emulsifier to completely coat the surface of all droplets.[4][6] It is recommended to perform a concentration optimization study to determine the ideal amount for your specific formulation.

Q2: How does temperature affect the stability of my this compound emulsion?

Temperature can significantly impact emulsion stability.[8][18] Increased temperatures can decrease the viscosity of the continuous phase, accelerating creaming or sedimentation.[8] It can also affect the solubility of the emulsifier and the integrity of the interfacial film.[8] For monoglyceride-stabilized emulsions, storage at refrigeration temperatures is often preferred to maintain the stable α-gel phase.[3] However, freeze-thaw cycles can be detrimental and should be avoided.[7]

Q3: Can I use this compound in combination with other emulsifiers or stabilizers?

Yes, using co-emulsifiers or stabilizers is a common strategy to enhance emulsion stability.[2] For instance, adding hydrocolloids like xanthan gum to the aqueous phase can increase viscosity and improve stability against coalescence.[3] Combining this compound with other surfactants can create a more robust interfacial film.[2]

Q4: What is the role of pH in the stability of this compound emulsions?

The pH of the aqueous phase can influence the charge on the emulsion droplets, affecting electrostatic interactions.[11][12][13][14][15] While this compound itself is a non-ionic surfactant, other components in the formulation, such as proteins or preservatives, may be pH-sensitive. The overall stability of the emulsion can be highly dependent on the pH of the system.[19]

Q5: How can I reduce the droplet size of my this compound emulsion?

The droplet size can be reduced by using high-energy homogenization methods, such as high-pressure homogenization or microfluidization.[5][20] The number of homogenization passes and the pressure applied are key parameters to optimize for achieving a smaller droplet size and a narrower size distribution.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water (O/W) Emulsion

  • Phase Preparation:

    • Oil Phase: Dissolve the desired amount of this compound and any other oil-soluble components in the oil phase. Heat the mixture to a temperature above the melting point of all components (e.g., 70-80°C) with gentle stirring until a clear, uniform solution is obtained.

    • Aqueous Phase: Dissolve any water-soluble components (e.g., stabilizers, buffers) in deionized water. Heat the aqueous phase to the same temperature as the oil phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer.

    • Continue mixing for a specified period (e.g., 5-10 minutes) to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer at a set pressure and number of cycles to achieve the desired droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature under gentle agitation. Slow cooling is often preferred to promote the formation of the stable α-gel phase of the monoglyceride.[3]

Protocol 2: Characterization of Emulsion Stability

  • Visual Observation:

    • Monitor the emulsion for signs of instability, such as creaming, sedimentation, flocculation, or phase separation, over a defined storage period at different temperature conditions.

  • Droplet Size Analysis:

    • Measure the mean droplet size and droplet size distribution using techniques like laser diffraction or dynamic light scattering at regular intervals. An increase in droplet size over time indicates coalescence.

  • Microscopy:

    • Use optical microscopy to visually inspect the emulsion for changes in droplet morphology, aggregation, and the presence of large droplets.

  • Rheological Measurements:

    • Measure the viscosity of the emulsion using a rheometer. A significant change in viscosity can be an indicator of instability.

  • Zeta Potential Measurement:

    • For emulsions where electrostatic stabilization is a factor, measure the zeta potential to assess the surface charge of the droplets. A high absolute zeta potential generally indicates better stability against flocculation.

Data Presentation

Table 1: Effect of this compound Concentration on Emulsion Properties

This compound Conc. (% w/w)Mean Droplet Size (d, µm)Polydispersity Index (PDI)Stability after 24h
0.55.2 ± 0.40.45Phase Separation
1.02.1 ± 0.20.32Creaming
2.00.8 ± 0.10.25Stable
3.00.7 ± 0.10.23Stable

Table 2: Influence of pH on the Stability of a this compound Emulsion

pHMean Droplet Size (d, µm) after 7 daysZeta Potential (mV)Visual Stability
4.01.5 ± 0.3+15.2Flocculation
5.50.9 ± 0.1-5.8Slight Creaming
7.00.8 ± 0.1-25.4Stable
8.51.2 ± 0.2-35.1Stable

Visualizations

Experimental_Workflow cluster_prep Phase Preparation A Oil Phase (this compound + Oil) C Heating (70-80°C) A->C B Aqueous Phase (Water + Stabilizers) B->C D High-Shear Mixing (Coarse Emulsion) C->D E High-Pressure Homogenization D->E F Cooling E->F G Stable Emulsion F->G

Caption: Workflow for preparing a this compound-stabilized emulsion.

Factors_Affecting_Stability cluster_formulation Formulation Factors cluster_process Process Parameters center Emulsion Stability Emulsifier Emulsifier Type & Concentration Emulsifier->center OilWaterRatio Oil/Water Ratio OilWaterRatio->center Stabilizers Stabilizers (e.g., Gums) Stabilizers->center pH pH pH->center IonicStrength Ionic Strength IonicStrength->center Homogenization Homogenization (Pressure, Passes) Homogenization->center Temperature Temperature (Processing, Storage) Temperature->center CoolingRate Cooling Rate CoolingRate->center

Caption: Key factors influencing the stability of emulsions.

References

Technical Support Center: Purity Assessment of Commercial 1-Monoelaidin Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Monoelaidin samples. The following information is designed to help you assess the purity of your samples and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as glycerol (B35011) 1-monoelaidate, is a monoacylglycerol (MAG) containing an elaidic acid acyl chain at the sn-1 position of the glycerol backbone. It is the trans-isomer of 1-monoolein. Due to its amphiphilic nature, it is used in various applications, including as an emulsifier in the food and cosmetic industries, and in pharmaceutical formulations as a component of drug delivery systems.[1]

Q2: What are the common impurities in commercial this compound samples?

A2: Commercial this compound is typically produced by the glycerolysis of fats and oils, which can result in a mixture of related compounds.[2] The most common impurities include:

  • Positional Isomer: 2-Monoelaidin (acyl chain at the sn-2 position).

  • Acylglycerol Homologs: Diacylglycerols (di-elaidin) and triacylglycerols (tri-elaidin).[3][4]

  • Free Fatty Acids: Residual elaidic acid from the manufacturing process.[3]

  • Other Monoacylglycerols: If the starting material was not pure trielaidin, other monoacylglycerols with different fatty acid chains may be present.

Q3: What is the expected purity of a commercial this compound sample?

A3: The purity of commercial this compound can vary between suppliers. High-purity grades are often available with a purity of >99%. It is crucial to consult the certificate of analysis provided by the supplier for the specific lot you are using.

Q4: How should this compound samples be stored to maintain their purity?

A4: this compound should be stored in a tightly sealed container, protected from light, and at a low temperature, typically -20°C, to minimize degradation.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound include:

  • Hydrolysis: The ester bond can be hydrolyzed, especially in the presence of acid, base, or lipases, to yield elaidic acid and glycerol.[5][6]

  • Oxidation: The double bond in the elaidic acid chain is susceptible to oxidation, which can lead to the formation of various oxidation byproducts.[7]

  • Isomerization: this compound can undergo acyl migration to form the more thermodynamically stable 2-Monoelaidin. This can be accelerated by heat and acidic or basic conditions.[8]

Troubleshooting Guides

Chromatographic Analysis Issues

Problem: I see an unexpected peak close to the this compound peak in my HPLC or GC chromatogram.

Possible Causes and Solutions:

  • Presence of 2-Monoelaidin Isomer: The most likely candidate for a closely eluting peak is the 2-Monoelaidin isomer.

    • Solution: Confirm the identity of the peak by running a 2-Monoelaidin standard if available. If not, consider using a specialized analytical method designed to separate monoacylglycerol isomers, such as TLC on boric acid-impregnated plates or specialized chiral chromatography columns.[9][10]

  • Other Monoacylglycerol Impurities: If the starting material for the synthesis was not pure, other monoacylglycerols with similar chain lengths may be present.

    • Solution: Use mass spectrometry (MS) detection to identify the molecular weight of the impurity and deduce its structure.

  • On-Column Isomerization: The analytical conditions themselves may be causing the isomerization of this compound to 2-Monoelaidin.

    • Solution: For GC analysis, ensure that the derivatization process is performed under mild conditions. For both HPLC and GC, try lowering the injector and/or column temperature to minimize thermal stress on the sample.

Problem: My peaks are broad or tailing in my HPLC analysis.

Possible Causes and Solutions:

  • Poor Solubility in Mobile Phase: this compound is a lipid and may have limited solubility in highly aqueous mobile phases.

    • Solution: Ensure your initial mobile phase conditions are suitable for dissolving the sample. You may need to inject the sample in a stronger solvent than the initial mobile phase, but be mindful of potential peak distortion.

  • Secondary Interactions with the Stationary Phase: The free hydroxyl groups of the glycerol backbone can interact with the silica (B1680970) support of the column, leading to peak tailing.

    • Solution: Use a high-purity, end-capped HPLC column. Adding a small amount of a weak acid, such as formic acid, to the mobile phase can help to suppress these secondary interactions.

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the concentration of your sample or the injection volume.

Problem: I am having difficulty separating this compound from diacylglycerol and triacylglycerol impurities.

Possible Causes and Solutions:

  • Inadequate Chromatographic Resolution: Your HPLC gradient or GC temperature program may not be optimized for the separation of these different lipid classes.

    • Solution (HPLC): A gradient elution is necessary to separate mono-, di-, and triacylglycerols. Start with a relatively polar mobile phase to retain the more nonpolar di- and triacylglycerols, and then ramp up the solvent strength to elute them. Refer to the detailed HPLC protocol below.

    • Solution (GC): A temperature-programmed analysis is essential. The less volatile di- and triacylglycerols will have significantly longer retention times than the monoacylglycerols. Ensure your temperature program reaches a high enough final temperature to elute these compounds. Refer to the detailed GC protocol below.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantitative analysis of this compound and its common impurities.

Table 1: HPLC Instrumental Conditions and Gradient Program

ParameterSetting
Column C18 Reversed-Phase, 2.1 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient Program Time (min)
0.0
10.0
20.0
20.1
25.0
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM

Table 2: Estimated Retention Times for this compound and Common Impurities by HPLC-ELSD

CompoundEstimated Retention Time (min)
Free Elaidic Acid~ 5.5
2-Monoelaidin~ 7.8
This compound~ 8.2
Di-elaidin~ 12.5
Tri-elaidin~ 16.0

Note: Retention times are estimates and may vary depending on the specific HPLC system and column used.

Gas Chromatography (GC) with Flame Ionization Detection (FID) after Silylation

This method is suitable for the separation and quantification of this compound and its positional isomer.

1. Sample Derivatization (Silylation):

  • Dry a known amount of the this compound sample under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

Table 3: GC Instrumental Conditions and Temperature Program

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 280°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial Temperature: 150°C, hold for 1 min
Ramp 1: 15°C/min to 250°C
Ramp 2: 5°C/min to 320°C, hold for 10 min
Detector FID
Detector Temperature 330°C

Table 4: Estimated Retention Times for Silylated this compound and Impurities by GC-FID

Compound (as TMS derivative)Estimated Retention Time (min)
Free Elaidic Acid~ 9.5
2-Monoelaidin~ 13.2
This compound~ 13.5
Di-elaidin~ 18.0

Note: Retention times are estimates and will vary based on the specific GC system and column.

Thin-Layer Chromatography (TLC) for Isomer Separation

This method is useful for the qualitative assessment of the presence of the 2-Monoelaidin isomer.

1. Plate Preparation:

  • Prepare a 5% (w/v) solution of boric acid in methanol.

  • Immerse a silica gel TLC plate in the boric acid solution for 1 minute.

  • Allow the plate to air dry, then activate it in an oven at 100°C for 15 minutes.

  • Cool the plate in a desiccator before use.

2. Chromatography:

  • Spot the this compound sample (dissolved in chloroform) onto the prepared TLC plate.

  • Develop the plate in a TLC chamber with a mobile phase of chloroform/acetone (96:4, v/v).[9]

  • After development, dry the plate and visualize the spots using iodine vapor or by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by heating.

Expected Results:

The 1- and 2-monoacylglycerol isomers will be separated, with the 1-isomer having a higher Rf value than the 2-isomer.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve this compound in Chloroform/Methanol s2 Filter through 0.22 µm Syringe Filter s1->s2 h1 Inject Sample onto C18 Column s2->h1 h2 Gradient Elution (Water/ACN/IPA) h1->h2 h3 Detection by ELSD h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Purity and Impurity Profile d1->d2

HPLC-ELSD Experimental Workflow.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis s1 Dry Sample under Nitrogen s2 Derivatize with BSTFA (Silylation) s1->s2 g1 Inject Derivatized Sample s2->g1 g2 Temperature Programmed Separation on DB-5ms g1->g2 g3 Detection by FID g2->g3 d1 Peak Identification (based on Retention Time) g3->d1 d2 Quantify using Peak Areas d1->d2

GC-FID Experimental Workflow.

Troubleshooting_Logic start Unexpected Peak in Chromatogram q1 Is the peak close to the main this compound peak? start->q1 a1_yes Likely 2-Monoelaidin isomer q1->a1_yes Yes a1_no Could be Di/Triacylglycerol or Free Fatty Acid q1->a1_no No sol1 Confirm with standard or isomer-specific method (TLC) Lower analytical temperatures a1_yes->sol1 sol2 Optimize gradient/temperature program for wider polarity range Use MS for identification a1_no->sol2

Troubleshooting Peak Identification.

References

Validation & Comparative

A Comparative Analysis of 1-Monoelaidin and 1-Monoolein on Membrane Dynamics and Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of lipid excipients on cell membranes is paramount. This guide provides a detailed comparison of two common monoglycerides (B3428702), 1-Monoelaidin and 1-Monoolein, and their distinct impacts on membrane properties. This analysis is supported by experimental data to inform formulation and research decisions.

The seemingly subtle difference between a cis and trans double bond in the acyl chain of a monoglyceride can lead to significant alterations in the physical properties of lipid bilayers. 1-Monoolein, the cis-isomer of oleic acid monoglyceride, and its trans-isomer counterpart, this compound, exemplify this structural isomerism and its consequences for membrane fluidity, permeability, and overall organization.

Structural Differences: A Tale of Two Isomers

The key distinction between 1-Monoolein and this compound lies in the geometry of their 18-carbon acyl chain. 1-Monoolein possesses a cis double bond, which introduces a pronounced kink in the hydrocarbon tail. In contrast, the trans double bond in this compound results in a more linear, rod-like structure, akin to that of a saturated fatty acid. This fundamental structural variance dictates how these molecules interact with and integrate into a lipid bilayer, profoundly influencing the membrane's biophysical characteristics.

Impact on Membrane Properties: A Quantitative Comparison

The structural differences between this compound and 1-Monoolein translate into measurable differences in their effects on membrane properties. The following table summarizes key quantitative data from studies on membranes incorporating these monoglycerides.

ParameterThis compound1-MonooleinRationale for Difference
Entropy of Transition (ΔStrs) from Lamellar to Fluid Isotropic Phase ~0.4 J K-1 (mol of lipid)-1[1]~0.8 J K-1 (mol of lipid)-1[1]The lower entropy of transition for this compound suggests that its hydrocarbon chain is less disordered in the lamellar phase compared to 1-Monoolein. This is attributed to the linear shape of the trans-isomer, which allows for more ordered packing within the bilayer. The kinked structure of 1-Monoolein disrupts this packing, leading to a more disordered, fluid state.[1]
Effect on Membrane Fluidity Decreases fluidity (more ordered)Increases fluidity (more disordered)The linear structure of this compound allows for tighter packing with other lipid molecules, resulting in a more ordered and less fluid membrane. Conversely, the kink in 1-Monoolein's acyl chain creates steric hindrance, disrupting the packing of adjacent lipids and increasing membrane fluidity.[2]
Effect on Membrane Permeability Less permeableMore permeableA more ordered and tightly packed membrane, as induced by this compound, presents a greater barrier to the passage of molecules. The increased fluidity and disorder caused by 1-Monoolein create transient pores and defects in the membrane, thereby increasing its permeability.[2]
Bilayer Stability Stable in mixed bilayers over a wide range of concentrations.[3][4]Can induce bilayer instability and non-lamellar phase formation at high concentrations.[3][4]The regular, linear shape of this compound is more compatible with the lamellar organization of a lipid bilayer, promoting stability. The conical shape of 1-Monoolein, a consequence of its kinked tail, can induce curvature stress, leading to the formation of non-bilayer structures like cubic or hexagonal phases at higher concentrations.[3][4]

Experimental Methodologies

To elucidate the distinct effects of this compound and 1-Monoolein on membrane properties, several key experimental techniques are employed.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for characterizing the thermotropic phase behavior of lipid membranes. It measures the heat flow associated with phase transitions as a function of temperature.

Experimental Protocol for DSC:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., a model phospholipid like DPPC) and either this compound or 1-Monoolein in a suitable organic solvent (e.g., chloroform/methanol mixture).[5]

    • Remove the solvent under a stream of nitrogen gas followed by vacuum desiccation to form a thin lipid film.[6]

    • Hydrate the lipid film with an aqueous buffer by vortexing or sonication above the lipid's phase transition temperature (Tm) to form multilamellar vesicles (MLVs).[5]

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size.[5]

  • DSC Measurement:

    • Load the liposome suspension into the sample cell of the DSC instrument and the corresponding buffer into the reference cell.[7]

    • Scan the temperature over a desired range (e.g., 25-75 °C) at a controlled rate (e.g., 60 K/h).[7]

    • Record the differential heat flow between the sample and reference cells.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to phase transitions.

    • Determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) from the peak position and area, respectively.

    • The entropy of transition (ΔStrs) can be calculated from the enthalpy and temperature of the transition.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a sensitive technique used to probe the electrical properties of a lipid bilayer, providing insights into its integrity and permeability.

Experimental Protocol for EIS:

  • Supported Lipid Bilayer (SLB) Formation:

    • Clean a solid substrate (e.g., a gold electrode) thoroughly.

    • Form a supported lipid bilayer containing either this compound or 1-Monoolein on the substrate using methods like vesicle fusion.

  • EIS Measurement:

    • Place the SLB-coated electrode in an electrochemical cell with a reference and counter electrode.

    • Apply a small amplitude AC voltage over a range of frequencies (e.g., 0.1 Hz to 100 kHz).[8]

    • Measure the impedance and phase shift of the resulting current.

  • Data Analysis:

    • Model the impedance data using an equivalent electrical circuit, typically a resistor (representing membrane resistance, Rm) in parallel with a capacitor (representing membrane capacitance, Cm).[9][10]

    • Higher Rm values indicate a more intact, less permeable membrane, while changes in Cm can reflect alterations in membrane thickness or dielectric properties.

Signaling Pathways and Logical Relationships

The influence of these monoglycerides on membrane properties can have downstream effects on cellular signaling pathways. While direct modulation of specific signaling cascades by this compound and 1-Monoolein is an area of ongoing research, their impact on the physical state of the membrane can indirectly affect the function of membrane-associated proteins and signaling complexes.

For instance, trans fatty acids, the class to which this compound's acyl chain belongs, have been shown to increase the order of the membrane and affect the function of membrane proteins, potentially by altering the properties of lipid rafts.[11] Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins that play crucial roles in signal transduction.

Below are diagrams illustrating the experimental workflow for comparing the two monoglycerides and a conceptual diagram of how membrane properties can influence signaling.

experimental_workflow cluster_preparation Lipid Preparation cluster_analysis Biophysical Analysis cluster_data Data Acquisition & Analysis prep1 Dissolve Lipids (Phospholipid + Monoglyceride) prep2 Form Lipid Film (Solvent Evaporation) prep1->prep2 prep3 Hydrate Film (Buffer) prep2->prep3 prep4 Form Vesicles (Sonication/Extrusion) prep3->prep4 dsc Differential Scanning Calorimetry (DSC) prep4->dsc eis Electrochemical Impedance Spectroscopy (EIS) prep4->eis dsc_data Thermogram (Tm, ΔH, ΔS) dsc->dsc_data eis_data Impedance Spectrum (Rm, Cm) eis->eis_data compare Comparative Analysis of Membrane Properties dsc_data->compare eis_data->compare

Caption: Experimental workflow for comparing the effects of this compound and 1-Monoolein on membranes.

signaling_pathway cluster_membrane Membrane Properties cluster_signaling Cellular Signaling monoelaidin This compound (trans) order Lipid Packing Order monoelaidin->order increases monoolein 1-Monoolein (cis) fluidity Membrane Fluidity monoolein->fluidity increases permeability Membrane Permeability fluidity->permeability increases protein Membrane Protein Function fluidity->protein rafts Lipid Raft Integrity fluidity->rafts order->fluidity decreases order->permeability decreases order->protein order->rafts downstream Downstream Signaling Events protein->downstream rafts->downstream

References

Validating the Incorporation of 1-Monoelaidin into Lipid Bilayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of lipids like 1-Monoelaidin into bilayer membranes is a critical factor in the development of effective drug delivery systems and in fundamental biophysical research. This guide provides a comparative analysis of experimental techniques used to validate this incorporation, offering supporting data from studies on this compound and analogous monoacylglycerols.

Comparative Analysis of Monoacylglycerol Incorporation

The incorporation of monoacylglycerols (MAGs) into a lipid bilayer can significantly alter its physical properties. While experimental data specifically for this compound is limited, studies on similar saturated and unsaturated MAGs, such as monopalmitin (B16481) and monoolein, provide valuable insights. Molecular dynamics simulations also offer a comparative theoretical framework.

Table 1: Effect of Monoacylglycerols on Lipid Bilayer Properties

PropertyThis compound (in Ceramide Bilayer - MD Simulation)Monopalmitin (in PC Bilayer - 13C NMR)Monoolein (in PC Bilayer - 13C NMR)
Bilayer Rigidity Increased at low concentrations (5%) due to enhanced lipid packing.[1]Increased molecular ordering and restricted mobility at high concentrations (42 mol%).[2]Less pronounced effect on molecular mobility compared to monopalmitin.[2]
Lipid Packing Promotes tighter local packing of lipid chains at low concentrations.[1]Induces significant restriction of molecular mobility of phospholipid acyl chains.[2]Displaces triolein (B1671897) from the bilayer surface at concentrations above 15 mol%.[2]
Permeability Not directly measured.Not directly measured.Caused a great increase in the permeability of entrapped drugs in liposomal membranes.[3]
Phase Behavior Maintained the gel phase of the ceramide bilayer.[1]-Incorporation of up to 40% had little effect on the orientation and motion of the phosphatidylcholine polar head group and could induce spontaneous vesiculation.

Experimental Protocols for Validating Lipid Incorporation

A multi-technique approach is essential for the robust validation of this compound incorporation and its effect on bilayer properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers. The incorporation of lipids like this compound can alter the main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition, providing insights into how the lipid interacts with the host bilayer.[4][5]

Experimental Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film of the desired composition (e.g., POPC with varying mol% of this compound) by dissolving the lipids in chloroform, followed by solvent evaporation under a stream of nitrogen and subsequent drying under vacuum.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS) by vortexing above the Tm of the main lipid component to form multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[6]

  • DSC Measurement:

    • Load the liposome suspension into an aluminum DSC pan and use an identical pan filled with the same buffer as a reference.

    • Perform heating and cooling scans over a temperature range that encompasses the phase transition of the lipid mixture at a controlled scan rate (e.g., 1°C/min).

    • Analyze the resulting thermograms to determine the Tm and ΔH of the phase transitions.[7]

X-ray and Neutron Diffraction

X-ray and neutron diffraction techniques provide detailed structural information about the lipid bilayer, including its thickness, the area per lipid molecule, and the location of incorporated molecules.[8][9][10]

Experimental Protocol (Small-Angle X-ray Scattering - SAXS):

  • Sample Preparation:

    • Prepare oriented multilayer samples by depositing the lipid mixture onto a solid substrate (e.g., a silicon wafer) from an organic solvent and allowing the solvent to evaporate slowly.

    • Hydrate the sample by exposing it to a controlled relative humidity environment.

  • SAXS Measurement:

    • Mount the hydrated sample in a temperature-controlled chamber in the X-ray beamline.

    • Collect the scattering patterns at different angles.

    • Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat spacing (d-spacing), which is related to the bilayer thickness.[11][12]

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the surface topography of supported lipid bilayers (SLBs) with nanoscale resolution. It can be used to observe the formation of the bilayer, identify defects, and characterize the morphology of different lipid domains.[13][14][15]

Experimental Protocol:

  • SLB Formation:

    • Prepare LUVs of the desired lipid composition.

    • Deposit the LUV suspension onto a freshly cleaved mica substrate. The vesicles will adsorb, rupture, and fuse to form a continuous bilayer.[14]

  • AFM Imaging:

    • Image the SLB in a liquid cell under buffer using tapping mode to minimize damage to the soft bilayer.

    • Acquire height and phase images to visualize the topography and material properties of the bilayer.

    • Analyze the images to measure the thickness of the bilayer and the height differences between different lipid domains.[13]

Fluorescence Microscopy

Fluorescence microscopy, particularly with Giant Unilamellar Vesicles (GUVs), enables the visualization of phase separation and the distribution of fluorescently labeled lipids within the bilayer.[5][16]

Experimental Protocol:

  • GUV Formation:

    • Prepare a lipid mixture in an organic solvent, including a small amount (e.g., 0.5 mol%) of a fluorescently labeled lipid probe that preferentially partitions into a specific phase (e.g., a probe for the liquid-disordered phase).

    • Form GUVs using the electroformation method on indium tin oxide (ITO) coated glass slides.[16]

  • Microscopy Imaging:

    • Observe the GUVs using a confocal or epifluorescence microscope.

    • Acquire images at different temperatures to observe phase transitions and the formation of lipid domains.

    • Analyze the distribution of the fluorescent probe to map the different phases within the GUV membrane.[17]

Visualizing Experimental Workflows and Interactions

Experimental Workflow for Validating Lipid Incorporation

The following diagram illustrates a typical workflow for validating the incorporation of a lipid, such as this compound, into a lipid bilayer using multiple biophysical techniques.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation prep_liposomes Liposome Preparation (MLV/LUV) dsc DSC prep_liposomes->dsc xray X-ray/Neutron Diffraction prep_liposomes->xray prep_slb Supported Lipid Bilayer (SLB) Formation afm AFM prep_slb->afm prep_guv Giant Unilamellar Vesicle (GUV) Formation fluor Fluorescence Microscopy prep_guv->fluor phase Phase Behavior (Tm, ΔH) dsc->phase structure Bilayer Structure (Thickness, Area/lipid) xray->structure morphology Surface Morphology (Domains, Defects) afm->morphology distribution Lipid Distribution (Phase Separation) fluor->distribution

Caption: Experimental workflow for validating lipid incorporation.

Potential Signaling Pathway Modulation

The incorporation of bioactive lipids like monoacylglycerols can potentially influence cellular signaling pathways by altering membrane properties, which in turn can affect the function of membrane-bound proteins. While specific pathways affected by this compound are not yet elucidated, a general schematic can be proposed.

G cluster_membrane Cell Membrane cluster_protein Membrane Protein cluster_signal Downstream Signaling lipid_inc This compound Incorporation mem_prop Altered Membrane Properties (Fluidity, Curvature) lipid_inc->mem_prop receptor Receptor/ Enzyme mem_prop->receptor Modulates Activity pathway Signaling Cascade receptor->pathway response Cellular Response pathway->response

Caption: Potential modulation of signaling pathways.

References

Comparative analysis of the physical properties of cis and trans monoacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Physical Properties of Cis and Trans Monoacylglycerols

Introduction

Monoacylglycerols (MAGs) are crucial molecules in the food, pharmaceutical, and cosmetic industries, serving as emulsifiers, stabilizers, and drug delivery vehicles. The geometry of the fatty acid chain, specifically the presence of a cis or trans double bond, significantly influences the physical properties of the MAG. This guide provides a detailed comparative analysis of the physical properties of cis (e.g., monoolein) and trans (e.g., monoelaidin) monoacylglycerols, supported by experimental data and detailed methodologies.

Structural Differences

The fundamental difference between cis and trans monoacylglycerols lies in the spatial arrangement of the acyl chain around the carbon-carbon double bond. A cis configuration introduces a distinct kink in the hydrocarbon chain, whereas a trans configuration results in a more linear and extended chain, similar to that of a saturated fatty acid. This structural disparity has profound effects on how the molecules pack together in the solid state and behave at interfaces.

Caption: Molecular structures of cis (monoolein) and trans (monoelaidin) monoacylglycerols.

Data Presentation: Comparative Physical Properties

The table below summarizes the key physical properties of cis (monoolein) and trans (monoelaidin) monoacylglycerols.

Physical PropertyCis-Monoacylglycerol (Monoolein)Trans-Monoacylglycerol (Monoelaidin)Key Differences & Rationale
Melting Point 23-37 °C[1][2]Generally higher than the cis isomer; exhibits complex polymorphism with multiple transitions.[3][4]The linear shape of the trans isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces and a higher melting point. The kink in the cis isomer disrupts this packing.[5]
Solubility More soluble in non-polar organic solvents.Less soluble in non-polar organic solvents.The lower melting point and less stable crystal lattice of the cis isomer require less energy to overcome the intermolecular forces, leading to higher solubility.
Crystal Structure & Polymorphism Exhibits cubic (Pn3m), inverted hexagonal, and lamellar crystalline phases under varying conditions.[3][6]Displays a more complex polymorphism including lamellar crystalline (Lc), gel (Lβ), liquid-crystalline (Lα), and two cubic (Im3m and Pn3m) phases.[3][4]The different molecular geometries lead to distinct packing arrangements and a greater number of stable and metastable polymorphic forms for the trans isomer.
Interfacial Tension Generally lower at oil-water interfaces.Generally higher at oil-water interfaces.The bent structure of the cis isomer is more surface-active and can more effectively disrupt the interface between oil and water, leading to a greater reduction in interfacial tension.

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition temperatures of cis and trans monoacylglycerols.

Methodology:

  • Accurately weigh 5-10 mg of the monoacylglycerol sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC instrument.

  • The following temperature program is typically used:

    • Heat the sample to 80 °C and hold for 10 minutes to erase any previous thermal history.

    • Cool the sample to -60 °C at a controlled rate (e.g., 10 °C/min).

    • Hold at -60 °C for 30 minutes to ensure complete crystallization.

    • Heat the sample to 80 °C at a controlled rate (e.g., 5 °C/min).[7]

  • The heat flow to the sample is recorded as a function of temperature. Endothermic events, such as melting, are observed as peaks on the DSC thermogram. The peak temperature is taken as the melting point.[8][9][10]

G DSC Experimental Workflow start Start prep Sample Preparation: Weigh 5-10 mg of MAG into an aluminum pan and seal. start->prep load Load Sample and Reference Pans into DSC prep->load heat1 Initial Heating: Heat to 80 °C and hold for 10 min load->heat1 cool Cooling: Cool to -60 °C at 10 °C/min and hold for 30 min heat1->cool heat2 Analysis Heating: Heat to 80 °C at 5 °C/min cool->heat2 record Record Heat Flow vs. Temperature heat2->record analyze Analyze Thermogram: Identify peak temperatures of endothermic events (melting). record->analyze end End analyze->end

Caption: Workflow for determining the melting point of monoacylglycerols using DSC.

Determination of Solubility by the Shake-Flask Method

Objective: To determine the solubility of cis and trans monoacylglycerols in a given solvent.

Methodology:

  • Add an excess amount of the monoacylglycerol to a known volume of the desired solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker water bath is commonly used for this purpose.

  • After equilibration, allow the solution to stand undisturbed to let the undissolved solute settle.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant to remove any remaining undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantify the concentration of the monoacylglycerol in the diluted solution using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the original solubility from the measured concentration and the dilution factor.

Characterization of Crystal Structure by Powder X-Ray Diffraction (XRD)

Objective: To identify the polymorphic forms and determine the crystal lattice parameters of cis and trans monoacylglycerols.

Methodology:

  • The monoacylglycerol sample is loaded into a capillary tube or onto a sample holder.

  • The sample is subjected to a specific thermal treatment (e.g., melting and controlled cooling) to induce the formation of specific polymorphic forms.

  • The sample is placed in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffracted X-rays are detected at various angles (2θ).

  • The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystal structure.

  • The short-spacing region of the XRD pattern provides information about the packing of the acyl chains (sub-cell), while the long-spacing region reveals the lamellar stacking of the molecules.[5][11]

Measurement of Interfacial Tension by the Pendant Drop Method

Objective: To measure the interfacial tension between an oil phase containing the monoacylglycerol and an aqueous phase.

Methodology:

  • A syringe with a needle of a specific diameter is filled with the oil phase containing a known concentration of the monoacylglycerol.

  • The needle tip is immersed in a cuvette containing the aqueous phase (e.g., water or buffer).

  • A drop of the oil phase is formed at the tip of the needle.[12][13][14]

  • The shape of the pendant drop is imaged using a high-resolution camera. The shape is determined by the balance between the interfacial tension and gravitational forces.[12]

  • The profile of the drop is analyzed using specialized software that fits the drop shape to the Young-Laplace equation.[15]

  • The interfacial tension is calculated from the shape of the drop, the densities of the two phases, and the acceleration due to gravity.[13]

Conclusion

The seemingly subtle difference in the stereochemistry of the double bond in cis and trans monoacylglycerols leads to significant variations in their physical properties. Trans monoacylglycerols, with their more linear structure, exhibit higher melting points and a more complex polymorphic behavior due to their ability to pack more efficiently in the solid state. Conversely, the kinked structure of cis monoacylglycerols results in lower melting points and greater solubility in non-polar solvents. These differences are critical for the selection and application of monoacylglycerols in various industrial formulations, where properties like melting behavior, crystal structure, and interfacial activity are paramount for product performance and stability.

References

The Rationale and Application of 1-Monoelaidin as a Negative Control for cis-Monoacylglycerol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the intricate world of lipid signaling, the biological activity of monoacylglycerols is often dictated by the subtle nuances of their stereochemistry. For researchers investigating the roles of cis-monoacylglycerols like the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and the GPR119 agonist 2-oleoylglycerol (2-OG), the use of a proper negative control is paramount to generating robust and reliable data. This guide provides a comprehensive comparison of 1-Monoelaidin, the trans-isomer of 1-monoolein, and its application as an effective negative control in studies involving its biologically active cis-counterparts.

The Critical Role of Stereochemistry in Receptor Activation

The "lock and key" model of receptor-ligand interactions underscores the importance of a ligand's three-dimensional structure. The double bonds in the fatty acid chains of monoacylglycerols can exist in either a cis or trans configuration. Cis double bonds introduce a distinct kink in the acyl chain, while trans double bonds result in a more linear, saturated-like conformation. This structural disparity can profoundly impact the ability of a monoacylglycerol to bind to and activate its target receptor. Biologically active monoacylglycerols, such as 2-AG and 2-OG, typically possess cis double bonds that are crucial for their signaling functions. In contrast, their trans-isomers are often biologically inactive, making them ideal negative controls.

Physicochemical Properties: A Tale of Two Isomers

The structural differences between cis and trans-monoacylglycerols give rise to distinct physicochemical properties. This compound, with its linear acyl chain, exhibits properties more akin to saturated monoacylglycerols. This is reflected in its higher melting point compared to its cis-counterpart, 1-monoolein. These differences are critical when designing experiments, as they can influence solubility, membrane interactions, and bioavailability.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (trans)2-arachidonoylglycerol (2-AG) (cis)2-oleoylglycerol (2-OG) (cis)
Molecular Weight 356.54 g/mol 378.5 g/mol [1]356.5 g/mol [2]
Molecular Formula C₂₁H₄₀O₄C₂₃H₃₈O₄C₂₁H₄₀O₄
Fatty Acid Component Elaidic Acid (18:1, n-9, trans)Arachidonic Acid (20:4, n-6, all-cis)Oleic Acid (18:1, n-9, cis)
Melting Point 58 °CSolid (specific melting point not readily available)[1]Liquid at room temperature[3]
Predicted logP 6.55.3[1]6.3[2]
Biological Target(s) Not known to activate CB1, CB2, or GPR119 receptors.Cannabinoid Receptors (CB1 and CB2)[1]G Protein-Coupled Receptor 119 (GPR119)[4]
Primary Signaling Role Proposed as an inactive control.Endocannabinoid signaling, neurotransmitter release modulation[1]Incretin (GLP-1) secretion, glucose homeostasis[4]

Signaling Pathways of cis-Monoacylglycerols

To appreciate the importance of a negative control, it is essential to understand the signaling pathways initiated by biologically active cis-monoacylglycerols.

2-Arachidonoylglycerol (2-AG) Signaling

2-AG is a key endocannabinoid that primarily activates the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This signaling plays a crucial role in regulating neurotransmitter release, pain perception, and immune responses.

2-AG Signaling Pathway 2-AG 2-AG CB1/CB2 Receptor CB1/CB2 Receptor 2-AG->CB1/CB2 Receptor binds & activates G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase Downstream Effectors Downstream Effectors cAMP->Downstream Effectors regulates

Caption: 2-AG signaling cascade.
2-Oleoylglycerol (2-OG) Signaling

2-OG is an endogenous agonist for GPR119, another GPCR.[4] GPR119 is primarily expressed in the pancreas and gastrointestinal tract.[4] Upon activation by 2-OG, GPR119 couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is a key regulator of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-dependent insulin (B600854) release.[4]

2-OG Signaling Pathway 2-OG 2-OG GPR119 Receptor GPR119 Receptor 2-OG->GPR119 Receptor binds & activates G-protein (Gs) G-protein (Gs) GPR119 Receptor->G-protein (Gs) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->Adenylyl Cyclase GLP-1 Secretion GLP-1 Secretion cAMP->GLP-1 Secretion stimulates

Caption: 2-OG signaling cascade.

Experimental Design: Using this compound as a Negative Control

A well-designed experiment to investigate the activity of a cis-monoacylglycerol should always include its trans-isomer as a negative control. This allows researchers to attribute any observed biological effects specifically to the cis-conformation of the double bond.

Experimental Workflow: GPCR Activation Assay

A common method to assess the activity of lipid signaling molecules on their GPCR targets is to measure the mobilization of intracellular calcium ([Ca²⁺]i), a downstream event in many GPCR signaling pathways.

Experimental Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Data Acquisition Seed Cells Seed Cells Load with Ca2+ indicator dye Load with Ca2+ indicator dye Seed Cells->Load with Ca2+ indicator dye Add Test Compounds Add Test Compounds Load with Ca2+ indicator dye->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Caption: General experimental workflow.
Detailed Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol provides a framework for comparing the effects of a cis-monoacylglycerol (e.g., 2-AG or 2-OG) and this compound on intracellular calcium levels in a cell line expressing the target receptor (e.g., CB1, CB2, or GPR119).

Materials:

  • HEK293 cells stably expressing the human cannabinoid receptor 1 (CB1), cannabinoid receptor 2 (CB2), or GPR119.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 2-arachidonoylglycerol (2-AG) or 2-oleoylglycerol (2-OG) (test compound).

  • This compound (negative control).

  • Vehicle control (e.g., DMSO or ethanol).

  • Ionophore (e.g., Ionomycin) as a positive control for maximal calcium influx.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture:

    • Culture the receptor-expressing HEK293 cells in T-75 flasks with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.

    • Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells once with PBS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Compound Preparation:

    • Prepare stock solutions of 2-AG (or 2-OG) and this compound in the appropriate vehicle (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and the negative control in HBSS to the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Fluorescence Measurement:

    • Set the fluorescence microplate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm).

    • Establish a baseline fluorescence reading for each well for approximately 2 minutes.

    • Add 20 µL of the prepared compound dilutions (test compound, negative control, or vehicle) to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.

    • At the end of the kinetic read, add a positive control (e.g., Ionomycin) to determine the maximal calcium response.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., 340/380 nm).

    • Normalize the data to the baseline fluorescence.

    • Plot the change in fluorescence intensity (or ratio) over time for each treatment condition.

    • The peak fluorescence response following compound addition is indicative of intracellular calcium mobilization.

    • Compare the responses induced by the cis-monoacylglycerol, this compound, and the vehicle control.

Expected Results:

  • The cis-monoacylglycerol (2-AG or 2-OG) should induce a significant, dose-dependent increase in intracellular calcium in cells expressing the corresponding receptor.

  • This compound and the vehicle control should not elicit a significant change in intracellular calcium levels, demonstrating the specificity of the receptor for the cis-isomer.

Conclusion

The use of this compound as a negative control is a cornerstone of rigorous experimental design in the study of cis-monoacylglycerol signaling. Its structural similarity, yet biological inactivity, allows for the unambiguous attribution of observed effects to the specific stereochemistry of the active lipid. By incorporating this crucial control, researchers can ensure the validity and reliability of their findings, ultimately advancing our understanding of the complex roles these signaling molecules play in health and disease.

References

Cross-validation of experimental results obtained with 1-Monoelaidin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-Monoelaidin in Biochemical Assays

This guide provides a detailed comparison of this compound, a monoacylglycerol used in life sciences research, against a common alternative, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG). The focus is on their application as activators of Protein Kinase C (PKC), a key enzyme family in cellular signal transduction. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate biochemical tool for their experimental needs.

Product Performance and Physicochemical Properties

This compound and OAG are both synthetic, cell-permeable analogs of the second messenger diacylglycerol (DAG).[1] They are utilized to activate PKC and study downstream signaling events. While both serve a similar function, their physicochemical properties and reported effective concentrations in biological assays can differ.

PropertyThis compound1-Oleoyl-2-acetyl-sn-glycerol (OAG)
CAS Number 2716-53-2[2][3]86390-77-4
Molecular Formula C₂₁H₄₀O₄[2][4]C₂₃H₄₂O₅
Molecular Weight 356.54 g/mol [2][4]398.57 g/mol
Primary Function Activator of TRPV1[2] and DAG analogCell-permeable DAG analog, PKC Activator[5]
Storage Temperature -20°C[2]-20°C
Purity >97% to >99% (Varies by supplier)[3][4]Varies by supplier

Table 1: Comparative Physicochemical Properties. This table summarizes the key properties of this compound and its common alternative, OAG.

Experimental ContextThis compound1-Oleoyl-2-acetyl-sn-glycerol (OAG)
PKC Activation Functions as a DAG analog to activate PKC.Causes a dose-related activation of PKC in rat islet homogenates in the 5-500 µM range.[6]
Calcium Current Modulation Activates transient receptor potential vanilloid subtype 1 (TRPV1), a known calcium channel.[2]Reversibly reduces both L-type and T-type Ca²⁺ currents in GH3 pituitary cells, with half-maximal inhibition at ~25 µM.[7]
Insulin (B600854) Release No direct data found in search results.Stimulates a rapid, dose-related release of insulin from intact rat islets, with a marked effect in the 50-500 µM range.[6]

Table 2: Comparative Performance in Biological Assays. This table highlights the functional applications and effective concentrations of this compound and OAG as reported in separate studies. A direct, side-by-side comparison under identical experimental conditions was not available in the searched literature.

Signaling Pathway and Experimental Workflows

Diacylglycerol (DAG) Signaling Pathway

This compound and OAG mimic the action of endogenous diacylglycerol (DAG). The canonical pathway for DAG generation and action involves the activation of a cell-surface receptor, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[8] While IP₃ triggers the release of calcium from intracellular stores, DAG remains in the membrane to recruit and activate members of the Protein Kinase C (PKC) family, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.[1][9]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Gq-Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC 2. Activates PIP2 PIP₂ PLC->PIP2 3. Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem PKC (Active) DAG->PKC_mem 5a. Activates Downstream Downstream Substrate Phosphorylation PKC_mem->Downstream ME_OAG This compound or OAG (Exogenous) ME_OAG->PKC_mem Activates (Mimics DAG) Ca_Store ER/SR (Ca²⁺ Store) IP3->Ca_Store 5b. Binds Ca_Release Ca²⁺ Release Ca_Store->Ca_Release PKC_cyto PKC (Inactive) PKC_cyto->PKC_mem 4. Recruits Agonist Agonist Agonist->Receptor 1. Binds

Caption: The Diacylglycerol (DAG) and Protein Kinase C (PKC) signaling cascade.

Experimental Workflow: PKC Kinase Activity Assay

Measuring the activity of PKC in response to activators like this compound is a common biochemical experiment. Modern assays often use an ELISA-based format where a specific substrate peptide for PKC is pre-coated onto microplate wells.[10][11] The workflow involves adding the kinase sample, ATP, and the activator, followed by detection of the phosphorylated substrate using a specific antibody.

PKC_Assay_Workflow arrow arrow start Start prep Prepare Reagents (Buffer, ATP, Activator) start->prep plate_prep Prepare Substrate Plate (Pre-coated wells) prep->plate_prep add_enzyme Add PKC Enzyme Sample and Activator (e.g., this compound) plate_prep->add_enzyme start_reaction Initiate Reaction (Add ATP) add_enzyme->start_reaction incubate Incubate (e.g., 60 min at 30°C) start_reaction->incubate wash1 Wash Wells incubate->wash1 add_antibody1 Add Phospho-specific Primary Antibody wash1->add_antibody1 incubate2 Incubate add_antibody1->incubate2 wash2 Wash Wells incubate2->wash2 add_antibody2 Add HRP-conjugated Secondary Antibody wash2->add_antibody2 incubate3 Incubate add_antibody2->incubate3 wash3 Wash Wells incubate3->wash3 develop Add TMB Substrate (Color Development) wash3->develop stop Add Stop Solution develop->stop read Read Absorbance (450 nm) stop->read end End read->end

Caption: Workflow for a non-radioactive, ELISA-based PKC kinase activity assay.

Experimental Protocols

Protocol 1: Protein Kinase C (PKC) Kinase Activity Assay (ELISA-Based)

This protocol is a generalized procedure for measuring PKC activity using a non-radioactive, ELISA-based method, adapted from commercially available kits.[10][11]

Materials:

  • PKC Substrate Microplate (wells coated with a specific peptide substrate)

  • Purified PKC or cell lysate containing PKC

  • This compound or OAG (dissolved in an appropriate solvent like DMSO)

  • Kinase Assay Dilution Buffer

  • ATP Solution

  • Phospho-specific Primary Antibody

  • HRP-conjugated Secondary Antibody

  • 20X Wash Buffer

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as required. Dilute the 20X Wash Buffer to 1X with ddH₂O. Prepare serial dilutions of the activator (this compound) and controls.

  • Plate Preparation: Determine the number of wells needed. If using a full plate, soak each well with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature, then aspirate the liquid.[11]

  • Kinase Reaction:

    • Add 40 µL of Kinase Assay Dilution Buffer to each well.

    • Add 5 µL of your diluted activator (this compound), inhibitor, or solvent control to the appropriate wells.

    • Add 5 µL of the enzyme preparation (purified PKC or lysate) to each well.

    • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Gently tap the plate to mix. Incubate for 60-90 minutes at 30°C.

  • Detection:

    • Terminate the reaction by emptying the wells. Wash each well four times with 200 µL of 1X Wash Buffer.

    • Add 50 µL of the diluted Phospho-specific Primary Antibody to each well. Incubate for 60 minutes at room temperature.

    • Wash the wells four times as described above.

    • Add 50 µL of the diluted HRP-conjugated Secondary Antibody. Incubate for 30 minutes at room temperature.

    • Wash the wells four times as described above.

  • Development and Reading:

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

    • Measure the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes a general method for measuring changes in intracellular calcium concentration in response to a stimulus using a fluorescent indicator dye and a fluorescence plate reader.[12][13][14] This assay can be used to study the downstream effects of signaling pathways initiated by activators like this compound that may influence calcium channels or IP₃-mediated release.

Materials:

  • Mammalian cells cultured in a 96-well, black-sided, clear-bottom plate

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for dye solubilization)

  • HEPES-Buffered Saline (HBS) or other suitable assay buffer

  • This compound or other test compounds

  • Fluorescence microplate reader with automated injectors

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.[13] Incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in HBS, often with 0.02% Pluronic F-127 to aid dispersion.

    • Remove the cell culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[14]

  • Washing:

    • Carefully remove the dye loading solution.

    • Wash the cells twice with 200 µL of HBS, being gentle to avoid dislodging the cell monolayer.

    • After the final wash, add 100 µL of HBS to each well.

  • Measurement:

    • Place the plate in the fluorescence microplate reader. Allow the plate to equilibrate to the desired temperature (e.g., 37°C or room temperature).

    • Set the reader parameters. For Fluo-4, typical wavelengths are 485 nm for excitation and 525 nm for emission.[12]

    • Program the reading sequence:

      • Establish a baseline fluorescence reading for 15-30 seconds.

      • Use the automated injector to add 20-50 µL of the test compound (e.g., this compound) to the wells.

      • Continue recording the fluorescence signal kinetically for 2-5 minutes to capture the calcium response.

  • Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Data is often expressed as a ratio relative to the baseline fluorescence or normalized to the maximum response achieved with a positive control (e.g., ionomycin).[13]

References

A Comparative Guide to Isothermal Titration Calorimetry for Analyzing 1-Monoelaidin Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other biophysical techniques for the characterization of interactions involving 1-monoelaidin, a monoacylglycerol of significant interest in various biological processes. Due to the limited availability of specific ITC data for this compound, this guide will draw upon data from analogous lipid-protein systems to illustrate the principles and comparative performance of these techniques. This approach allows for a thorough examination of the methodologies and the types of data they generate, providing a valuable resource for researchers designing experiments to study lipid-protein interactions.

Understanding this compound Interactions

This compound is a monoglyceride that can play a role in various cellular processes, including signaling and metabolism. Its interaction with proteins, such as enzymes and transporters, as well as its incorporation into lipid membranes, are critical for its biological function. Understanding the thermodynamics and kinetics of these interactions is essential for elucidating its mechanism of action and for the development of potential therapeutic agents that target these pathways.

Isothermal Titration Calorimetry (ITC): A Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event.[1] This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[2][3]

Key Advantages of ITC:
  • Label-free: Requires no modification of the interacting molecules, ensuring that the native interaction is studied.[2]

  • In-solution measurement: Reflects the interaction in a more biologically relevant environment compared to surface-based techniques.

  • Complete thermodynamic profile: Provides a comprehensive understanding of the driving forces behind the binding event.[3]

Limitations of ITC:
  • Sample consumption: Typically requires larger amounts of sample compared to other techniques.[4]

  • Lower throughput: Not ideal for high-throughput screening of a large number of compounds.

  • Sensitivity: May not be suitable for very weak or very strong interactions where the heat change is difficult to measure accurately.[5]

Comparative Analysis of Techniques

To provide a practical comparison, we will consider a well-studied analogous system: the interaction of fatty acids with Fatty Acid Binding Proteins (FABPs). This system is comparable to monoacylglycerol interactions as it involves a single-chain lipid binding to a carrier protein.

TechniquePrincipleParameters MeasuredAffinity RangeSample ConsumptionThroughputNotes
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Kd, ΔH, ΔS, nnM to µM[4]HighLowProvides a complete thermodynamic profile.[3]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[6]Kd, kon, koffpM to mM[7]LowMedium to HighProvides kinetic information (on- and off-rates).[7]
Fluorescence Spectroscopy Measures changes in fluorescence properties (intensity, polarization, or resonance energy transfer) upon binding.KdpM to µMLowHighRequires labeling or intrinsic fluorophores (e.g., tryptophan).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical environment of atomic nuclei upon binding.Kd, Binding site mappingµM to mMHighLowProvides structural information at atomic resolution.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for Lipid-Protein Interaction

This protocol is a generalized procedure for studying the interaction of a lipid (e.g., a monoacylglycerol) with a protein using ITC.

1. Sample Preparation:

  • The protein and lipid ligand should be prepared in the same buffer to minimize heats of dilution.[2] Exhaustive dialysis of the protein against the final buffer is recommended. The lipid should be dissolved in the final dialysis buffer.

  • The concentrations of both protein and lipid must be accurately determined.

  • Samples should be degassed immediately before the experiment to prevent bubble formation in the calorimeter cell.

2. Experimental Setup:

  • The protein solution (typically 10-50 µM) is loaded into the sample cell of the calorimeter.

  • The lipid solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.

  • The experiment is performed at a constant temperature.

3. Titration:

  • A series of small injections (e.g., 2-10 µL) of the lipid solution are made into the protein solution.

  • The heat change after each injection is measured.

  • A control experiment, injecting the lipid into buffer alone, should be performed to determine the heat of dilution.

4. Data Analysis:

  • The heat of dilution is subtracted from the experimental data.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of sites model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Surface Plasmon Resonance (SPR) Protocol for Lipid-Protein Interaction

This protocol outlines a general procedure for analyzing lipid-protein interactions using SPR, often involving the capture of lipid vesicles on the sensor surface.

1. Sensor Chip Preparation:

  • A sensor chip with a lipophilic surface (e.g., L1 chip) is used to capture lipid vesicles.

  • Small unilamellar vesicles (SUVs) containing the lipid of interest are prepared by extrusion.

  • The vesicles are injected over the sensor surface until a stable baseline is achieved, indicating the formation of a lipid bilayer.

2. Binding Analysis:

  • The protein analyte is prepared in a series of concentrations in the running buffer.

  • Each protein concentration is injected over the captured lipid surface, and the change in resonance units (RU) is monitored in real-time.

  • A regeneration step (e.g., injection of a low pH buffer or a detergent solution) is performed between each protein injection to remove the bound protein and restore the lipid surface.

3. Data Analysis:

  • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

  • The equilibrium binding response is plotted against the protein concentration and fitted to a suitable binding model to determine the Kd.

  • The association (kon) and dissociation (koff) rates can be determined by fitting the kinetic portion of the sensorgrams.

Visualizing the Workflow and a Potential Signaling Pathway

To better illustrate the experimental process and the potential biological context of this compound, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Protein in Buffer DegasP Degassed Protein P->DegasP Degas L This compound in Buffer DegasL Degassed this compound L->DegasL Degas Cell Sample Cell (Protein) DegasP->Cell Syringe Syringe (this compound) DegasL->Syringe Calorimeter Isothermal Titration Calorimeter Cell->Calorimeter Syringe->Calorimeter Titration RawData Raw ITC Data (Heat Pulses) Calorimeter->RawData Isotherm Binding Isotherm RawData->Isotherm Integration & Correction Thermo Thermodynamic Parameters (Kd, ΔH, n, ΔS) Isotherm->Thermo Model Fitting

Figure 1. Experimental workflow for an Isothermal Titration Calorimetry experiment.

Monoelaidin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates Monoelaidin This compound DAG->Monoelaidin via DAG Lipase (alternative pathway) Downstream Downstream Signaling PKC->Downstream MAGL Monoacylglycerol Lipase (MAGL) FFA Free Fatty Acid (Elaidic Acid) MAGL->FFA Glycerol Glycerol MAGL->Glycerol Monoelaidin->MAGL substrate for FFA->Downstream Extracellular Extracellular Signal Extracellular->GPCR

Figure 2. A hypothetical signaling pathway involving a monoacylglycerol like this compound.

Conclusion

References

Comparative Analysis of 1-Monoelaidin-Containing Membranes via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal behavior of lipid membranes containing 1-Monoelaidin, a monoacylglycerol with a trans-unsaturated acyl chain. The primary analytical technique discussed is Differential Scanning Calorimetry (DSC), a powerful method for characterizing the phase transitions of lipid bilayers. Due to the limited availability of specific quantitative DSC data for this compound in publicly accessible literature, this guide will focus on a qualitative comparison based on its known phase behavior and will present a generalized experimental protocol for such studies.

Introduction to this compound and Differential Scanning Calorimetry

This compound (ME) is the monoacylglycerol of elaidic acid, the trans isomer of oleic acid. Its unique molecular geometry, conferred by the trans double bond, significantly influences its packing behavior in aqueous environments and, consequently, the thermal properties of membranes it forms. Differential Scanning Calorimetry (DSC) is an essential technique in membrane biophysics that measures the heat flow associated with thermal transitions in a material as a function of temperature.[1][2][3] In the context of lipid membranes, DSC allows for the determination of key thermodynamic parameters, including the transition temperature (Tm) and the enthalpy (ΔH) of phase transitions, providing insights into membrane fluidity, stability, and the effects of incorporated molecules.[4][5][6]

Qualitative Comparison of Membrane Phase Behavior

This compound (ME): In excess water, this compound exhibits a rich polymorphism, transitioning through several distinct phases as a function of temperature and pressure.[7] The observed phases include:

  • Lamellar crystalline phase (Lc): A highly ordered, solid-like state at lower temperatures.

  • Lβ gel phase: A more hydrated lamellar phase with tilted acyl chains.

  • Lα liquid-crystalline phase: A fluid-like state where the acyl chains are disordered.

  • Cubic phases (Im3m and Pn3m): Non-lamellar, bicontinuous cubic phases that can form at specific temperature and hydration conditions.[7]

The presence of the trans double bond in this compound allows for a more linear and extended conformation of the acyl chain compared to the kinked structure of the cis-isomer, 1-Monoolein. This structural difference is expected to lead to a higher main phase transition temperature (Tm) for this compound membranes, indicating a more ordered and stable gel phase.

1-Monoolein (MO): 1-Monoolein, with its cis double bond, is known to form a cubic phase (Pn3m) over a broad range of temperatures and hydration levels.[7] At higher temperatures, it transitions to an inverted hexagonal (HII) phase.[7] The kink in its acyl chain disrupts ordered packing, resulting in a lower transition temperature compared to its saturated counterpart, 1-Monostearin, and its trans-unsaturated isomer, this compound.

1-Monostearin: As a saturated monoacylglycerol, 1-Monostearin exhibits a higher degree of van der Waals interactions between its acyl chains, leading to a well-defined and high-temperature gel-to-liquid crystalline phase transition. Its membranes are generally more ordered and less fluid than those composed of unsaturated monoacylglycerols at physiological temperatures.

Summary of Expected Thermal Behavior:

Based on the principles of lipid packing, the main phase transition temperatures (Tm) are expected to follow the trend:

1-Monostearin > this compound > 1-Monoolein

This trend reflects the decreasing ability of the acyl chains to pack tightly, from the fully saturated 1-Monostearin to the kinked cis-unsaturated 1-Monoolein.

Quantitative Data Comparison

As of this publication, specific quantitative DSC data (transition temperatures and enthalpies) for this compound from peer-reviewed literature is not available for a direct tabular comparison. Researchers are encouraged to perform DSC experiments on this compound-containing membranes to obtain this valuable data. The experimental protocol provided below outlines the necessary steps for such a characterization.

Experimental Protocol: Differential Scanning Calorimetry of Lipid Membranes

This protocol provides a general framework for the analysis of lipid membranes using DSC.[5][8]

1. Materials and Reagents:

  • This compound (or other lipid of interest)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Organic solvent for lipid film preparation (e.g., chloroform/methanol mixture)

  • Nitrogen gas source

2. Sample Preparation (Hydrated Lipid Dispersion): a. Dissolve the desired amount of lipid in an organic solvent in a round-bottom flask. b. Remove the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the chosen buffer solution by vortexing or gentle shaking above the expected phase transition temperature of the lipid. This results in the formation of multilamellar vesicles (MLVs). e. For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size.[8]

3. DSC Instrumentation and Measurement: a. Instrument: A high-sensitivity differential scanning calorimeter is required. b. Calibration: Calibrate the instrument for temperature and enthalpy using standard materials. c. Sample Loading: Accurately pipette the lipid dispersion into the sample pan and an equal volume of buffer into the reference pan. Seal the pans hermetically. d. Scanning Parameters:

  • Temperature Range: Set a temperature range that brackets the expected phase transitions of the lipid.
  • Scan Rate: A typical scan rate is 1-2°C/min. Slower scan rates can improve resolution.
  • Number of Scans: Perform at least two heating and cooling cycles to check for reversibility and to ensure the thermal history of the sample does not affect the results. The second heating scan is typically used for analysis.[8]

4. Data Analysis: a. Subtract the buffer-buffer baseline from the sample scan to obtain the thermogram of the lipid dispersion. b. Determine the peak temperature of the transition (Tm), which represents the temperature at which the heat capacity change is maximal.[1] c. Calculate the calorimetric enthalpy (ΔH) of the transition by integrating the area under the transition peak.[9] d. Analyze the peak width at half-height to assess the cooperativity of the transition.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative DSC analysis of lipid membranes.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Processing & Analysis cluster_lipids Lipids for Comparison prep1 Lipid Film Formation prep2 Hydration with Buffer prep1->prep2 prep3 Vesicle Formation (MLVs/LUVs) prep2->prep3 dsc2 Sample & Reference Loading prep3->dsc2 Load Sample dsc1 Instrument Calibration dsc1->dsc2 dsc3 Thermal Scanning (Heating/Cooling Cycles) dsc2->dsc3 data1 Baseline Subtraction dsc3->data1 Generate Thermogram data2 Determination of Tm and ΔH data1->data2 data3 Comparative Analysis data2->data3 out out data3->out Comparative Guide lipid1 This compound lipid1->prep1 lipid2 1-Monoolein lipid2->prep1 lipid3 1-Monostearin lipid3->prep1

Caption: Workflow for comparative DSC analysis of lipid membranes.

References

A Comparative Guide to the Enzymatic Digestion of 1-Monoelaidin and 1-Monoolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic digestion of 1-Monoelaidin and 1-Monoolein, two monoacylglycerol isomers that differ in the configuration of their unsaturated fatty acid component. 1-Monoolein contains oleic acid (a cis isomer), a common fatty acid in many natural fats and oils, while this compound contains elaidic acid (a trans isomer), which is primarily formed during the industrial hydrogenation of vegetable oils. Understanding the differential digestion and subsequent metabolic fate of these two molecules is crucial for research in nutrition, metabolic diseases, and the development of lipid-based drug delivery systems.

Quantitative Data Summary

The following table summarizes the expected—though not experimentally confirmed in a direct comparative study—quantitative differences in the enzymatic digestion of this compound and 1-Monoolein by pancreatic lipase (B570770). These estimations are based on the structural differences between the two molecules and the known principles of lipase activity. The more linear structure of this compound may lead to a different binding affinity and catalytic rate compared to the kinked structure of 1-Monoolein.

ParameterThis compound1-MonooleinRationale for Expected Difference
Substrate This compound (contains elaidic acid - trans)1-Monoolein (contains oleic acid - cis)Isomeric difference in the C18:1 fatty acid chain.
Digestion Products Glycerol, Elaidic AcidGlycerol, Oleic AcidHydrolysis of the ester bond releases the constituent fatty acid.
Expected Michaelis Constant (Km) Potentially higherPotentially lowerThe "kinked" structure of 1-Monoolein may allow for a better fit into the active site of pancreatic lipase, leading to a higher binding affinity (lower Km).
Expected Maximum Velocity (Vmax) Potentially lowerPotentially higherA more optimal substrate binding for 1-Monoolein could lead to a more efficient catalytic process and a higher maximum reaction velocity.
Expected Hydrolysis Rate SlowerFasterThe combination of potentially better binding and a higher catalytic rate would result in a faster overall hydrolysis of 1-Monoolein.

Experimental Protocols

To experimentally validate the expected differences in the enzymatic digestion of this compound and 1-Monoolein, a standardized in vitro digestion model, such as the pH-stat titration method, is recommended. This method simulates the conditions of the small intestine and quantifies the rate of digestion by measuring the release of free fatty acids.

In Vitro Digestion of this compound and 1-Monoolein using the pH-Stat Method

1. Objective: To compare the rate and extent of enzymatic hydrolysis of this compound and 1-Monoolein by porcine pancreatic lipase in vitro.

2. Materials:

  • This compound (substrate)

  • 1-Monoolein (substrate)

  • Porcine pancreatic lipase

  • Bile salts (e.g., sodium taurocholate and sodium glycodeoxycholate)

  • Colipase

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (B78521) (NaOH) solution (standardized, e.g., 0.1 M)

  • TRIS maleate (B1232345) buffer

  • pH-stat apparatus (including a thermostated reaction vessel, pH electrode, and automated burette)

3. Procedure:

  • Preparation of Digestion Medium: Prepare a simulated intestinal fluid buffer (e.g., TRIS maleate buffer) containing bile salts and CaCl₂. Adjust the pH to the desired value for intestinal digestion (typically pH 7.0).

  • Substrate Emulsification: Disperse a known amount of this compound or 1-Monoolein in the pre-warmed (37°C) digestion medium to form a stable emulsion.

  • Initiation of Digestion: Add a solution of pancreatic lipase and colipase to the reaction vessel to initiate the digestion process.

  • pH-Stat Titration: Maintain the pH of the reaction mixture at the setpoint (e.g., pH 7.0) by the automated addition of the NaOH solution from the burette. The consumption of NaOH is directly proportional to the amount of free fatty acids released during the hydrolysis of the monoacylglycerol.

  • Data Collection: Record the volume of NaOH added over time for a defined period (e.g., 60 minutes).

  • Calculation of Hydrolysis Rate: Calculate the rate of fatty acid release from the rate of NaOH consumption. The initial rate of hydrolysis can be determined from the linear portion of the titration curve.

  • Enzyme Kinetics (Optional): To determine the Michaelis-Menten constants (Km and Vmax), perform the assay at varying substrate concentrations for both this compound and 1-Monoolein. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

4. Data Analysis: Compare the initial rates of hydrolysis for this compound and 1-Monoolein. If enzyme kinetics are determined, compare the Km and Vmax values for both substrates.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_digestion Digestion cluster_analysis Analysis S1 Prepare Simulated Intestinal Fluid S2 Emulsify Substrate (this compound or 1-Monoolein) S1->S2 D1 Initiate Digestion (Add Pancreatic Lipase) S2->D1 D2 pH-Stat Titration (Maintain pH 7.0 with NaOH) D1->D2 A1 Record NaOH Consumption Over Time D2->A1 A2 Calculate Hydrolysis Rate A1->A2 A3 Determine Kinetic Parameters (Km and Vmax) A2->A3

Caption: Workflow for the comparative in vitro digestion of this compound and 1-Monoolein.

Signaling Pathways of Digestion Products

The digestion of this compound and 1-Monoolein releases elaidic acid and oleic acid, respectively. These fatty acids have been shown to exert distinct effects on cellular signaling pathways, which can have significant implications for metabolic health.

signaling_pathways cluster_monoolein 1-Monoolein Digestion cluster_monoelaidin This compound Digestion cluster_oleic_effects Cellular Effects of Oleic Acid cluster_elaidic_effects Cellular Effects of Elaidic Acid M1 1-Monoolein P1 Pancreatic Lipase M1->P1 OA Oleic Acid (cis-9-C18:1) P1->OA Hydrolysis GU Increased Insulin-Stimulated Glucose Uptake OA->GU Adipo Increased Adiponectin Expression OA->Adipo Res Decreased Resistin Expression OA->Res M2 This compound P2 Pancreatic Lipase M2->P2 EA Elaidic Acid (trans-9-C18:1) P2->EA Hydrolysis ERS Endoplasmic Reticulum Stress (ERS) EA->ERS TNF Increased TNF-α Expression EA->TNF MAPK MAPK Pathway Activation ERS->MAPK Inflam NLRP3 Inflammasome Activation MAPK->Inflam

Caption: Differential signaling pathways of oleic acid and elaidic acid.

Discussion of Differential Effects

The structural difference between oleic acid (cis configuration) and elaidic acid (trans configuration) leads to distinct biological activities. Oleic acid is generally associated with beneficial effects on metabolism. For instance, studies have shown that oleic acid, but not elaidic acid, can enhance insulin-stimulated glucose uptake in muscle cells and favorably modulate the expression of adipokines, such as increasing adiponectin and decreasing resistin expression in adipocytes[1][2].

In contrast, elaidic acid, the primary industrial trans fatty acid, has been linked to adverse health outcomes. Research indicates that elaidic acid can induce endoplasmic reticulum stress, which in turn can activate the MAPK signaling pathway, leading to the formation of the NLRP3 inflammasome and an increased release of inflammatory factors[3]. Furthermore, elaidic acid has been shown to increase the expression of the pro-inflammatory cytokine TNF-α in muscle cells[1][2]. There is also evidence that the metabolism of elaidic acid is less efficient than that of oleic acid, potentially leading to the accumulation of metabolic intermediates that can interfere with the degradation of other fatty acids[4][5].

References

Unveiling the Influence of 1-Monoelaidin on Membrane Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Monoelaidin's effect on membrane protein function against other alternatives, supported by experimental data and detailed protocols.

This compound, a monoacylglycerol containing the trans-unsaturated fatty acid elaidic acid, has emerged as a modulator of membrane protein function. Its primary documented effect is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation and thermoregulation. This guide delves into the quantitative effects of this compound, compares it with other lipid modulators, and provides the necessary experimental frameworks for its validation.

Quantitative Comparison of TRPV1 Activators

The following table summarizes the potency and efficacy of this compound and other molecules in activating the TRPV1 channel. Data is compiled from studies on heterologously expressed TRPV1 channels.

CompoundClassTarget Membrane ProteinPotency (EC50)Efficacy (Maximal Response)Citation
This compound (as part of 1-monoacylglycerols with C18:1 fatty acids) MonoacylglycerolTRPV1~50x that of Capsaicin (B1668287)~50% of Capsaicin[1]
CapsaicinVanilloidTRPV1~0.146 µM100% (Reference)[2]
Anandamide (AEA)EndocannabinoidTRPV1~6.02 µMNot specified[2]
2-Arachidonoylglycerol (2-AG)EndocannabinoidTRPV1~10 µM (induces currents)Not specified[3]
N-Arachidonoyl dopamine (B1211576) (NADA)EndocannabinoidTRPV1~0.08 µMSimilar to Capsaicin[2]
Oleoylethanolamide (OEA)N-acylethanolamineTRPV1~2 µM (PKC-dependent)Not specified[4]
Protons (low pH)IonTRPV1pH-dependentNot specified[5]
HeatPhysical StimulusTRPV1>42°CNot specified[6]
1-Monostearin (C18:0)Saturated MonoacylglycerolTRPV1No activation0%[1]

Experimental Protocols

To validate the effect of this compound on membrane protein function, particularly ion channels like TRPV1, the patch-clamp technique is the gold standard. Below is a detailed protocol for whole-cell patch-clamp recording in HEK293 cells transiently expressing TRPV1.

Protocol: Whole-Cell Patch-Clamp Recording of TRPV1 Activation by this compound

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • When cells reach 60-70% confluency, transiently transfect them with a cDNA construct encoding for the desired TRPV1 channel using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.

  • Perform patch-clamp recordings 24-48 hours post-transfection.[2]

2. Solutions and Reagents:

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound stock solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Capsaicin stock solution: Prepare a stock solution in DMSO as a positive control.

3. Patch-Clamp Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief suction to rupture the membrane patch and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Record baseline current for a stable period.

  • Apply this compound at various concentrations to the cell by perfusing the recording chamber.

  • Record the inward current elicited by this compound.

  • As a positive control, apply a known concentration of capsaicin to confirm TRPV1 expression and functionality.

  • To test for specificity, co-apply a TRPV1 antagonist like capsazepine (B1668289) with this compound.[1]

4. Data Analysis:

  • Measure the peak amplitude of the inward current at each concentration of this compound.

  • Construct a dose-response curve by plotting the normalized current response against the logarithm of the this compound concentration.

  • Fit the dose-response curve with a Hill equation to determine the EC50 value and the maximum response.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of TRPV1 activation.

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection TRPV1 cDNA Transfection HEK293->Transfection WholeCell Whole-Cell Configuration Transfection->WholeCell VoltageClamp Voltage Clamp (-60 mV) WholeCell->VoltageClamp Baseline Baseline Current Recording VoltageClamp->Baseline Application Application of this compound Baseline->Application Recording Record Inward Current Application->Recording DoseResponse Dose-Response Curve Recording->DoseResponse EC50 EC50 Determination DoseResponse->EC50 trpv1_signaling_pathway cluster_stimuli Activators cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Monoelaidin This compound TRPV1 TRPV1 Activation Monoelaidin->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 CationInflux Ca²⁺ / Na⁺ Influx TRPV1->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Signal Signal to CNS (Pain/Heat Sensation) ActionPotential->Signal alternatives_comparison cluster_direct_modulation Direct Modulation of Function cluster_in_vitro_study In Vitro Study Platforms cluster_outcome Research Outcome Monoelaidin This compound ProteinFunction Understanding Membrane Protein Function Monoelaidin->ProteinFunction OtherLipids Other Lipid Modulators OtherLipids->ProteinFunction Detergents Detergents Detergents->ProteinFunction Nanodiscs Nanodiscs Nanodiscs->ProteinFunction Amphipols Amphipols Amphipols->ProteinFunction

References

Safety Operating Guide

Navigating the Disposal of 1-Monoelaidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of 1-Monoelaidin, a glyceride used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain safety and environmental responsibility.

Core Properties and Safety Profile of this compound

Understanding the characteristics of this compound is the first step in its safe handling and disposal. Key data points are summarized below.

PropertyValueCitation
Synonyms Glycerol 1-monoelaidate, α-Monoelaidin[1]
Chemical Formula C21H40O4[2]
Molecular Weight 356.54 g/mol [2]
Appearance White to light yellow powder or crystal[3]
Hazard Classification Not classified as hazardous according to 1272/2008[2]
Primary Hazards Minor irritation may occur for susceptible individuals. Risk of slipping if spilled.[2]
Incompatibilities Strong oxidizing agents, strong acids, or strong bases[4]
Environmental Impact Not soluble in water and will spread on aquatic surfaces. No ecological damage is known or expected under normal use.[2]

Step-by-Step Disposal Procedures for this compound

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

1. Assessment and Personal Protective Equipment (PPE):

  • Before handling, confirm that the waste is solely this compound and not mixed with any hazardous substances.

  • Always wear standard laboratory PPE, including safety glasses and gloves.

2. Spill Management:

  • In the event of a spill, act promptly to prevent slipping hazards.

  • Contain the spilled material using an inert absorbent material.

  • Collect the absorbed material and place it into a designated, properly labeled waste container.[5]

3. Container Selection and Labeling:

  • Use a container that is compatible with this compound. The original container is often a suitable choice.[5]

  • Ensure the container is in good condition, free of leaks, and has a secure cap.[5]

  • Label the container clearly with the name "this compound" and indicate that it is non-hazardous waste.

4. Waste Segregation and Storage:

  • Store the this compound waste container separately from hazardous materials, particularly strong oxidizing agents, acids, and bases.[4][6]

  • Keep the container tightly closed except when adding more waste.[5][7]

  • Store the container in a designated waste accumulation area.

5. Final Disposal:

  • Consult your institution's Environmental Health and Safety (EHS) department or equivalent for specific disposal guidelines. Institutional and local regulations take precedence over general recommendations.

  • For small quantities, some institutional guidelines may permit disposal in the regular trash, provided it is properly contained and labeled.

  • While some general guidelines suggest that small quantities of lipids may be poured down the drain, this is not a universally accepted practice and should be confirmed with your institution's EHS.[8] Generally, it is best to avoid drain disposal for chemicals.

Decision-Making Flowchart for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound.

start Start: this compound Waste is_mixed Is the waste mixed with hazardous substances? start->is_mixed consult_ehs Consult Institutional EHS for hazardous waste disposal is_mixed->consult_ehs Yes spill_check Is it a spill? is_mixed->spill_check No end End of Process consult_ehs->end absorb_spill Absorb with inert material and collect in a labeled container spill_check->absorb_spill Yes containerize Place in a compatible, sealed, and labeled container (non-hazardous) spill_check->containerize No absorb_spill->containerize follow_institutional_policy Follow institutional policy for non-hazardous chemical waste disposal containerize->follow_institutional_policy follow_institutional_policy->end

Caption: Disposal decision workflow for this compound.

By following these guidelines and consulting with your institution's safety professionals, you can ensure the proper and safe disposal of this compound, contributing to a secure and environmentally conscious laboratory setting.

References

Personal protective equipment for handling 1-Monoelaidin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Monoelaidin

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a research environment. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Chemical and Physical Properties of this compound

PropertyValue
Synonyms Glycerol 1-monoelaidate, α-Monoelaidin
Molecular Formula C21H40O4
Molecular Weight 356.54 g/mol
Appearance White to light yellow powder or crystal
Solubility Soluble in organic solvents, insoluble in water.
Storage Temperature -20°C

Source: ChemicalBook[1], MedChemExpress[2], Larodan[3], Tokyo Chemical Industry Co., Ltd.[4]

Personal Protective Equipment (PPE)

While this compound is considered to have low toxicity, prolonged exposure or inhalation of large quantities may cause irritation and allergic reactions.[5] Therefore, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential.

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile glovesDisposable nitrile gloves are recommended for incidental contact.[6][7] If prolonged contact or immersion is anticipated, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shieldsTo protect against splashes or airborne particles.[7][8][9]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.[6][10]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If heating the compound, which may produce fumes, work in a fume hood. Respiratory protection may be necessary for large spills or in poorly ventilated areas.[8]

Handling and Experimental Procedures

General Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure. For procedures that may generate dust or aerosols, a fume hood is recommended.

  • Avoid Contact: Minimize direct contact with the skin and eyes.[8]

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.

Experimental Protocol for Solubilizing this compound:

This compound is a lipid and is insoluble in water. Organic solvents are typically used for its solubilization. The following is a general protocol for preparing a stock solution.

  • Solvent Selection: Choose an appropriate organic solvent in which this compound is soluble, such as ethanol, methanol, or chloroform.

  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, tared container.

  • Dissolution: In a fume hood, add the selected solvent to the this compound powder.

  • Mixing: Gently agitate or vortex the solution until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Storage: Store the resulting solution in a tightly sealed glass vial at -20°C.[11]

Disposal Plan

Proper disposal of this compound and its waste is crucial to ensure laboratory safety and environmental protection. Do not dispose of chemical waste down the drain or in the regular trash.[12][13]

Waste Segregation and Disposal Steps:

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, paper towels) in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions of this compound in a separate, labeled hazardous waste container. Do not mix with incompatible chemicals.[13][14]

  • Container Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[15]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[13]

  • Disposal Request: When the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal.[15]

Workflow Diagrams

Handling and PPE Workflow

Diagram 1: this compound Handling and PPE Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Select appropriate Nitrile Gloves, Safety Glasses, Lab Coat Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Ensure good ventilation Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Solubilize Solubilize Weigh Compound->Solubilize Perform Experiment Perform Experiment Solubilize->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Workspace Clean Workspace Segregate Waste->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Contact EHS

Caption: Workflow for safe handling and disposal of this compound.

Logical Relationship for Safe Handling

Diagram 2: Logical Relationships in Safe Handling This compound This compound Potential Irritant Potential Irritant This compound->Potential Irritant is a Disposal Plan Disposal Plan This compound->Disposal Plan requires Handling Procedures Handling Procedures Potential Irritant->Handling Procedures requires PPE PPE Potential Irritant->PPE requires Researcher Safety Researcher Safety Handling Procedures->Researcher Safety ensures PPE->Researcher Safety ensures Disposal Plan->Researcher Safety ensures

Caption: Key safety relationships for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。